tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-4-6(11)7(12)5-10/h6-7,11-12H,4-5H2,1-3H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXQBMZDVBHSLW-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70708763 | |
| Record name | tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70708763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150986-62-2 | |
| Record name | tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70708763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate chemical properties
An In-depth Technical Guide to tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
Executive Summary
This guide provides a comprehensive technical overview of this compound, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a member of the substituted pyrrolidine family, this molecule serves as a versatile chiral building block. Its defining features—a rigid five-membered ring, stereochemically defined trans-diols, and a stable Boc-protecting group—make it an ideal scaffold for creating complex molecules with precise three-dimensional architectures. This document details its physicochemical properties, proposes a robust synthetic pathway from a readily available chiral precursor, outlines methods for its characterization, discusses its chemical reactivity, and explores its potential applications as a key intermediate in the synthesis of novel therapeutic agents.
Introduction: The Significance of the Chiral Dihydroxypyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its non-planar, five-membered structure allows for the precise spatial arrangement of substituents, which is critical for selective interaction with biological targets. When functionalized with hydroxyl groups, as in the case of 3,4-dihydroxypyrrolidines, the scaffold gains the ability to form key hydrogen bonds, often mimicking the structure of natural sugars or amino acids.
This compound distinguishes itself through the specific trans orientation of its two hydroxyl groups at the C3 and C4 positions. This defined stereochemistry is crucial for enantioselective synthesis. The presence of the tert-butoxycarbonyl (Boc) group on the ring nitrogen serves two primary functions: it deactivates the amine to prevent unwanted side reactions and provides a stable, yet readily cleavable, protecting group, allowing for subsequent functionalization at the nitrogen atom late in a synthetic sequence. This combination of features makes the title compound a valuable starting material for constructing novel enzyme inhibitors, receptor antagonists, and other bioactive molecules.
Physicochemical and Structural Properties
While extensive experimental data for this specific trans-isomer is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs, such as the cis-isomer.[1][2]
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₄ | Calculated |
| Molecular Weight | 203.24 g/mol | Calculated[1][2] |
| Appearance | White to light yellow solid | Predicted[1] |
| Boiling Point | ~300.6 °C (Predicted) | [1] |
| Density | ~1.26 g/cm³ (Predicted) | [1] |
| pKa | ~13.91 (Predicted) | [1] |
| Storage Temperature | Room Temperature | [1][3] |
Chemical Structure:
The structure consists of a pyrrolidine ring with hydroxyl groups at the 3 and 4 positions in a trans configuration. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group.
Caption: 2D representation of the molecule's core structure.
Synthesis and Purification: A Proposed Pathway
A robust and stereocontrolled synthesis is paramount for accessing this chiral building block. A logical approach begins with a readily available, enantiopure starting material such as D-tartaric acid, which possesses the required (R,R) stereochemistry.
Caption: Proposed synthetic workflow starting from D-tartaric acid.
Detailed Experimental Protocol
Step 1: Synthesis of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid from D-Tartaric Acid
-
Rationale: This initial step protects the diol functionality as an acetonide, allowing for selective modification of the carboxylic acid groups. This is a standard method for manipulating tartaric acid derivatives.
-
Suspend D-tartaric acid in acetone. Add a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Neutralize the catalyst, filter the solution, and evaporate the solvent to yield the crude product, which can be purified by recrystallization.
Step 2: Reduction to (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
-
Rationale: The carboxylic acids are reduced to primary alcohols. A powerful reducing agent like Lithium Aluminum Hydride (LAH) is required for this transformation.
-
In an inert atmosphere, slowly add a solution of the dicarboxylic acid from Step 1 in an anhydrous ether (e.g., THF) to a stirred suspension of LAH in THF at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction by the sequential addition of water, aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and concentrate the filtrate under reduced pressure to obtain the diol.
Step 3: Conversion to the Dimesylate and Subsequent Azide Displacement
-
Rationale: The primary alcohols are converted into good leaving groups (mesylates) to facilitate an Sₙ2 reaction with sodium azide. This double displacement introduces the nitrogen precursors for the pyrrolidine ring.
-
Dissolve the diol from Step 2 in dichloromethane (DCM) and cool to 0 °C.
-
Add a base (e.g., triethylamine) followed by the dropwise addition of methanesulfonyl chloride.
-
After the reaction is complete, perform an aqueous workup to isolate the crude dimesylate.
-
Dissolve the dimesylate in a polar aprotic solvent like DMF and add sodium azide. Heat the mixture to drive the reaction to completion.
-
Extract the resulting diazide into an organic solvent and purify.
Step 4: Reductive Cyclization and Boc Protection
-
Rationale: The diazide is reduced to a diamine, which spontaneously cyclizes to form the pyrrolidine ring. The resulting secondary amine is immediately protected with a Boc group to ensure stability and prevent side reactions.
-
Dissolve the diazide from Step 3 in methanol and add a hydrogenation catalyst (e.g., Palladium on carbon).
-
Hydrogenate the mixture under H₂ atmosphere. The reduction of the azides to amines is followed by intramolecular cyclization.
-
After the catalyst is filtered off, add di-tert-butyl dicarbonate (Boc₂O) and a base to the crude amine solution.
-
Stir until the protection is complete.
Step 5: Deprotection of the Acetonide
-
Rationale: The final step is the removal of the acetonide protecting group to reveal the diol functionality, yielding the target compound.
-
Dissolve the Boc-protected compound in a mixture of THF and aqueous acid (e.g., HCl).
-
Stir at room temperature until TLC indicates the complete disappearance of the starting material.
-
Neutralize the solution and extract the product with an organic solvent.
-
Purify the final product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Spectroscopic Characterization
Confirmation of the structure and purity of this compound would rely on a combination of standard spectroscopic techniques.
-
¹H NMR: The spectrum should show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The protons on the pyrrolidine ring (CH and CH₂) would appear as complex multiplets. The protons attached to the carbons bearing the hydroxyl groups (H3 and H4) would be key diagnostic signals. The OH protons would appear as broad singlets, which would disappear upon D₂O exchange.
-
¹³C NMR: The spectrum is expected to show 9 distinct carbon signals, corresponding to the molecular formula C₉H₁₇NO₄. Key signals would include the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and the two carbons bearing the hydroxyl groups (C3 and C4) in the 60-75 ppm range.
-
Mass Spectrometry (ESI-MS): The positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 204.12, confirming the molecular weight.
-
Infrared (IR) Spectroscopy: The spectrum would be characterized by a broad absorption band in the 3400-3300 cm⁻¹ region, corresponding to the O-H stretching of the diol. A strong absorption around 1690 cm⁻¹ would indicate the C=O stretching of the carbamate (Boc group).
Reactivity and Applications in Drug Discovery
The synthetic utility of this molecule stems from the distinct reactivity of its functional groups. The Boc-protected nitrogen is stable under most conditions but can be deprotected using strong acid (e.g., TFA or HCl) to reveal a secondary amine, which can then undergo N-alkylation, acylation, or reductive amination. The two secondary hydroxyl groups can be selectively protected, oxidized, or converted into other functional groups.
Caption: Key reaction pathways for the title compound.
Applications:
-
Glycosidase Inhibitors: The diol structure mimics the arrangement of hydroxyl groups in sugars. As such, this scaffold is an excellent starting point for designing inhibitors of glycosidases, enzymes involved in carbohydrate metabolism. Such inhibitors have applications in treating diabetes, viral infections, and cancer.
-
Chiral Ligands: The diol can be converted into phosphine or amine ligands for use in asymmetric catalysis, leveraging the rigid, stereodefined backbone to induce enantioselectivity in metal-catalyzed reactions.
-
Antiviral and Anticancer Agents: The pyrrolidine core is found in many nucleoside analogs and other compounds with antiviral (e.g., against HIV, HCV) and anticancer activity. The (3R,4R)-diol moiety provides specific hydrogen bonding interactions that can enhance binding affinity and selectivity for target enzymes or proteins.
-
Scaffold for Combinatorial Chemistry: The molecule serves as a rigid core for building diverse chemical libraries. The three functionalization points (two hydroxyls and the deprotected amine) can be systematically derivatized to explore a vast chemical space in the search for new drug leads.
Safety and Handling
Based on safety data for structurally similar compounds, this compound should be handled with appropriate care in a laboratory setting.[1][4][5][6]
-
Hazard Statements:
-
Precautionary Statements:
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[5] Ensure eyewash stations and safety showers are readily accessible.[5] Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound is a high-value chiral building block with significant potential for drug discovery and organic synthesis. Its well-defined stereochemistry, orthogonal protecting group strategy, and versatile functional handles provide a robust platform for the rational design of complex molecular architectures. The synthetic route proposed herein offers a reliable method for its preparation, enabling its broader use by researchers and scientists. As the demand for stereochemically pure and complex drug candidates continues to grow, the importance of scaffolds like this will undoubtedly increase.
References
-
PubChem. tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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- 1. (3R,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate | 186393-22-6 [amp.chemicalbook.com]
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- 3. chemscene.com [chemscene.com]
- 4. achmem.com [achmem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate | 1174020-42-8 [sigmaaldrich.com]
tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate structure elucidation
An In-depth Technical Guide to the Structure Elucidation of tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
Abstract
The chiral dihydroxypyrrolidine scaffold is a privileged motif in medicinal chemistry, serving as a versatile building block for a wide array of bioactive molecules, including glycosidase inhibitors and antiviral agents. The precise control and confirmation of its stereochemistry are paramount to ensuring biological efficacy and safety. This technical guide provides a comprehensive, in-depth framework for the structural elucidation of a key derivative, this compound. As direct experimental spectra for this specific compound are not widely published, this guide adopts a field-proven, predictive approach. We will detail a robust stereoselective synthetic strategy originating from the chiral pool, outline the expected outcomes from advanced spectroscopic analyses (NMR, IR, MS), and describe the definitive confirmatory method of single-crystal X-ray diffraction. This document is designed to serve as an authoritative reference for researchers, scientists, and drug development professionals, providing not only procedural steps but the causal logic behind each analytical choice.
Introduction: The Significance of the Chiral Dihydroxypyrrolidine Core
Pyrrolidine rings are integral components of numerous FDA-approved drugs.[1] When functionalized with hydroxyl groups, their hydrogen-bonding capabilities make them excellent mimics of carbohydrate structures, leading to their prominence in the development of enzyme inhibitors. The specific stereoisomer, (3R,4R)-3,4-dihydroxypyrrolidine, presents a trans-diol configuration which is crucial for specific molecular recognition at enzyme active sites. The tert-butoxycarbonyl (Boc) protecting group provides a stable, yet readily cleavable, handle essential for multi-step synthetic campaigns. Therefore, a rigorous and unambiguous confirmation of the molecule's constitution, configuration, and conformation is a critical prerequisite for its use in pharmaceutical development. This guide provides the analytical blueprint for achieving that certainty.
Foundational Evidence: Stereoselective Synthesis from the Chiral Pool
The most logical and cost-effective method to establish the absolute stereochemistry of a target molecule is to synthesize it from an inexpensive, enantiomerically pure starting material. Natural L-(+)-tartaric acid, with its (2R,3R) configuration, is an ideal precursor for establishing the desired (3R,4R) stereochemistry in the pyrrolidine ring.[2][3] The synthetic route validates the stereochemical outcome through a series of well-understood, stereocontrolled reactions.
Proposed Synthetic Workflow
The following protocol outlines a reliable pathway to the target compound.
Caption: Proposed synthetic pathway from L-tartaric acid.
Experimental Protocol: Synthesis
-
Protection of L-Tartaric Acid: L-(+)-Tartaric acid is first converted to its diethyl ester. The diol is then protected as an acetonide by reacting with 2,2-dimethoxypropane under acidic catalysis to yield diethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate.
-
Reductive Amination and Cyclization: The protected tartrate derivative undergoes ammonolysis followed by reduction and cyclization. A more direct approach involves a reductive amination with a suitable amine, such as allylamine, followed by cyclization to form the pyrrolidinone ring.
-
Reduction to Pyrrolidine: The lactam carbonyl of the pyrrolidinone is reduced to a methylene group using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to furnish the N-allyl-(3R,4R)-pyrrolidine diol (still with acetonide protection).
-
Nitrogen Protection: The secondary amine is protected with di-tert-butyl dicarbonate ((Boc)₂O) to install the carbamate group.
-
Deprotection Steps: The allyl group is removed via isomerization and hydrolysis, often catalyzed by a rhodium or palladium complex. Finally, the acetonide is cleaved under acidic conditions (e.g., aqueous HCl) to reveal the diol.
-
Purification: The final product is purified by flash column chromatography on silica gel to yield this compound.
This synthetic sequence, starting from a precursor of known absolute configuration, provides strong, albeit indirect, evidence for the (3R,4R) stereochemistry of the final product. The subsequent spectroscopic analysis serves to confirm that the expected molecular structure was indeed formed.
Spectroscopic Characterization: A Predictive Analysis
The following sections detail the expected spectroscopic signatures for the target molecule. These predictions are based on established principles and data from closely related, structurally analogous compounds.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the connectivity and stereochemistry of organic molecules in solution.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Record the spectrum on a 400 MHz or higher spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
-
¹³C NMR Spectroscopy: Record the spectrum on a 100 MHz or higher spectrometer.
-
2D NMR (COSY, HSQC): Acquire Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectra to establish proton-proton and proton-carbon correlations, respectively.
Caption: Workflow for NMR-based structure elucidation.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality and Insights |
|---|---|---|---|---|
| ~4.1-4.2 | br s | 2H | H-3, H-4 | Protons attached to carbons bearing hydroxyl groups. Broadness due to chemical exchange and coupling. |
| ~3.5-3.6 | m | 2H | H-2a, H-5a | Diastereotopic protons on carbons adjacent to nitrogen. |
| ~3.2-3.3 | m | 2H | H-2b, H-5b | Diastereotopic protons on carbons adjacent to nitrogen. |
| ~2.5 | br s | 2H | -OH | Hydroxyl protons; signal may be broad and its position is solvent-dependent. |
| 1.46 | s | 9H | C(CH₃)₃ | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |
Insight: The key to confirming the trans stereochemistry lies in the coupling constants (J-values) between H-3/H-4 and their adjacent methylene protons (H-2/H-5), which would differ significantly from the cis isomer. A NOESY experiment would show no spatial correlation between H-3 and H-4, confirming their trans orientation.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Causality and Insights |
|---|---|---|
| ~154.7 | C=O (Boc) | Typical chemical shift for a carbamate carbonyl carbon. |
| ~79.5 | C (CH₃)₃ | Quaternary carbon of the Boc group. |
| ~72-73 | C-3, C-4 | Carbons bearing the hydroxyl groups. Their equivalence (or near equivalence) is expected due to the molecule's C₂ symmetry. |
| ~54-55 | C-2, C-5 | Carbons adjacent to the nitrogen atom. |
| 28.6 | C(C H₃)₃ | Methyl carbons of the Boc group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: IR
-
Sample Preparation: A thin film of the compound is prepared by dissolving a small amount in a volatile solvent (e.g., methanol), depositing it onto a salt plate (NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment | Rationale |
|---|---|---|
| ~3400 (broad) | O-H stretch (alcohol) | The broadness is characteristic of hydrogen-bonded hydroxyl groups. |
| ~2975, 2870 | C-H stretch (alkane) | Aliphatic C-H stretches from the pyrrolidine ring and Boc group. |
| ~1685 (strong) | C=O stretch (Boc carbamate) | A strong, sharp absorption characteristic of the carbamate carbonyl group. |
| ~1365 | C-H bend (tert-butyl) | Characteristic bending vibration for the tert-butyl group. |
| ~1160 | C-N stretch | Stretch associated with the carbamate C-N bond. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula.
Experimental Protocol: MS
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
-
Data Acquisition: Introduce the sample via direct infusion. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.
Table 4: Predicted Mass Spectrometry Data
| Ion | Formula | Calculated m/z | Expected Observation |
|---|---|---|---|
| [M+H]⁺ | C₉H₁₈NO₄⁺ | 204.1230 | The protonated molecular ion. |
| [M+Na]⁺ | C₉H₁₇NNaO₄⁺ | 226.1050 | A common adduct observed with ESI. |
| [M-C₄H₈+H]⁺ | C₅H₁₀NO₄⁺ | 148.0592 | Loss of isobutylene from the Boc group is a characteristic fragmentation pathway. |
| [M-Boc+H]⁺ | C₄H₁₀NO₂⁺ | 104.0692 | Loss of the entire Boc group (101 Da). |
Insight: Obtaining a high-resolution mass measurement that matches the calculated value to within 5 ppm provides unequivocal confirmation of the molecular formula C₉H₁₇NO₄.
Definitive Proof: Single-Crystal X-ray Diffraction
While the combination of synthesis and spectroscopy provides a compelling case, single-crystal X-ray diffraction is the "gold standard," offering unambiguous, three-dimensional structural proof.[6] It directly visualizes the atomic positions, confirming connectivity, absolute configuration, and solid-state conformation.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected using a monochromatic X-ray source (e.g., Mo Kα radiation) as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map. An atomic model is built into this map and refined to yield the final structure, including precise bond lengths, angles, and the absolute stereochemistry (via the Flack parameter).
Caption: Standard workflow for X-ray crystallography.
Expected Structural Features from X-ray Analysis
-
Connectivity: The analysis would confirm the pyrrolidine ring system with the Boc group on the nitrogen and hydroxyl groups at the C-3 and C-4 positions.
-
trans-Configuration: The solved structure would unequivocally show the two hydroxyl groups on opposite faces of the pyrrolidine ring.
-
(3R,4R) Absolute Stereochemistry: By referencing the known chirality of the X-rays, the analysis would confirm the (R) configuration at both C-3 and C-4 stereocenters.
-
Conformation: The analysis would reveal the preferred solid-state conformation of the five-membered ring (e.g., envelope or twist).
-
Intermolecular Interactions: The crystal packing would reveal intermolecular hydrogen bonding patterns involving the diol, which governs the macroscopic properties of the material.
Conclusion
The structural elucidation of this compound is a multi-faceted process that relies on a self-validating system of evidence. The foundation is laid by a stereocontrolled synthesis from a chiral pool precursor, which establishes the intended absolute stereochemistry. This hypothesis is then rigorously tested and supported by a suite of spectroscopic techniques. NMR spectroscopy confirms the carbon-hydrogen framework and relative stereochemistry, IR spectroscopy verifies the presence of key functional groups, and high-resolution mass spectrometry validates the elemental composition. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the complete three-dimensional structure. By following this integrated analytical workflow, researchers can proceed with confidence in using this critical chiral building block for the development of next-generation therapeutics.
References
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Mori, N. (1993). The synthesis of trans-3,4-bis-(3,4-dihydroxyphenyl)pyrrolidine, a novel DA1 agonist. Chemical & Pharmaceutical Bulletin, 41(3), 633-5. [Link]
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Krasavin, M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 1-25. [Link]
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PubChem. (n.d.). (3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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Grishin, Y. K., et al. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Molecules, 27(6), 1845. [Link]
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Gawronski, J., & Gawronska, K. (2002). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Current Organic Chemistry, 6(1), 1-33. [Link]
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Moreno-Vargas, A. J., et al. (2004). Synthesis of D- And l-2,3-trans-3,4-cis-4,5-trans-3,4-dihydroxy-5-hydroxymethylproline and Tripeptides Containing Them. The Journal of Organic Chemistry, 69(13), 4487-91. [Link]
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ResearchGate. (2014). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. ResearchGate. [Link]
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PubChem. (n.d.). Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Carretero, J. C., et al. (2013). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 15(20), 5282-5285. [Link]
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Foreword: The Strategic Importance of (3R,4R)-1-Boc-3,4-dihydroxypyrrolidine
An In-Depth Technical Guide to the Synthesis of (3R,4R)-1-Boc-3,4-dihydroxypyrrolidine
The chiral dihydroxypyrrolidine scaffold is a cornerstone in modern medicinal chemistry and drug development. Its rigid, five-membered ring structure, adorned with stereochemically defined hydroxyl groups, serves as an excellent mimic for the ribofuranose moiety of nucleosides. This has led to its incorporation into a multitude of antiviral and anticancer agents. The (3R,4R) stereoisomer, in particular, is a critical building block for a range of therapeutic candidates, including potent inhibitors of glycosidases, kinases, and proteases. The tert-butyloxycarbonyl (Boc) protecting group provides a stable, yet readily cleavable, handle on the nitrogen atom, facilitating its seamless integration into complex multi-step syntheses.
This guide provides an in-depth exploration of the primary synthetic pathways to (3R,4R)-1-Boc-3,4-dihydroxypyrrolidine. We move beyond simple procedural recitation to dissect the underlying chemical principles, strategic considerations, and practical nuances of each approach. The methodologies presented are chosen for their reliability, stereochemical control, and relevance to both academic research and process development environments.
Chapter 1: Exploiting Nature's Chiral Pool: Synthesis from L-(+)-Tartaric Acid
The use of readily available, enantiopure starting materials from the "chiral pool" represents a classic and highly effective strategy in asymmetric synthesis. L-(+)-Tartaric acid, an inexpensive byproduct of the wine industry, is an exemplary starting material for this target, as its inherent C2 symmetry and (2R,3R) stereochemistry can be directly mapped onto the desired (3R,4R) configuration of the pyrrolidine core.[1][2]
The Strategic Rationale
The conversion of L-(+)-tartaric acid to the target pyrrolidine is a multi-step process that hinges on a key strategic transformation: the conversion of the C1 and C4 carboxylic acids into functionalities that can be cyclized with a nitrogen source. This typically involves reduction to a diol, conversion to a bis-electrophile (e.g., a dimesylate), and subsequent ring-closing with an amine.
A Representative Synthetic Pathway
The following workflow illustrates a robust and frequently cited approach. The core logic involves the formation of a tartrimide intermediate, which is then reduced to the target diol.
Caption: A generalized synthetic workflow from L-(+)-Tartaric Acid.
Detailed Experimental Protocol: Synthesis via a Tartrimide Intermediate
This protocol is a synthesized representation of established methodologies.[3]
Step 1: Esterification and Protection of L-(+)-Tartaric Acid
-
Suspend L-(+)-tartaric acid (1.0 eq) in methanol (5-10 vol).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and neutralize the acid with a base such as sodium bicarbonate.
-
Concentrate the mixture under reduced pressure. The resulting crude dimethyl L-tartrate is often carried forward without extensive purification.
Step 2: Formation of the N-Benzyl Tartrimide
-
Dissolve the crude dimethyl L-tartrate (1.0 eq) in a suitable solvent like toluene.
-
Add benzylamine (1.1 eq) and heat to reflux with a Dean-Stark apparatus to remove methanol and water.
-
Continue heating for 12-18 hours until cyclization is complete (monitored by TLC).
-
Cool the reaction mixture, which often results in the precipitation of the product. The solid can be collected by filtration and washed with a non-polar solvent like hexane.
Step 3: Reduction of the Tartrimide
Causality Note: A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is required to reduce both the amide carbonyls and any protecting groups on the hydroxyls if they were installed. Borane complexes (e.g., BH₃·THF) are also effective and can offer different workup profiles.
-
Carefully add LiAlH₄ (approx. 3.0-4.0 eq) to a flask containing anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C.
-
Add a solution of the N-benzyl tartrimide (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours.
-
Cool the reaction to 0 °C and cautiously quench by sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite®, washing with THF or ethyl acetate.
-
Concentrate the filtrate to yield the crude (3R,4R)-1-benzylpyrrolidine-3,4-diol.
Step 4: Debenzylation and Boc Protection
-
Dissolve the crude diol (1.0 eq) in methanol or ethanol.
-
Add Pearlman's catalyst (Pd(OH)₂/C, 10-20 mol%).
-
Pressurize the reaction vessel with hydrogen (50-100 psi) and stir vigorously for 12-24 hours.
-
Filter the reaction mixture through Celite® to remove the catalyst.
-
To the filtrate containing the crude (3R,4R)-pyrrolidine-3,4-diol, add a base such as triethylamine (2.2 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Stir at room temperature for 4-12 hours.
-
Concentrate the mixture and purify by silica gel chromatography to afford the final product, (3R,4R)-1-Boc-3,4-dihydroxypyrrolidine.
Chapter 2: The Power of Asymmetric Catalysis: Sharpless Dihydroxylation
For routes requiring high atom economy and stereochemical precision in a single step, the Sharpless Asymmetric Dihydroxylation (AD) is an exceptionally powerful tool.[4] This method introduces the two hydroxyl groups across a double bond with a predictable and high degree of enantioselectivity, dictated by the choice of a chiral quinine-based ligand.[5][6]
Mechanistic Rationale and Reagent Selection
The reaction proceeds via the formation of an osmium tetroxide-chiral ligand complex. This complex then undergoes a [3+2] cycloaddition with the alkene (N-Boc-3-pyrroline), followed by hydrolysis to release the diol product.[4] A co-oxidant, such as potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), is used to regenerate the catalytic OsO₄, drastically reducing the amount of the toxic and expensive osmium reagent needed.[5]
Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, the co-oxidant, and the chiral ligand, simplifying the experimental setup.[7]
-
AD-mix-β : Contains the (DHQD)₂PHAL ligand and delivers the hydroxyl groups to the "top face" of the alkene, yielding the desired (3R,4R) product from N-Boc-3-pyrroline.
-
AD-mix-α : Contains the (DHQ)₂PHAL ligand and would deliver the hydroxyls to the "bottom face," yielding the (3S,4S) enantiomer.
Caption: Key steps in the Sharpless AD of N-Boc-3-pyrroline.
Detailed Experimental Protocol: Synthesis via Sharpless AD
Trustworthiness Note: The success of this reaction is highly dependent on the quality of the reagents and maintaining the optimal pH. The use of a t-BuOH/water solvent system and a buffer is critical.
-
To a stirred solution of AD-mix-β (approx. 1.4 g per mmol of alkene) in a 1:1 mixture of t-butanol and water (10 mL per mmol of alkene) at room temperature, add methanesulfonamide (CH₃SO₂NH₂, 1.0 eq). Expertise Note: Methanesulfonamide is known to accelerate the hydrolysis of the osmylate ester intermediate, improving turnover frequency.[5]
-
Stir the mixture until both phases are clear, then cool to 0 °C in an ice bath.
-
Add N-Boc-3-pyrroline (1.0 eq) to the cold reaction mixture.
-
Stir vigorously at 0 °C. The reaction progress can be monitored by TLC. Reaction times can range from 6 to 24 hours.
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (approx. 1.5 g per mmol of alkene) and allow the mixture to warm to room temperature, stirring for 1 hour.
-
Add ethyl acetate to the reaction mixture and stir. Separate the aqueous and organic layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with 2M KOH, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure (3R,4R)-1-Boc-3,4-dihydroxypyrrolidine.
Chapter 3: Comparative Analysis of Synthetic Pathways
The choice of a synthetic route is a multi-factorial decision, balancing considerations of cost, scale, stereochemical purity, and available equipment.
| Parameter | Synthesis from L-(+)-Tartaric Acid | Sharpless Asymmetric Dihydroxylation |
| Starting Material Cost | Low (L-tartaric acid is inexpensive) | Moderate (N-Boc-3-pyrroline is more expensive) |
| Reagent Cost & Safety | Uses common, inexpensive reagents. LiAlH₄ requires careful handling. | AD-mix is a specialty reagent. Osmium is toxic, but used catalytically. |
| Number of Steps | Multiple steps (typically 4-6) | Fewer steps (often 1-2 from a common precursor) |
| Stereochemical Control | Excellent; derived from the chiral starting material. | Excellent (>95% e.e. is common); controlled by the catalyst. |
| Scalability | Generally scalable, though reductions with metal hydrides can pose challenges. | Highly scalable and widely used in industrial processes. |
| Overall Yield | Moderate, due to the multi-step nature. | Good to excellent for the key dihydroxylation step. |
Conclusion
The synthesis of (3R,4R)-1-Boc-3,4-dihydroxypyrrolidine is a well-optimized field with several robust and reliable methods available to the modern chemist. The chiral pool approach starting from L-(+)-tartaric acid offers a cost-effective, albeit longer, route where the stereochemistry is secured from the outset. This pathway is ideal for academic settings or when cost of raw materials is the primary driver.
In contrast, the Sharpless Asymmetric Dihydroxylation represents a more elegant and efficient strategy. Its high degree of predictability, operational simplicity (with the use of AD-mixes), and excellent stereocontrol make it the preferred method in many industrial and research contexts where speed and enantiopurity are paramount. The continuous development of catalytic systems, including biocatalytic approaches, promises to further refine the synthesis of this invaluable chiral building block.
References
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Yang, Q., Alper, H., & Xiao, W.-J. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters, 9(5), 769–771. [Link]
-
Yang, Q., Alper, H., & Xiao, W.-J. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters, 9(5), 769–771. [Link]
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Chandra, S., & Thakur, A. (2009). New Efficient RCM-Mediated Synthesis of Pyrrolidine Derivatives. Synthetic Communications, 39(15), 2736-2743. [Link]
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Yang, Q., Alper, H., & Xiao, W. J. (2007). Efficient method for the synthesis of chiral pyrrolidine derivatives via ring-closing enyne metathesis reaction. Organic letters, 9(5), 769–771. [Link]
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Kumareswaran, R., Balasubramanian, T., & Hassner, A. (2000). Synthesis of enantiopure pyrrolidine and piperidine derivatives via ring closing metathesis. Tetrahedron Letters, 41(43), 8157-8160. [Link]
-
Various Authors. Collection of syntheses for (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol and related compounds. ResearchGate. Accessed January 2024. [Link]
-
Mathew, S., Le-Huu, S., Tavakoli, G., & Fraaije, M. W. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of organic chemistry, 86(2), 1779–1786. [Link]
-
Mótyán, G., Török, Z., Fülöp, F., & Szatmári, I. (2010). Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds. International journal of molecular sciences, 11(2), 586–598. [Link]
-
Wikipedia contributors. (2023). Sharpless asymmetric dihydroxylation. Wikipedia, The Free Encyclopedia. [Link]
-
L-Menges, F., & Blechert, S. (2005). C2-Symmetric Pyrrolidines Derived from Tartaric Acids: Versatile Chiral Building Blocks for Total Synthesis, Catalyst Design, Supramolecular and Medicinal Chemistry. CHIMIA, 59(4), 193-198. [Link]
-
Reddy, B. V. S., et al. (2014). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 136(41), 14372-14375. [Link]
-
Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]
-
Singh, S., & Singh, P. P. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. ACS omega, 7(45), 40661–40685. [Link]
-
Reddy, L. R. (2004). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Current Organic Chemistry, 8(17), 1677-1698. [Link]
-
Kim, I. S., Kim, S. J., Lee, J. K., Li, Q. R., & Jung, Y. H. (2007). Synthesis of (2R,5S)-dihydroxymethyl-(3R,4R)-dihydroxypyrrolidine (DGDP) via stereoselective amination using chlorosulfonyl isocyanate. Carbohydrate research, 342(11), 1502–1509. [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry and drug development. Its vicinal diol functionality on a constrained pyrrolidine ring makes it a valuable scaffold for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and therapeutic agents.
A thorough understanding of its spectroscopic properties is paramount for ensuring chemical identity, purity, and for guiding synthetic transformations. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR) spectra, Mass Spectrometry (MS) data, and Infrared (IR) spectroscopy, grounded in established analytical principles and supplemented with field-proven insights.
Chemical Structure and Stereochemistry
The structure of this compound, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a trans configuration of the two hydroxyl groups, is crucial to its function as a chiral synthon.
Figure 1. 2D structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for this class of compounds is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shifts of exchangeable protons (OH and any residual NH).
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): For unambiguous assignment, especially in cases of signal overlap, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments are invaluable.
Figure 2. General workflow for NMR data acquisition and analysis.
¹H NMR Spectral Data (Predicted)
The following table outlines the predicted ¹H NMR chemical shifts for the trans-isomer, with assignments based on the analysis of related structures.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.0 - 4.2 | m | 2H | H-3, H-4 |
| ~3.5 - 3.7 | m | 2H | H-2a, H-5a (axial) |
| ~3.2 - 3.4 | m | 2H | H-2b, H-5b (equatorial) |
| ~2.5 (broad) | s | 2H | -OH |
| 1.46 | s | 9H | -C(CH₃)₃ (Boc) |
Expertise & Experience Insights:
-
The protons on the carbons bearing the hydroxyl groups (H-3 and H-4) are expected to appear as a multiplet in the downfield region due to the deshielding effect of the oxygen atoms.
-
The diastereotopic protons on C-2 and C-5 will likely appear as distinct multiplets. The trans relationship of the hydroxyl groups will influence the coupling constants between H-3/H-4 and their adjacent methylene protons.
-
The chemical shift of the hydroxyl protons is highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, these protons often appear as sharp, well-defined signals that can exhibit coupling to adjacent protons.
-
The singlet at approximately 1.46 ppm is the characteristic signal for the nine equivalent protons of the tert-butyl group of the Boc protecting group.
¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR chemical shifts are summarized below.
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | C=O (carbamate) |
| ~80.0 | -C (CH₃)₃ (Boc) |
| ~72.0 - 74.0 | C-3, C-4 |
| ~52.0 - 54.0 | C-2, C-5 |
| 28.4 | -C(C H₃)₃ (Boc) |
Expertise & Experience Insights:
-
The carbonyl carbon of the Boc group is typically observed around 155 ppm.
-
The quaternary carbon of the tert-butyl group appears around 80 ppm.
-
The carbons attached to the hydroxyl groups (C-3 and C-4) will be in the range of 72-74 ppm.
-
The pyrrolidine ring carbons adjacent to the nitrogen (C-2 and C-5) are expected around 52-54 ppm.
-
The three equivalent methyl carbons of the Boc group give a sharp signal at approximately 28.4 ppm.
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[1] For polar molecules, ensuring complete dissolution is key.[2]
-
Ionization Technique: Electrospray ionization (ESI) is the preferred method for this type of polar, non-volatile molecule. It is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
Figure 3. Workflow for Mass Spectrometry analysis.
Mass Spectrometry Data (Predicted)
| m/z | Ion Species |
| 204.1236 | [M+H]⁺ |
| 226.1055 | [M+Na]⁺ |
| 148.0766 | [M+H - C₄H₈]⁺ |
| 104.0817 | [M+H - Boc]⁺ |
Trustworthiness through Self-Validation:
The expected exact mass for the protonated molecule (C₉H₁₈NO₄⁺) is 204.1230. High-resolution mass spectrometry should yield a mass measurement within a few parts per million (ppm) of this theoretical value, providing strong evidence for the elemental composition. The fragmentation pattern also serves as a validation point. The loss of isobutylene (56 Da) from the Boc group is a characteristic fragmentation pathway for Boc-protected amines and would result in a fragment at m/z 148.0766.[3][4] A further loss of CO₂ would lead to the deprotected amine.
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Collection: A background spectrum is collected first, followed by the sample spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[5][6]
Figure 4. Workflow for ATR-FTIR data acquisition.
Infrared (IR) Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 (broad) | O-H stretch (hydrogen-bonded) |
| ~2975, 2870 | C-H stretch (aliphatic) |
| ~1685 | C=O stretch (carbamate) |
| ~1420, 1365 | C-H bend (tert-butyl) |
| ~1160 | C-N stretch |
| ~1090 | C-O stretch (secondary alcohol) |
Authoritative Grounding & Comprehensive References:
The broad absorption band around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups, with the broadening indicative of intermolecular hydrogen bonding.[5][7] The strong, sharp peak around 1685 cm⁻¹ is a hallmark of the carbonyl stretching vibration of the Boc protecting group. The exact position can be influenced by the electronic environment. The presence of various C-H, C-N, and C-O stretching and bending vibrations in the fingerprint region (below 1500 cm⁻¹) provides further confirmation of the molecular structure.
Conclusion
This technical guide provides a detailed predictive framework for the spectroscopic characterization of this compound. By understanding the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, researchers can confidently identify and assess the purity of this important chiral building block. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. As a self-validating system, the combination of these spectroscopic techniques provides a high degree of confidence in the structural assignment. While experimental data for this specific isomer remains elusive in publicly accessible databases, the predictive analysis herein, based on established principles and data from closely related analogs, serves as a valuable resource for the scientific community.
References
- BenchChem. (2025). Spectroscopic and Synthetic Profile of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: A Technical Guide.
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
-
López Gresa, M. P., & Caballero Vizcaino, M. (2019). Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS. Universitat Politècnica de València. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Structural Analysis of Pyrrolidine-Containing Natural Products using NMR: A Case Study on the.
-
PubChem. (n.d.). tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. Retrieved from [Link]
- Alver, Ö., Parlak, C., & Bilge, M. (n.d.). EXPERIMENTAL AND THEORETICAL NMR STUDY OF 4-(1-PYRROLIDINYL)PIPERIDINE.
-
MDPI. (2022). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Retrieved from [Link]
- ResearchGate. (n.d.). ATR-FTIR absorption spectra showing: (a) the hydroxyl (O-H, 4000-3000 cm-1 ) ….
-
PubChem. (n.d.). (3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.
-
PubChem. (n.d.). tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate. Retrieved from [Link]
-
MDPI. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Retrieved from [Link]
- ResearchGate. (n.d.). 13 C NMR spectra (δ С , ppm) of compounds I-III, solvent СDCl 3.
- Guccione, S., et al. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Journal of Mass Spectrometry, 48(11), 1167-77.
- ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?.
- ResearchGate. (n.d.). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol.
-
ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]
- PubMed. (1994). Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline derivatives.
- PubMed. (2007). Synthesis of (2R,5S)-dihydroxymethyl-(3R,4R)-dihydroxypyrrolidine (DGDP) via stereoselective amination using chlorosulfonyl isocyanate. The Journal of Organic Chemistry, 72(17), 6599-602.
- The Royal Society of Chemistry. (n.d.). Supporting information.
-
SciELO. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Retrieved from [Link]
-
MDPI. (2022). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Retrieved from [Link]
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-
NIH. (2020). Metabolic Fingerprinting with Fourier-Transform Infrared (FTIR) Spectroscopy: Towards a High-Throughput Screening Assay for Antibiotic Discovery and Mechanism-of-Action Elucidation. Retrieved from [Link]
-
NIH. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Retrieved from [Link]
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An In-Depth Technical Guide to the Physical Characteristics of tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
This guide provides a comprehensive overview of the physical and chemical characteristics of tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate, a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document synthesizes theoretical knowledge with practical, field-proven insights for the accurate characterization of this and similar molecules.
Introduction and Molecular Overview
This compound, a derivative of the amino acid L-proline, features a pyrrolidine ring substituted with two hydroxyl groups in a trans configuration and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This specific stereochemistry and the presence of the Boc group impart unique properties that are critical for its application in the stereoselective synthesis of complex molecules, including pharmaceuticals. The diol functionality offers sites for further chemical modification, while the Boc group provides a stable yet readily cleavable protecting group, essential for multi-step synthetic pathways.
The accurate determination of the physical characteristics of this compound is paramount for ensuring its purity, confirming its stereochemical integrity, and predicting its behavior in various chemical transformations. This guide will delve into the key physical properties, the methodologies for their determination, and the scientific principles underpinning these techniques.
Core Physical and Chemical Properties
| Property | This compound | tert-Butyl (3R,4S)-3,4-dihydroxypyrrolidine-1-carboxylate (cis-isomer) | Notes and References |
| CAS Number | 186393-31-7 (for (3R,4R)-3,4-Pyrrolidinediol) | 186393-22-6 | The CAS number for the Boc-protected (3R,4R) isomer is not consistently reported. The provided CAS for the deprotected diol is a useful reference.[1] |
| Molecular Formula | C₉H₁₇NO₄ | C₉H₁₇NO₄ | [1] |
| Molecular Weight | 203.24 g/mol | 203.24 g/mol | [2] |
| Appearance | Predicted to be a white to off-white solid | White to off-white solid | Based on similar compounds. |
| Melting Point | Not experimentally determined | Not consistently reported | The melting point of N-Boc-3-pyrrolidinone is 34-38 °C.[3] The presence of two hydroxyl groups is expected to increase the melting point due to hydrogen bonding. |
| Boiling Point | Not experimentally determined | Not consistently reported | High boiling point is expected due to the polar nature of the molecule. |
| Solubility | Predicted to be soluble in water, methanol, ethanol, and other polar organic solvents. Limited solubility in nonpolar solvents like hexanes. | Soluble in polar organic solvents. | The diol functionality enhances solubility in polar protic solvents. The Boc group increases solubility in less polar organic solvents compared to the unprotected diol. |
| Optical Rotation ([α]D) | Not experimentally determined | Not consistently reported | The specific rotation is a critical parameter for confirming the enantiomeric purity of this chiral molecule. The sign and magnitude will be specific to the (3R,4R) configuration. |
Stereochemistry and Chirality: The Importance of Optical Rotation
The (3R,4R) designation signifies a specific three-dimensional arrangement of the atoms, making the molecule chiral and thus optically active. Optical activity is the ability of a chiral substance to rotate the plane of plane-polarized light.[4] The direction and magnitude of this rotation are unique physical constants for a given enantiomer under specific conditions.
Principle of Polarimetry
A polarimeter is used to measure optical rotation. It consists of a light source, a polarizer, a sample tube, and an analyzer. The polarizer allows light waves oscillating in only one plane to pass through. When this plane-polarized light passes through a solution of a chiral compound, the plane of polarization is rotated. The analyzer, another polarizing filter, is rotated to determine the angle of this rotation.
Experimental Protocol for Specific Rotation Measurement
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent (e.g., methanol or chloroform) in the sample cell. The reading should be zero.
-
Sample Preparation: Accurately weigh a sample of the compound (e.g., 100 mg) and dissolve it in a known volume of a specified solvent (e.g., 10 mL of methanol) in a volumetric flask.
-
Measurement: Fill the polarimeter sample tube (typically 1 decimeter in length) with the sample solution, ensuring no air bubbles are present. Place the tube in the polarimeter and record the observed rotation (α).
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:
[α]_D^T = \frac{α}{c \cdot l}
where:
-
T is the temperature in degrees Celsius.
-
D refers to the sodium D-line (589 nm), the standard wavelength of light used.
-
α is the observed rotation in degrees.
-
c is the concentration of the solution in g/mL.
-
l is the path length of the sample tube in decimeters (dm).
-
Causality Behind Experimental Choices: The choice of solvent is crucial as it can influence the specific rotation. Methanol or chloroform are common choices for their ability to dissolve a wide range of organic compounds and their relatively low interference. The concentration and path length are precisely controlled to ensure the reproducibility and comparability of the measurement.
Caption: Workflow for Specific Rotation Measurement.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Proton NMR gives information on the number of different types of protons and their neighboring environments.
-
Expected Chemical Shifts (δ):
-
Boc group (-C(CH₃)₃): A sharp singlet around 1.4-1.5 ppm, integrating to 9 protons.
-
Pyrrolidine ring protons (-CH-, -CH₂-): A complex series of multiplets between 3.0 and 4.5 ppm. The protons attached to the carbons bearing the hydroxyl groups (C3 and C4) are expected to be in the more downfield region of this range.
-
Hydroxyl protons (-OH): A broad singlet that can appear over a wide range, typically between 2.0 and 5.0 ppm, and its position is concentration and solvent dependent.
-
Carbon NMR provides information about the different types of carbon atoms in the molecule.
-
Expected Chemical Shifts (δ):
-
Boc group (-C(CH₃)₃): A signal around 28 ppm for the methyl carbons and a signal around 80 ppm for the quaternary carbon.
-
Boc carbonyl (C=O): A signal in the range of 154-156 ppm.
-
Pyrrolidine ring carbons: Signals for the carbons attached to the hydroxyl groups (C3 and C4) are expected in the range of 70-80 ppm. The other two carbons of the pyrrolidine ring will appear further upfield, typically between 45 and 60 ppm.
-
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
Causality Behind Experimental Choices: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The choice of solvent depends on the solubility of the compound. Chloroform-d is a common choice for many organic molecules, while methanol-d₄ or DMSO-d₆ may be better for more polar compounds like diols.
Caption: NMR Sample Preparation Workflow.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected Absorption Bands:
-
O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.
-
C-H stretch: Absorptions in the 2850-3000 cm⁻¹ region due to the C-H bonds of the alkyl groups.
-
C=O stretch (Boc group): A strong, sharp absorption band around 1680-1700 cm⁻¹.
-
C-O stretch: Absorptions in the 1000-1200 cm⁻¹ region, corresponding to the C-O single bonds of the hydroxyl groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion Peak: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 204.12. Sodium adducts [M+Na]⁺ at m/z 226.10 may also be observed.
-
Fragmentation: A characteristic fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group or isobutylene, resulting in prominent fragment ions.
Safety, Handling, and Storage
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended to prevent degradation.[5]
Conclusion
The physical characteristics of this compound are crucial for its effective use as a chiral building block in organic synthesis. While some experimental data for this specific stereoisomer remains to be published, a comprehensive understanding of its properties can be achieved through a combination of theoretical predictions, comparison with related compounds, and the application of standard analytical techniques as outlined in this guide. The protocols and principles described herein provide a robust framework for the characterization of this and other valuable synthetic intermediates.
References
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PubChem. (n.d.). tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). Optical Activity. Retrieved from [Link]
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The Cornerstone of Chiral Drug Design: A Technical Guide to tert-Butyl (3R,4R)-3,4-Dihydroxypyrrolidine-1-carboxylate
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Among the vast landscape of chiral building blocks, tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate stands out as a cornerstone for the stereoselective synthesis of a multitude of biologically active molecules. Its rigid, stereochemically defined structure provides an ideal framework for the precise spatial orientation of functional groups, a critical factor in achieving high-potency and selective interactions with biological targets. This in-depth technical guide delves into the discovery, historical synthetic evolution, and key applications of this pivotal chiral intermediate, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Chiral Dihydroxypyrrolidine Scaffold
The pursuit of enantiomerically pure pharmaceuticals is a central theme in modern drug discovery.[1] The distinct pharmacological and toxicological profiles of enantiomers necessitate synthetic strategies that can deliver single, desired stereoisomers. The substituted chiral pyrrolidine motif is a recurring feature in a wide range of therapeutic agents, from antiviral and anticancer drugs to treatments for metabolic disorders.[1][2]
This compound, featuring a tert-butoxycarbonyl (Boc) protected nitrogen and a trans-diol configuration, offers a unique combination of stability, predictable reactivity, and stereochemical control. The Boc group provides robust protection under a variety of reaction conditions while being readily removable under acidic conditions, allowing for late-stage diversification. The diol functionality serves as a versatile handle for further chemical elaboration.
This guide will explore the origins of this essential building block, trace the evolution of its synthesis from chiral pool starting materials to more advanced catalytic asymmetric methods, and highlight its instrumental role in the development of impactful medicines.
Discovery and Historical Context: The Rise of a Versatile Chiral Building Block
The precise first synthesis of this compound is not prominently documented in a single seminal publication but rather emerged from the broader evolution of synthetic strategies for chiral pyrrolidines. The development of this specific building block was driven by the increasing demand for enantiomerically pure intermediates in drug discovery programs of the late 20th and early 21st centuries.
Early approaches to chiral pyrrolidines heavily relied on the "chiral pool," utilizing readily available, enantiopure natural products as starting materials.[3] Key precursors included amino acids like proline and hydroxyproline, as well as carbohydrates and tartaric acid.[1][3] These strategies, while effective, often involved lengthy synthetic sequences.
The advent of asymmetric catalysis brought about a paradigm shift, enabling the synthesis of chiral molecules from achiral precursors with high enantioselectivity.[4] Methodologies such as asymmetric 1,3-dipolar cycloadditions, organocatalytic Michael additions, and catalytic C-H amination have provided more direct and efficient routes to chiral pyrrolidines.[4][5] It is within this context of advancing synthetic methodology that this compound became a readily accessible and highly valuable synthetic tool.
Key Synthetic Strategies and Methodologies
The synthesis of this compound and its analogs can be broadly categorized into two main approaches: chiral pool synthesis and asymmetric synthesis.
Chiral Pool Synthesis: Harnessing Nature's Stereochemistry
A prevalent and historically significant strategy involves the use of D-tartaric acid as the chiral starting material. The inherent C2 symmetry and defined stereocenters of tartaric acid provide a robust foundation for constructing the (3R,4R)-diol stereochemistry of the target pyrrolidine.[3]
Conceptual Workflow from D-Tartaric Acid:
Figure 1: Conceptual workflow for the synthesis of the target molecule from D-tartaric acid.
Detailed Experimental Protocol: Synthesis from Diethyl D-Tartrate
-
Step 1: Formation of the Cyclic Sulfate and Ring Opening. Diethyl D-tartrate is converted to the corresponding 1,4-diol, which is then treated with thionyl chloride to form a cyclic sulfite, followed by oxidation to the cyclic sulfate. This activated intermediate undergoes regioselective ring-opening with a nitrogen nucleophile, such as sodium azide.
-
Step 2: Reductive Amination and Cyclization. The resulting azido diol is then subjected to reduction of the azide groups to primary amines, typically via catalytic hydrogenation. The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc₂O). Subsequent intramolecular cyclization, often promoted by mesylation of the terminal hydroxyl groups followed by base-mediated ring closure, affords the desired pyrrolidine ring.
-
Step 3: Deprotection and Final Product. Any remaining protecting groups on the hydroxyl functionalities are removed to yield this compound.
Asymmetric Synthesis: Building Chirality from Achiral Precursors
More contemporary approaches focus on the use of asymmetric catalysis to generate the desired stereochemistry from achiral or racemic starting materials.
Asymmetric Dihydroxylation Approach:
A powerful strategy involves the Sharpless asymmetric dihydroxylation of a suitable achiral olefin precursor.
Figure 2: Asymmetric dihydroxylation approach to the target molecule.
Detailed Experimental Protocol: Asymmetric Dihydroxylation of N-Boc-3-pyrroline
-
Step 1: Synthesis of N-Boc-3-pyrroline. The starting olefin can be prepared from commercially available precursors.
-
Step 2: Asymmetric Dihydroxylation. N-Boc-3-pyrroline is subjected to Sharpless asymmetric dihydroxylation using AD-mix-β, which contains the chiral ligand (DHQD)₂PHAL, to stereoselectively introduce the two hydroxyl groups in the desired (R,R) configuration. The reaction typically proceeds in high yield and excellent enantioselectivity.
Comparative Analysis of Synthetic Routes
| Synthetic Strategy | Starting Material | Key Steps | Advantages | Disadvantages |
| Chiral Pool | D-Tartaric Acid | Cyclic sulfate formation, azide displacement, reductive cyclization | Readily available and inexpensive starting material, well-established stereochemistry. | Often involves multiple steps, potentially lower overall yield. |
| Asymmetric Dihydroxylation | N-Boc-3-pyrroline | Sharpless Asymmetric Dihydroxylation | High stereoselectivity, shorter synthetic route. | Requires specialized and potentially costly reagents and catalysts. |
Applications in Drug Discovery and Development
The utility of this compound as a chiral building block is exemplified by its application in the synthesis of a variety of therapeutic agents.
Glycosidase Inhibitors
The dihydroxy-pyrrolidine core mimics the structure of monosaccharides and can act as a potent inhibitor of glycosidase enzymes.[6] These enzymes are involved in a range of biological processes, and their inhibition has therapeutic potential in the treatment of diabetes, viral infections, and cancer. The (3R,4R) stereochemistry is often crucial for effective binding to the active site of these enzymes.[7]
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[8][9] While not always a direct precursor, the chiral pyrrolidine scaffold derived from or related to this compound is a key structural element in several DPP-4 inhibitors.[10] For instance, the synthesis of analogs of sitagliptin (Januvia®) can utilize chiral pyrrolidine intermediates to establish the correct stereochemistry required for potent and selective DPP-4 inhibition.[10]
Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
Selective inhibitors of nNOS are being investigated for the treatment of neurodegenerative diseases.[11] Chiral pyrrolidine derivatives serve as scaffolds for the development of potent and selective nNOS inhibitors. The synthesis of these inhibitors often employs intermediates like this compound, which are subsequently functionalized to achieve the desired pharmacological profile.[11]
Conclusion and Future Perspectives
This compound has firmly established itself as an indispensable chiral building block in medicinal chemistry. Its journey from being a product of chiral pool synthesis to being accessible through highly efficient asymmetric catalytic methods reflects the broader evolution of synthetic organic chemistry. The continued demand for novel, enantiomerically pure pharmaceuticals will undoubtedly fuel further innovation in the synthesis and application of this and related chiral pyrrolidine scaffolds. Future research will likely focus on developing even more atom-economical and environmentally benign synthetic routes, as well as exploring the utility of this versatile building block in the design of therapeutics for an even wider range of diseases.
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- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
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A Technical Guide to tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate: A Chiral Scaffold for Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. While a specific CAS number for this trans-diol isomer is not readily found in major chemical databases, its structural motif is a key component in a variety of biologically active molecules. This guide will address the nuances of its stereochemistry, discuss synthetic strategies for obtaining the desired (3R,4R) configuration, and detail its applications as a versatile chiral building block. Particular emphasis is placed on the strategic use of the tert-butoxycarbonyl (Boc) protecting group and the compound's role in the synthesis of innovative therapeutic agents.
Introduction: The Significance of the Chiral Dihydroxypyrrolidine Scaffold
The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, widely utilized to create compounds for treating a range of human diseases.[1] The introduction of stereocenters, particularly hydroxyl groups, provides a three-dimensional architecture that can lead to highly specific interactions with biological targets such as enzymes and receptors. Chirality is a critical factor in drug design, as different enantiomers of a drug can exhibit vastly different pharmacological activities, with one being therapeutic while the other might be inactive or even toxic.[2][3][4]
The (3R,4R)-dihydroxy-pyrrolidine core, with its trans-diol configuration, offers a rigid and defined spatial arrangement of functional groups, making it an invaluable building block for creating diverse and potent biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in the synthetic utility of this scaffold, enabling controlled and selective reactions at other positions of the molecule.[5][6][7]
Physicochemical Properties and Stereochemical Nuances
CAS Number and Stereoisomer Clarification
A thorough search of chemical databases often leads to the CAS number 186393-22-6 . It is critical to note that this CAS number corresponds to the (3R,4S)- or cis-isomer of tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate.[8][9][10][11] The topic of this guide, the (3R,4R)- or trans-isomer , is a distinct chemical entity.
For clarity, the unprotected parent compound, (3R,4R)-3,4-Pyrrolidinediol , has the CAS number 186393-31-7 .[8] Researchers interested in this compound would typically synthesize it from this diol or other suitable chiral precursors.
| Compound Name | Stereochemistry | CAS Number |
| tert-butyl (3R,4S)-3,4-dihydroxypyrrolidine-1-carboxylate | cis | 186393-22-6 |
| (3R,4R)-3,4-Pyrrolidinediol | trans | 186393-31-7 |
| This compound | trans | Not assigned |
Table 1: CAS Numbers of Related Dihydroxypyrrolidine Derivatives
The Role of the tert-Butoxycarbonyl (Boc) Protecting Group
The Boc group is an acid-labile protecting group widely used in organic synthesis, particularly in peptide chemistry.[12] Its function is to temporarily block the reactivity of an amine group, preventing it from participating in unwanted side reactions during subsequent synthetic transformations.[5][7]
The key advantages of using the Boc group in the context of the (3R,4R)-dihydroxypyrrolidine scaffold include:
-
Stability: The Boc group is stable under a wide range of non-acidic conditions, including basic and nucleophilic reactions, as well as catalytic hydrogenation.[7]
-
Facile Removal: It can be easily and cleanly removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[13]
-
Increased Solubility: The bulky tert-butyl group often enhances the solubility of intermediates in organic solvents, aiding in purification.
Synthesis of the (3R,4R)-Dihydroxypyrrolidine Scaffold
The synthesis of enantiomerically pure pyrrolidine derivatives is a key area of research in organic chemistry.[1] Achieving the trans-(3R,4R) stereochemistry requires stereoselective synthetic methods.
General Strategies
Several approaches can be employed to synthesize the (3R,4R)-dihydroxypyrrolidine core:
-
Chiral Pool Synthesis: Starting from readily available chiral molecules such as amino acids (e.g., hydroxyproline) or carbohydrates (e.g., D-mannose).[14][15]
-
Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to induce stereoselectivity in the formation of the pyrrolidine ring or the introduction of the hydroxyl groups.[6]
-
Stereoselective Reduction: Reduction of a suitable precursor, such as a chiral lactam, can yield the desired stereoisomer.[16]
-
1,3-Dipolar Cycloaddition: This is a powerful method for constructing five-membered rings with high stereocontrol.
Exemplary Synthetic Protocol: From a Chiral Precursor
A plausible synthetic route to this compound could involve the following key steps, starting from a suitable chiral precursor. The following is a generalized protocol based on established chemical transformations.
Step 1: Stereoselective Dihydroxylation
A chiral olefin precursor containing the pyrrolidine ring is subjected to stereoselective dihydroxylation. For example, an N-Boc protected dehydroproline derivative can be treated with osmium tetroxide in the presence of a chiral ligand to favor the formation of the trans-diol.
Step 2: Boc Protection (if not already present)
If the starting material is not already N-Boc protected, the amine can be protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate.
Step 3: Purification and Characterization
The final product is purified using standard techniques such as column chromatography. Characterization is typically performed using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Chiral High-Performance Liquid Chromatography (HPLC): To assess the enantiomeric purity.
Applications in Drug Discovery and Development
The (3R,4R)-dihydroxypyrrolidine scaffold is a valuable building block for the synthesis of a wide range of therapeutic agents. The diol functionality provides sites for further chemical modification, allowing for the creation of libraries of compounds for screening.
Glycosidase Inhibitors
Polyhydroxylated pyrrolidines are often potent inhibitors of glycosidases, enzymes involved in carbohydrate metabolism. Derivatives of dihydroxypyrrolidines have been investigated as potential treatments for diabetes, viral infections, and cancer.[17]
Antiviral Agents
The pyrrolidine scaffold is present in several antiviral drugs. The defined stereochemistry of the (3R,4R) isomer can lead to specific interactions with viral enzymes, such as proteases or polymerases.[15]
Neurological and Psychiatric Disorders
Chiral pyrrolidine derivatives are being explored for the treatment of various central nervous system disorders. The rigid conformation of the (3R,4R) scaffold can be used to design ligands with high affinity and selectivity for specific neurotransmitter receptors.
Dopamine Agonists
Trans-3,4-disubstituted pyrrolidines have been synthesized and investigated as novel dopamine D1 receptor agonists.[18]
Conclusion
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The Importance of Chiral Building Blocks in Peptide Synthesis. (URL: [Link])
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Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols - PMC. (URL: [Link])
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Synthesis of (2R,5S)-dihydroxymethyl-(3R,4R)-dihydroxypyrrolidine (DGDP) via stereoselective amination using chlorosulfonyl isocyanate - PubMed. (URL: [Link])
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The synthesis of trans-3,4-bis-(3,4-dihydroxyphenyl)pyrrolidine, a novel DA1 agonist - PubMed. (URL: [Link])
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A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol - ResearchGate. (URL: [Link])
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Synthesis of 3,4-dihydroxypyrrolidine-2,5-dione and 3,5-dihydroxybenzoic acid derivatives and evaluation of the carbonic anhydrase I and II inhibition - PubMed. (URL: [Link])
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ChemInform Abstract: Synthesis of [(2S,3S,4R)-3,4-Dihydroxypyrrolidin-2-yl]-5-methylfuran-4-carboxylic Acid Derivatives: New Leads as Selective β-Galactosidase Inhibitors - ResearchGate. (URL: [Link])
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Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline derivatives - PubMed. (URL: [Link])
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A Technical Guide to tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate: Synthesis, Characterization, and Application in Drug Discovery
Executive Summary: Chiral pyrrolidine derivatives are cornerstones in modern medicinal chemistry, serving as indispensable building blocks for a multitude of therapeutic agents. Their rigid, three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for selective interaction with biological targets. This guide provides an in-depth technical overview of tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate, a key chiral intermediate. We will explore its structural features, detail a representative synthetic and analytical workflow, and discuss its strategic application in drug discovery, offering researchers and drug development professionals a practical framework for its utilization.
Introduction to Chiral Pyrrolidines in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in pharmaceutical science, frequently found in FDA-approved drugs and natural products.[1] Its prevalence is due to several key factors:
-
Stereochemical Richness: The saturated, sp³-hybridized carbon atoms of the pyrrolidine ring create a non-planar, three-dimensional structure. This allows for the generation of multiple stereoisomers, enabling fine-tuned exploration of the chemical space required for specific biological activity.
-
Improved Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor. This feature, combined with the overall structure, can improve properties like solubility and cell permeability.
-
Synthetic Versatility: Chiral pool starting materials, such as L-proline and L-hydroxyproline, provide efficient and cost-effective routes to enantiomerically pure pyrrolidine derivatives.[2]
The subject of this guide, this compound, is a synthetically valuable building block. The (3R,4R) configuration denotes a trans-diol arrangement on the pyrrolidine core. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the ring nitrogen, preventing its unwanted reactivity and enhancing solubility in common organic solvents during synthesis.
Physicochemical Properties and Structural Analysis
A precise understanding of the molecule's fundamental properties is the first step in any rational drug design and development campaign.
Table 1: Core Physicochemical Properties
| Property | Value | Comments |
| IUPAC Name | This compound | |
| Molecular Formula | C₉H₁₇NO₄ | |
| Molecular Weight | 203.24 g/mol | The molecular weight for the related cis-(3R,4S) isomer is identical.[3][4] |
| CAS Number | Not definitively assigned in searches | The CAS number 186393-22-6 corresponds to the cis-(3R,4S) isomer.[3][4][5] The trans isomer is a distinct chemical entity. |
| Appearance | Typically a white to off-white solid. | Dependent on purity. |
| Stereochemistry | trans-3,4-diol | The hydroxyl groups are on opposite faces of the pyrrolidine ring, a key feature for specific molecular recognition. |
Structural Elucidation: The Importance of the trans-Configuration
The defining feature of this molecule is the trans relationship between the hydroxyl groups at the C3 and C4 positions. This specific stereochemistry is critical as it dictates how the molecule can present its hydrogen-bond donors in three-dimensional space. In drug development, a trans-diol may bind to a receptor or enzyme active site in a completely different, and potentially more potent, manner than its corresponding cis isomer. This principle is fundamental to the activity of many drugs, including neuraminidase inhibitors like Oseltamivir, where the precise stereochemistry of substituents on a core ring is paramount for efficacy.[6][7]
Synthesis and Purification
The synthesis of enantiomerically pure trans-dihydroxypyrrolidines often begins with a chiral starting material to establish the desired stereochemistry early in the sequence. A common and efficient strategy is the asymmetric dihydroxylation of a pyrroline precursor.
Conceptual Synthetic Workflow
The following workflow illustrates a logical pathway to the target molecule, starting from a readily available N-Boc protected pyrrole.
Caption: Conceptual workflow for the synthesis of the target trans-diol.
Protocol: Asymmetric Dihydroxylation of N-Boc-3-pyrroline
This protocol describes the key stereochemistry-defining step. The choice of AD-mix-β is specifically to generate the (3R,4R) enantiomer from the prochiral alkene.
Rationale: The Sharpless asymmetric dihydroxylation is a reliable and highly selective method for converting alkenes to trans-diols. The chiral ligands within the AD-mix reagent create a chiral environment around the osmium catalyst, directing the oxidation to one face of the double bond, thereby producing a single desired enantiomer in high excess.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of tert-butanol and water (1:1, 10 mL/mmol of substrate) at room temperature, add AD-mix-β (1.4 g/mmol of substrate) and methanesulfonamide (1.1 eq).
-
Cooling: Cool the resulting mixture to 0 °C in an ice bath until all solids have dissolved.
-
Substrate Addition: Add N-Boc-3-pyrroline (1 eq) to the reaction mixture.
-
Reaction Monitoring: Vigorously stir the reaction at 0 °C. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 6-24 hours).
-
Quenching: Quench the reaction by adding solid sodium sulfite (1.5 g/mmol of substrate) and allow the mixture to warm to room temperature, stirring for 1 hour.
-
Extraction: Add ethyl acetate to the mixture and stir. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with 2M NaOH, followed by brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and stereochemical integrity of the final compound is a critical, self-validating step in the process.[8] A combination of chromatographic and spectroscopic methods is required.
Table 2: Standard Analytical Characterization Data
| Technique | Purpose | Expected Result |
| ¹H NMR | Structural Confirmation & Purity | Signals corresponding to the tert-butyl group (~1.4 ppm, 9H, singlet), pyrrolidine ring protons (multiplets in the 3.0-4.0 ppm range), and hydroxyl protons (broad singlets). The specific coupling constants between H3 and H4 confirm the trans geometry. |
| ¹³C NMR | Carbon Skeleton Confirmation | Signals for the tert-butyl carbons, the Boc carbonyl carbon (~155 ppm), and the four distinct pyrrolidine ring carbons. |
| Mass Spectrometry | Molecular Weight Verification | ESI-MS: Expected [M+H]⁺ ion at m/z 204.12, [M+Na]⁺ ion at m/z 226.10. |
| Chiral HPLC | Enantiomeric Purity (e.e. determination) | Injection onto a chiral stationary phase (e.g., polysaccharide-based) should yield a single major peak corresponding to the (3R,4R) enantiomer, with minimal to no peak for the (3S,4S) enantiomer.[9][10] |
Analytical Workflow for Quality Control
Caption: A typical analytical workflow to ensure compound quality.
Applications in Drug Discovery and Development
The title compound is not an end-product but a versatile intermediate. Its two hydroxyl groups and the protected nitrogen provide three points for chemical modification, allowing it to be elaborated into more complex target molecules.
-
Glycosidase Inhibitors: Polyhydroxylated pyrrolidines are known as iminosugars and are potent inhibitors of glycosidase enzymes. This makes them attractive scaffolds for developing drugs to treat diabetes, viral infections, and certain cancers.
-
Neuraminidase Inhibitors: The core structure can be used to synthesize analogues of antiviral drugs like Oseltamivir (Tamiflu®), where the correct stereochemistry is crucial for fitting into the enzyme's active site.[7][11]
-
General Chiral Scaffolding: The diol can be selectively protected or activated to allow for further chemical transformations, building out complex molecules for various therapeutic targets.
Scaffold Elaboration Diagram
Caption: Role as a central scaffold for diverse therapeutic targets.
Conclusion
This compound is a high-value chiral building block whose utility is defined by its precise three-dimensional architecture. The trans-diol configuration provides a rigid and stereochemically defined scaffold that is essential for the targeted design of enzyme inhibitors and other complex pharmaceutical agents. A robust understanding of its synthesis, purification, and rigorous analytical characterization is fundamental to its successful application in advancing drug discovery programs. The methodologies and workflows presented in this guide serve as a foundational reference for researchers aiming to leverage this potent intermediate in the development of next-generation therapeutics.
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An In-Depth Technical Guide to the Solubility of tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate in organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document serves as a foundational resource for researchers in the pharmaceutical industry. It outlines the theoretical considerations that govern the solubility of this chiral building block, details a robust experimental protocol for solubility determination, and discusses the critical role of solvent selection in drug development processes. The guide is intended to equip scientists with the necessary knowledge to generate and interpret solubility data, enabling informed decisions in process chemistry, formulation, and preclinical studies.
Introduction: The Critical Role of Solubility in Drug Development
This compound is a vital chiral building block in the synthesis of a variety of pharmaceutical compounds. Its stereochemistry and functional groups make it a valuable intermediate. The solubility of such an active pharmaceutical ingredient (API) or intermediate is a fundamental physical property that significantly influences its journey through the drug development pipeline.[1] Poor solubility can impede formulation, reduce bioavailability, and lead to inaccurate results in preclinical assays.[2] Therefore, a thorough understanding and quantification of the solubility of this compound in various organic solvents are paramount for efficient and successful drug development.[3][4]
This guide will delve into the theoretical underpinnings of solubility, provide a detailed experimental protocol for its determination, and discuss the practical implications for solvent selection in a pharmaceutical manufacturing context.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is the maximum amount of that solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This process is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and the solvent.[5]
2.1. Molecular Structure and Intermolecular Forces
The molecular structure of this compound features several key functional groups that dictate its solubility profile:
-
Hydroxyl (-OH) Groups: The two hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors. This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate).[6][7] The presence of these groups suggests a higher affinity for polar solvents.
-
tert-Butoxycarbonyl (Boc) Group: The bulky, non-polar tert-butyl group can enhance solubility in less polar or moderately polar organic solvents.[8][9] It also sterically shields the nitrogen atom, influencing its interaction with solvents.
-
Pyrrolidine Ring: The core pyrrolidine ring contributes to the overall size and shape of the molecule, which can affect how it packs in a crystal lattice and interacts with solvent molecules.
The interplay of these groups results in a molecule with both polar and non-polar characteristics, suggesting it will exhibit a range of solubilities across different organic solvents.
2.2. The Importance of Hydrogen Bonding
Hydrogen bonding is a particularly strong type of dipole-dipole interaction and plays a crucial role in the solubility of compounds with hydroxyl or amine groups.[6][7][10] For this compound to dissolve, the interactions between the solvent molecules and the solute molecules must be strong enough to overcome the forces holding the solute molecules together in the crystal lattice and the forces between the solvent molecules themselves.[11] Solvents that can effectively form hydrogen bonds with the diol moiety of the molecule are likely to be good solvents.[12]
A Practical Guide to Determining Thermodynamic Solubility
The following section outlines a detailed experimental protocol for determining the thermodynamic (or equilibrium) solubility of this compound. It is crucial to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility refers to the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase, representing a true equilibrium state.[13][14][15] Kinetic solubility, on the other hand, is often measured in high-throughput screening and can be influenced by the rate of dissolution and precipitation, potentially leading to supersaturated solutions.[16] For process development and formulation, thermodynamic solubility is the more relevant parameter.[2]
3.1. Recommended Experimental Protocol: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[17][18]
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or CAD)
Step-by-Step Methodology:
-
Preparation:
-
Add an excess amount of this compound to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is formed and that solid material remains at equilibrium.[19]
-
Add a known volume of the selected organic solvent to the vial.
-
Prepare triplicate samples for each solvent to ensure the reproducibility of the results.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 300 RPM).[19]
-
Allow the samples to equilibrate for a sufficient period. A common duration is 24 to 72 hours, which is generally adequate for most compounds to reach equilibrium.[19] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements are in agreement.
-
-
Sample Processing:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
To separate the solid from the saturated solution, centrifuge the vials at a high speed.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings.[19]
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.[5][20][21]
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Calculate the solubility from the concentration of the undiluted saturated solution, expressed in units such as mg/mL or mol/L.
-
Visualization of Experimental and Theoretical Concepts
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Caption: Workflow for the shake-flask solubility determination method.
4.2. Factors Influencing Solubility
The solubility of this compound is a balance between its intrinsic properties and the characteristics of the solvent.
Caption: Interplay of solute and solvent properties on solubility.
Solvent Selection and Predicted Solubility Trends
The choice of solvent in pharmaceutical processes is critical and is guided by factors such as safety, environmental impact, and regulatory acceptance, in addition to solubility.[4][22] Solvents are often categorized into classes based on their toxicity.[4]
Table 1: Predicted Solubility Trends and Solvent Classes
| Solvent Class | Example Solvents | Predicted Solubility of this compound | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents are excellent hydrogen bond donors and acceptors, allowing for strong interactions with the diol functionality of the solute. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF) | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups. Their polarity helps to solvate the polar regions of the molecule. |
| Non-polar | Toluene, Heptane, Hexane | Low | These solvents lack the ability to form hydrogen bonds and have low polarity, making them poor solvents for the polar diol.[6] |
| Chlorinated | Dichloromethane (DCM) | Moderate | DCM has moderate polarity and can interact with the polar parts of the molecule, but it is not a hydrogen-bonding solvent. |
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By leveraging the theoretical principles of molecular interactions and employing robust experimental methodologies like the shake-flask method, researchers can generate the critical data needed to guide solvent selection, optimize reaction conditions, and develop effective formulations. A thorough characterization of solubility is an indispensable step in mitigating risks and accelerating the development of new pharmaceutical entities.
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Methodological & Application
Synthesis of chiral molecules using tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
An In-Depth Guide to the Synthetic Applications of tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
Introduction: Unveiling a Versatile Chiral Building Block
In the landscape of modern asymmetric synthesis, the quest for efficient and reliable methods to construct stereochemically complex molecules is paramount. The pyrrolidine ring, a privileged scaffold in numerous pharmaceuticals and bioactive natural products, often requires precise control over its stereogenic centers for optimal biological activity. This compound emerges as a cornerstone chiral building block for this purpose. Sourced from the chiral pool, this compound offers a rigid, stereochemically defined framework upon which chemists can build intricate molecular architectures.
Its utility stems from a combination of key structural features:
-
Defined Stereochemistry: The absolute configuration at the C3 and C4 positions is fixed as (R,R), providing a reliable stereochemical foundation.
-
cis-Diol Functionality: The two hydroxyl groups serve as versatile handles for a wide array of chemical transformations, allowing for the introduction of new functionalities with high stereocontrol.
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides robust protection for the ring nitrogen, preventing its interference in reactions targeting the hydroxyl groups. This group can be cleanly removed under acidic conditions late in a synthetic sequence to enable further derivatization.
This guide provides an in-depth exploration of the strategic application of this chiral synthon, complete with detailed protocols and the scientific rationale behind the experimental choices, to empower researchers in drug discovery and chemical synthesis.
Core Concept: Stereochemical Induction from a C₂-Symmetric Scaffold
The power of this compound lies in its ability to act as a chiral template. The two hydroxyl groups are chemically equivalent, but their spatial orientation, fixed by the pyrrolidine ring, dictates the trajectory of incoming reagents. This inherent chirality is transferred to new stereocenters created during a reaction sequence. A common and powerful strategy involves converting the diol into a cyclic intermediate, such as a cyclic sulfate or an acetonide, which locks the conformation and exposes specific faces of the molecule for stereoselective attack.
Application 1: Synthesis of Chiral Diamines via Cyclic Sulfate Intermediate
One of the most elegant applications of this diol is its conversion into chiral diamines, which are themselves valuable ligands and building blocks. This protocol details a highly stereoselective synthesis of a trans-3,4-diaminopyrrolidine derivative. The key strategy involves the formation of a cyclic sulfate, followed by a double nucleophilic substitution (SN2) reaction.
Causality and Rationale: The transformation hinges on the principle of double inversion. First, the diol is converted to a cyclic sulfate. This is an excellent electrophile. When a nucleophile, such as sodium azide, attacks one of the electrophilic carbons, it does so from the backside, inverting the stereocenter (SN2). This ring-opening is followed by an intramolecular SN2 attack from the newly formed sulfate anion, which regenerates the cyclic sulfate but with an azide group attached. A second external nucleophilic attack then inverts the other stereocenter. The net result is the replacement of both hydroxyl groups with azide groups, with a complete inversion of stereochemistry at both C3 and C4, leading to the trans product. Subsequent reduction of the diazide yields the trans-diamine.
Experimental Workflow: From Diol to trans-Diamine
Caption: Workflow for the synthesis of a chiral trans-diamine.
Protocol 1: Synthesis of tert-Butyl (3S,4S)-3,4-Diaminopyrrolidine-1-carboxylate
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Triethylamine (Et₃N)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Palladium on carbon (10% Pd/C) or Lithium aluminum hydride (LiAlH₄)
-
Methanol (MeOH) or Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc), Acetonitrile (MeCN), Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Cyclic Sulfite Formation:
-
Dissolve this compound (1.0 eq) in anhydrous CCl₄ (0.1 M).
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., Nitrogen).
-
Add triethylamine (2.2 eq) dropwise.
-
Add a solution of thionyl chloride (1.1 eq) in CCl₄ dropwise, maintaining the temperature at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor reaction completion by TLC.
-
Filter the reaction mixture to remove triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure. The crude cyclic sulfite is used directly in the next step.
-
-
Oxidation to Cyclic Sulfate:
-
Dissolve the crude cyclic sulfite in a solvent mixture of CCl₄, MeCN, and H₂O (2:2:3 ratio).
-
Add sodium periodate (1.5 eq) and a catalytic amount of RuCl₃·xH₂O (approx. 0.01 eq).
-
Stir vigorously at room temperature for 2 hours. The reaction will turn from dark green/black to yellow.
-
Dilute the mixture with DCM and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude cyclic sulfate.
-
-
Diastereoselective Azidation:
-
Dissolve the crude cyclic sulfate in anhydrous DMF (0.2 M).
-
Add sodium azide (3.0 eq) and heat the mixture to 80 °C.
-
Stir for 12-16 hours. Monitor by TLC until the starting material is consumed.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (3S,4S)-3,4-diazidopyrrolidine-1-carboxylate.
-
-
Reduction to Diamine:
-
Method A (Catalytic Hydrogenation): Dissolve the diazide (1.0 eq) in methanol. Add 10% Pd/C catalyst (10% w/w). Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) for 16-24 hours. Filter the reaction through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the desired diamine.
-
Method B (LiAlH₄ Reduction): In a separate flask, prepare a suspension of LiAlH₄ (3.0 eq) in anhydrous THF under nitrogen and cool to 0 °C. Add a solution of the diazide in THF dropwise. Allow the mixture to warm to room temperature and then heat to reflux for 4 hours. Cool to 0 °C and carefully quench the reaction by sequential slow addition of water, 15% aqueous NaOH, and then more water. Filter the resulting solids and concentrate the filtrate to obtain the product.
-
Quantitative Data Summary
| Step | Product | Typical Yield | Diastereomeric Ratio (trans:cis) |
| 1-3 | tert-Butyl (3S,4S)-3,4-diazidopyrrolidine-1-carboxylate | 75-85% (over 3 steps) | >99:1 |
| 4 | tert-Butyl (3S,4S)-3,4-diaminopyrrolidine-1-carboxylate | 85-95% | >99:1 |
Application 2: Synthesis of Glycosidase Inhibitor Precursors
The structural similarity of polyhydroxylated pyrrolidines to sugars makes them potent glycosidase inhibitors. The title compound is an excellent precursor for molecules like (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a known bioactive compound.[1] This involves selective protection and functionalization of the diol.
Causality and Rationale: To differentiate the two hydroxyl groups, they are often converted into a cyclic acetal, typically an acetonide. This rigidifies the system and protects both hydroxyls simultaneously. The Boc-protected pyrrolidine can then be reduced (e.g., with borane) to open the ring and form an amino alcohol. Alternatively, more complex strategies involve selective deprotection or activation to build up the desired substitution pattern. A direct and efficient route involves asymmetric 1,3-dipolar cycloadditions to achieve similar scaffolds.[1]
Conceptual Workflow: Towards Iminosugar Scaffolds
Caption: General strategy for elaborating the diol scaffold.
Protocol 2: Acetonide Protection of this compound
Objective: To protect the diol functionality, enabling selective reactions at other positions or serving as an intermediate for further transformations.
Materials:
-
This compound
-
2,2-Dimethoxypropane (2,2-DMP)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Acetone or Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in anhydrous acetone or DCM.
-
Add 2,2-dimethoxypropane (3.0 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC, observing the disappearance of the polar starting material and the appearance of a less polar product spot.
-
-
Workup and Purification:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution until the solution is basic.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification by flash column chromatography on silica gel (if necessary) affords the pure acetonide-protected pyrrolidine.
-
Quantitative Data Summary
| Step | Product | Typical Yield | Purity |
| 1 | Acetonide-protected diol | 90-98% | >98% |
This protected intermediate is now primed for a variety of synthetic operations, such as modifications at the nitrogen after Boc-deprotection or reactions involving the pyrrolidine ring itself, without interference from the hydroxyl groups.
Conclusion and Future Outlook
This compound is more than just a chiral molecule; it is a versatile platform for asymmetric synthesis. Its well-defined stereochemistry and strategically placed functional groups allow for the predictable and controlled construction of complex chiral targets. The protocols described herein for the synthesis of chiral diamines and protected intermediates for iminosugar synthesis represent only a fraction of its potential applications. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of such reliable and adaptable chiral building blocks will undoubtedly increase, paving the way for the discovery and development of new therapeutic agents.
References
- BenchChem. (2025). The Cornerstone of Chiral Synthesis: An In-depth Technical Guide to (S)-3-Acetyl-1-Boc-pyrrolidine.
- BenchChem. (2025). Synthetic Protocols Using (R)-3-(Boc-amino)pyrrolidine as a Chiral Auxiliary: Application Notes.
- Various Authors. (2025). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol and related articles. ResearchGate.
- BenchChem. (2025). Application Notes and Protocols for Asymmetric Synthesis Utilizing (R)-(-)-N-Boc-3-pyrrolidinol.
- D'hooghe, M., & De Kimpe, N. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central.
- Chung, J. Y. L., et al. (2005). Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines. A Highly Efficient Synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic Acid. Journal of Organic Chemistry, 70(9), 3592-601.
- Blanco, M. J., & Sardina, F. J. (1995). Asymmetric Synthesis of (3S, 4R)‐Dihydroxypyrrolidines by Regio‐ and Stereoselective Hydroxylation of 4‐Oxoproline Enolate. ChemInform, 26(15).
- Fleet, G. W., & Smith, P. W. (1985). Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S). PubMed.
Sources
Application Notes & Protocols: Tert-butyl (3R,4R)-3,4-dihydroxypypyrrolidine-1-carboxylate
A Senior Application Scientist's Guide to a C₂-Symmetric Chiral Building Block
Introduction: The Strategic Value of a Tartrate-Derived Scaffolding
In the landscape of medicinal chemistry and asymmetric synthesis, the strategic selection of chiral building blocks is paramount to the efficient construction of complex, enantiomerically pure target molecules. Tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate, often referred to as (3R,4R)-1-Boc-3,4-dihydroxypyrrolidine, has emerged as a particularly valuable and versatile scaffold. Derived from the chiral pool, specifically L-(+)-tartaric acid, this C₂-symmetric molecule offers a rigid five-membered ring system decorated with key functionalities: two stereochemically defined hydroxyl groups in a trans configuration and a nitrogen atom protected by the sterically demanding and chemically stable tert-butyloxycarbonyl (Boc) group.[1]
The inherent chirality, sourced reliably from an inexpensive natural product, makes it an attractive starting point for synthesizing a wide array of biologically active compounds.[1] Its applications are extensive, most notably in the development of glycosidase inhibitors, where the diol arrangement mimics the carbohydrate portion of natural substrates.[2][3][4] Furthermore, its structure serves as a cornerstone for synthesizing neuraminidase inhibitors for influenza, such as Oseltamivir (Tamiflu), demonstrating its critical role in antiviral drug development.[5][6] The pyrrolidine core is a privileged scaffold in medicinal chemistry, and this building block provides direct access to functionalized, chiral versions for further elaboration.[7]
This guide provides an in-depth look at the properties, synthesis, and key applications of this chiral building block, complete with detailed protocols and expert insights to facilitate its successful use in research and development.
Physicochemical Properties & Handling
A thorough understanding of a reagent's properties is critical for its effective use and storage.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 186393-31-7 (for the diol) | Alfa Chemistry[8] |
| Molecular Formula | C₉H₁₇NO₄ | Alfa Chemistry[8] |
| Molecular Weight | 203.24 g/mol | ChemicalBook[9] |
| Appearance | White to off-white crystalline solid | Commercial Suppliers |
| Melting Point | 134-138 °C | Commercial Suppliers |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | General Lab Experience |
| Optical Rotation | [α]²⁰/D +17.0 to +21.0° (c=1 in CHCl₃) | Commercial Suppliers |
Handling and Storage:
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) away from incompatible materials such as strong oxidizing agents.
-
Stability: The Boc-protecting group is stable to a wide range of reaction conditions but is labile to strong acids (e.g., trifluoroacetic acid, HCl). The diol functionality is stable but should be protected from strong oxidizing agents if not intended for reaction.
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
Strategic Synthesis Overview
The most common and economically viable synthesis of this compound begins with L-(+)-tartaric acid, leveraging its innate stereocenters. The general strategy involves the formation of a tartrimide, followed by reduction and N-protection.
Figure 1. General synthetic pathway from L-tartaric acid.
Detailed Experimental Protocols
Protocol 1: Synthesis of (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione (L-Tartrimide derivative)
This protocol describes the formation of the key tartrimide intermediate. The use of an N-benzyl group is common as it is robust and can be removed later via hydrogenolysis.
-
Rationale: The reaction of L-tartaric acid with an amine, such as benzylamine, under dehydrating conditions leads to the formation of the cyclic imide. Azeotropic removal of water using a Dean-Stark apparatus drives the reaction to completion.[10]
Materials:
-
L-(+)-Tartaric acid
-
Benzylamine
-
Xylene
-
Dean-Stark apparatus, condenser, heating mantle
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add L-(+)-tartaric acid (1 equiv.) and xylene to create a slurry.
-
Add benzylamine (1.05 equiv.) to the flask.
-
Heat the mixture to reflux (approx. 140°C). Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 8-12 hours or until no more water is collected and TLC analysis indicates the consumption of starting material.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product. If not, cool further in an ice bath.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold xylene or hexane to remove residual solvent and impurities.
-
Dry the product under vacuum to yield N-benzyl-L-tartrimide as a white solid.
Protocol 2: Reduction to (3R,4R)-1-Benzyl-pyrrolidine-3,4-diol
-
Rationale: The reduction of the imide carbonyls to methylenes requires a strong reducing agent. Borane-dimethyl sulfide complex (BMS) or lithium aluminum hydride (LAH) are effective for this transformation. BMS is often preferred for its selectivity and milder workup.
Materials:
-
(3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione
-
Borane dimethyl sulfide complex (BMS, 2M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, dissolve the N-benzyl-L-tartrimide (1 equiv.) in anhydrous THF in a flame-dried flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add BMS solution (approx. 3-4 equiv.) dropwise via syringe, maintaining the temperature below 10°C. (CAUTION: Gas evolution).
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, then heat to reflux for 3-4 hours. Monitor by TLC.
-
Once the reaction is complete, cool the mixture back to 0°C.
-
Very slowly and carefully quench the reaction by the dropwise addition of methanol. (CAUTION: Vigorous hydrogen gas evolution).
-
Once gas evolution ceases, remove the solvent under reduced pressure.
-
Redissolve the residue in methanol and evaporate again to remove borate esters as their volatile methyl esters. Repeat this step 2-3 times.
-
The crude product can often be carried forward directly or purified by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes or dichloromethane/methanol).
Protocol 3: N-Boc Protection to Yield the Final Building Block
-
Rationale: This two-step sequence involves removal of the N-benzyl group via catalytic hydrogenation followed by in-situ protection of the resulting secondary amine with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
(3R,4R)-1-Benzyl-pyrrolidine-3,4-diol
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol or Ethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (optional, as a base)
-
Hydrogen source (balloon or Parr shaker)
Procedure:
-
Dissolve the crude (3R,4R)-1-benzyl-pyrrolidine-3,4-diol (1 equiv.) in methanol in a flask suitable for hydrogenation.
-
Carefully add Pd/C (5-10 mol %) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction vigorously under a hydrogen atmosphere (balloon or 50 psi on a Parr apparatus) at room temperature for 12-24 hours, or until TLC/LCMS shows complete debenzylation.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol. (CAUTION: Pd/C can be pyrophoric; do not allow the filter cake to dry completely).
-
To the resulting filtrate containing the crude secondary amine, add di-tert-butyl dicarbonate (1.1 equiv.). If the solution is acidic from the hydrogenation, a mild base like triethylamine (1.2 equiv.) can be added.
-
Stir the mixture at room temperature for 4-12 hours until TLC/LCMS confirms the formation of the Boc-protected product.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluting with ethyl acetate/hexanes) or recrystallization (e.g., from ethyl acetate/hexanes) to afford this compound as a white crystalline solid.
Applications in Synthesis: A Case Study
The true power of this building block is realized in its application. A prime example is its use as a precursor for neuraminidase inhibitors, which are crucial antiviral drugs. The diol can be converted into an amino-alcohol or a diamine, functionalities present in many active pharmaceutical ingredients.
Application Workflow: Conversion to Chiral Diamine Precursor
This workflow illustrates the conversion of the diol to a key diamine intermediate, tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate, a step towards molecules like Zanamivir or Oseltamivir analogues.
Figure 2. Workflow for converting the diol to a chiral amino-alcohol.
Protocol 4: Synthesis of tert-butyl (3R,4R)-3-azido-4-hydroxypyrrolidine-1-carboxylate
-
Rationale: This protocol achieves a stereospecific conversion of one hydroxyl group into an amine precursor (azide) via an Sₙ2 reaction. The key is to first convert one hydroxyl into a good leaving group (e.g., tosylate) and then displace it with an azide anion, which proceeds with inversion of configuration. However, a more direct route can involve the formation of a cyclic sulfate and subsequent ring-opening. For simplicity, we outline a common two-step procedure involving activation and displacement.
Procedure (Conceptual Outline):
-
Selective Monotosylation: Dissolve the starting diol (1 equiv.) in pyridine or dichloromethane with a base (e.g., triethylamine). Cool to -20°C to 0°C. Add p-toluenesulfonyl chloride (TsCl) (1.0 equiv.) portion-wise to favor mono-functionalization. The C₂-symmetry means either hydroxyl is electronically equivalent, simplifying the reaction.
-
Azide Displacement: Dissolve the crude monotosylate intermediate in a polar aprotic solvent like DMF. Add sodium azide (NaN₃) (2-3 equiv.) and heat the reaction to 60-80°C. The reaction proceeds via an Sₙ2 mechanism, inverting the stereocenter.
-
Workup and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields the azido-alcohol intermediate.
-
Reduction to Amine: The azide is then cleanly reduced to the primary amine using standard conditions, such as catalytic hydrogenation (H₂, Pd/C) or a Staudinger reduction (PPh₃, then H₂O), to yield the desired amino-alcohol building block.
Conclusion
This compound is more than just a chiral molecule; it is a strategic tool for chemists. Its synthesis from an inexpensive chiral pool source, combined with its C₂-symmetry and versatile diol functionality, provides a reliable and efficient entry point into complex and valuable chemical space. The protocols and insights provided herein are intended to empower researchers to fully leverage the potential of this exceptional building block in their synthetic endeavors, from fundamental research to the development of next-generation therapeutics.
References
-
A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
- WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. (n.d.). Google Patents.
-
Gacs-Baitz, E., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]
-
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. Retrieved January 16, 2026, from [Link]
-
(3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Synthesis of N-Substituted (3S,4S)- and (3R,4R)Pyrrolidine3,4-diols: Search for New Glycosidase Inhibitors. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Li, P., et al. (2016). Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. Organic Process Research & Development. Retrieved January 16, 2026, from [Link]
-
Yan, M. C., et al. (2018). Conversion of 3,4-Dihydroxypyrrolidine-2,5-Dione to Maleimide through Tosylation and Mechanism Study by DFT. Computational Chemistry. Retrieved January 16, 2026, from [Link]
-
Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. Retrieved January 16, 2026, from [Link]
-
King, S. A., et al. (1993). Synthesis and Ru(II)-BINAP Reduction of a Ketoester Derived from Hydroxyproline. Organic Syntheses. Retrieved January 16, 2026, from [Link]
-
Rocha-Rinza, T., et al. (2011). Synthetic Approaches to the Neuraminidase Inhibitors Zanamivir (Relenza) and Oseltamivir Phosphate (Tamiflu) for the Treatment of Influenza. Chemical Reviews. Retrieved January 16, 2026, from [Link]
-
Enantioselective Synthesis of Substituted Pyrrolidines by Dynamic Resolution. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Tartaric acid and its O-acyl derivatives. Part 8. Direct synthesis of novel N-substituted mono- and diacyltartrimides. (n.d.). Arkat USA. Retrieved January 16, 2026, from [Link]
-
Moreno-Clavijo, E., et al. (2009). Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of alpha-L-fucosidases. Organic & Biomolecular Chemistry. Retrieved January 16, 2026, from [Link]
-
Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of α-L-fucosidases. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
tert-butyl (3R,4R)-4-amino-3-hydroxy-1-piperidinecarboxylate. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]
-
3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. (2022). Molecules. Retrieved January 16, 2026, from [Link]
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- 4. researchgate.net [researchgate.net]
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Application Notes for a Versatile Chiral Scaffold: tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
Introduction: The Strategic Value of a Pre-Organized Chiral Core
In the landscape of modern medicinal chemistry and asymmetric synthesis, the demand for enantiomerically pure building blocks that offer both conformational rigidity and versatile functional handles is paramount. tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate emerges as a preeminent synthetic intermediate that fulfills these criteria. This molecule features a five-membered pyrrolidine ring, a foundational motif in numerous biologically active compounds.[1][2] Its significance is amplified by three key structural attributes:
-
Defined Stereochemistry: The fixed trans-configuration of the two hydroxyl groups at the C-3 and C-4 positions provides a well-defined three-dimensional architecture. This is crucial for precise interactions with biological targets such as enzymes and receptors.
-
Orthogonal Protection: The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, which is stable under a wide range of conditions but can be selectively removed under mild acidic conditions. This allows for sequential, controlled manipulation of the nitrogen and oxygen functionalities.
-
Versatile Diol Functionality: The vicinal diol is a versatile functional group, ready for a multitude of chemical transformations, including protection, oxidation, and conversion into other key functionalities like diamines or epoxides.
This guide provides an in-depth exploration of this chiral building block, detailing its properties, core applications, and field-proven experimental protocols designed for immediate application by researchers in drug discovery and synthetic chemistry.
Physicochemical & Spectral Data
Proper characterization is the bedrock of reproducible science. The following data provides the key identifiers and expected spectral characteristics for this compound.
| Property | Value |
| Molecular Formula | C₉H₁₇NO₄ |
| Molecular Weight | 203.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Stereochemistry | (3R, 4R) |
| Related CAS Numbers | 186393-31-7 ((3R,4R)-3,4-Pyrrolidinediol)[3] |
| 186393-22-6 (for the cis-(3R,4S) isomer)[3][4][5] |
Expected Analytical Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ≈ 4.1-4.2 ppm (m, 2H, CH-OH)
-
δ ≈ 3.5-3.7 ppm (m, 2H, N-CH₂)
-
δ ≈ 3.2-3.4 ppm (m, 2H, N-CH₂)
-
δ ≈ 2.5-3.0 ppm (br s, 2H, -OH)
-
δ ≈ 1.45 ppm (s, 9H, C(CH₃)₃)
-
Rationale: The spectrum is characterized by the large singlet of the Boc group protons. The pyrrolidine ring protons will appear as complex multiplets due to diastereotopicity and coupling. The hydroxyl protons are often broad and may exchange with D₂O.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ≈ 155 ppm (C=O, carbamate)
-
δ ≈ 80 ppm (C(CH₃)₃)
-
δ ≈ 72-74 ppm (CH-OH)
-
δ ≈ 50-52 ppm (N-CH₂)
-
δ ≈ 28.5 ppm (C(CH₃)₃)
-
Rationale: Key signals include the carbamate carbonyl, the quaternary carbon of the Boc group, and the two methine carbons bonded to the hydroxyl groups, which are expected in the 70-75 ppm range.
-
-
Infrared (IR) Spectroscopy (ATR):
-
ν ≈ 3400-3300 cm⁻¹ (broad, O-H stretch)
-
ν ≈ 2975 cm⁻¹ (C-H stretch, alkane)
-
ν ≈ 1680 cm⁻¹ (strong, C=O stretch, carbamate)
-
ν ≈ 1160 cm⁻¹ (C-O stretch)
-
Rationale: The spectrum will be dominated by a broad hydroxyl absorption and a very strong carbonyl stretch from the Boc protecting group.
-
-
Mass Spectrometry (ESI+):
-
m/z = 204.12 [M+H]⁺
-
m/z = 148.08 [M - C₄H₈ + H]⁺ (Loss of isobutylene)
-
m/z = 104.07 [M - Boc + H]⁺
-
Rationale: Electrospray ionization will readily show the protonated molecule. A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene or the entire Boc group.
-
Core Applications & Synthetic Strategy
The strategic value of this building block lies in its ability to serve as a chiral scaffold for synthesizing molecules with high biological relevance, particularly iminosugar mimics.
Central Role in Iminosugar Synthesis
Iminosugars are carbohydrate analogues where the endocyclic oxygen is replaced by a nitrogen atom.[2] This substitution often leads to potent and selective inhibition of glycosidases, enzymes crucial for carbohydrate metabolism.[1][6] Dysregulation of these enzymes is implicated in diabetes, lysosomal storage disorders, and viral infections.[2]
The (3R,4R)-dihydroxypyrrolidine core is a powerful pharmacophore that mimics the oxocarbenium ion transition state of glycosidase-catalyzed reactions. By using this building block, chemists can rapidly access a library of novel iminosugar derivatives to probe enzyme active sites and develop new therapeutics.
Visualization of Synthetic Potential
The following diagram illustrates the central role of this compound as a launchpad for diverse and valuable chemical entities.
Caption: Synthetic utility of the chiral dihydroxypyrrolidine scaffold.
Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a foundation for the practical use of this reagent.
Protocol 1: Acetonide Protection of the Vicinal Diol
Causality: Protection of the diol as an isopropylidene ketal (acetonide) is a crucial first step in many synthetic routes. It renders the hydroxyl groups inert to a wide range of reagents (e.g., bases, nucleophiles, many oxidizing/reducing agents), allowing for selective modification at the Boc-protected nitrogen.[7][8] 2,2-Dimethoxypropane is used as both a reagent and a water scavenger, driving the equilibrium towards product formation.[9][10][11]
Materials:
-
This compound (1.0 equiv)
-
2,2-Dimethoxypropane (can be used as solvent or ~5 equiv)
-
Anhydrous Acetone or Dichloromethane (DCM)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a clean, dry round-bottom flask, add the diol (1.0 equiv) and dissolve it in anhydrous acetone or DCM.
-
Add 2,2-dimethoxypropane (5.0 equiv).
-
Add the catalytic amount of p-TsOH (0.05 equiv) to the stirred solution.
-
Stir the reaction at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC), observing the consumption of the polar starting material and the appearance of a less polar product spot. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acetonide-protected product.
-
Purify the residue by flash column chromatography on silica gel if necessary.
Protocol 2: Synthesis of tert-Butyl (3S,4S)-3,4-diazidopyrrolidine-1-carboxylate
Causality: This protocol transforms the diol into a diazide, a precursor to the corresponding diamine. The process involves a double Sₙ2 reaction. First, the hydroxyl groups are converted into better leaving groups, typically mesylates or tosylates.[12][13] The subsequent nucleophilic substitution with sodium azide proceeds with inversion of stereochemistry at both chiral centers, converting the (3R,4R) configuration to (3S,4S). This stereochemical inversion is a classic and powerful tool in asymmetric synthesis.
Caption: Workflow for converting the chiral diol to a chiral diamine.
Part A: Mesylation of the Diol
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (2.5 equiv)
-
Methanesulfonyl chloride (MsCl) (2.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the diol (1.0 equiv) in anhydrous DCM in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (2.5 equiv) dropwise.
-
Slowly add methanesulfonyl chloride (2.2 equiv) via syringe, ensuring the internal temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting dimesylate is often used immediately in the next step without extensive purification.
Part B: Azide Substitution
Materials:
-
Crude dimesylate from Part A (1.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium azide (NaN₃) (3.0 equiv)
-
Ethyl acetate (EtOAc)
-
Deionized Water
Procedure:
-
Dissolve the crude dimesylate in anhydrous DMF.
-
Add sodium azide (3.0 equiv).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor by TLC for the disappearance of the dimesylate.
-
After completion, cool the reaction to room temperature and dilute with a large volume of water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash extensively with water and then brine to remove residual DMF.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude diazide by flash column chromatography.
Safety & Handling
Researchers must exercise due diligence and adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound and associated reagents.[14][15]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[16]
-
Reagent-Specific Hazards:
-
Methanesulfonyl Chloride (MsCl): Corrosive and a lachrymator. Handle with extreme care.
-
Sodium Azide (NaN₃): Highly toxic. Can form explosive heavy metal azides. Do not allow contact with acids (releases toxic hydrazoic acid gas) or metal spatulas/drains.
-
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[14][15]
-
SDS: Always consult the Safety Data Sheet (SDS) provided by the supplier before use for comprehensive toxicological and handling information.[14][15][17]
This technical guide provides a robust framework for the utilization of this compound. Its well-defined stereochemistry and versatile diol functionality make it an invaluable asset in the synthesis of complex, high-value molecules for pharmaceutical and materials science research.
References
-
International Journal of Advance and Innovative Research (2019). acetonide protection of diols using iodine and dimethoxypropane. [Link]
-
SynArchive (2024). Protection of 1,2-Diol by Acetal. [Link]
-
PMC (2023). Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study. [Link]
-
PMC (2021). Multivalent Pyrrolidine Iminosugars: Synthesis and Biological Relevance. [Link]
-
ResearchGate (2009). Chiral 5-Methyl-trihydroxypyrrolidines—Preparation from 1,2-Oxazines and Glycosidase Inhibitory Properties. [Link]
-
MDPI (2021). A Convenient Approach towards the Synthesis of ADMDP Type Iminosugars and Nojirimycin Derivatives from Sugar-Derived Lactams. [Link]
-
PubChem (n.d.). (3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate. [Link]
-
Beilstein Journal of Organic Chemistry (2011). Synthesis of pyrrolidine-based imino sugars as glycosidase inhibitors. [Link]
-
Indian Journal of Chemistry (2006). Microwave assisted fast and clean conversion of mesylate to azide: Synthesis of (lS,2R/IR,2S)-1-azido-2-carbocyclic amines. [Link]
-
ResearchGate (2022). Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool. [Link]
-
ResearchGate (2008). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. [Link]
-
Common Organic Chemistry (n.d.). Substitution (Mesylate) - Azide. [Link]
- Google Patents (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r)
-
Master Organic Chemistry (2015). Tosylates And Mesylates. [Link]
-
ResearchGate (2014). A Simple One-Pot Procedure for the Direct Conversion of Alcohols into Azides Using TsIm. [Link]
-
Chemistry Steps (n.d.). Mesylates and Tosylates with Practice Problems. [Link]
-
ResearchGate (2015). New Synthesis of Alkyl 1-tert-Butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and Dialkyl 2-(1-tert-Butylcarbamoyl-1- methyl-ethyl)-malonates. [Link]
Sources
- 1. Multivalent Pyrrolidine Iminosugars: Synthesis and Biological Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. labsolu.ca [labsolu.ca]
- 5. (3R,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate suppliers & manufacturers in China [m.chemicalbook.com]
- 6. Synthesis of pyrrolidine-based imino sugars as glycosidase inhibitors - Publications of the IAS Fellows [repository.ias.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. online.bamu.ac.in [online.bamu.ac.in]
- 10. synarchive.com [synarchive.com]
- 11. Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. capotchem.cn [capotchem.cn]
- 17. fishersci.com [fishersci.com]
The Versatile Chiral Scaffolding of tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel therapeutics with high efficacy and specificity is paramount. Chiral building blocks are indispensable tools in this endeavor, and among them, tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate stands out as a privileged scaffold. Its rigid, stereochemically defined structure provides an excellent starting point for the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth exploration of the applications of this versatile building block, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The inherent chirality and the presence of two modifiable hydroxyl groups on the pyrrolidine ring make this compound a valuable asset in the design of drugs targeting a range of diseases, from metabolic disorders to cancer and viral infections. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and can be readily removed under acidic conditions.
I. Application in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
The inhibition of dipeptidyl peptidase-4 (DPP-4) is a validated therapeutic strategy for the management of type 2 diabetes.[1][2] DPP-4 inhibitors prevent the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), thereby potentiating insulin secretion in a glucose-dependent manner.[3] The pyrrolidine scaffold is a key structural feature of several potent and selective DPP-4 inhibitors.
Mechanism of Action of Pyrrolidine-Based DPP-4 Inhibitors
DPP-4 is a serine protease that specifically cleaves dipeptides from the N-terminus of polypeptides containing a proline or alanine residue at the penultimate position.[1] Incretin hormones, which are crucial for glucose homeostasis, are natural substrates for DPP-4. By inhibiting DPP-4, the circulating levels of active GLP-1 are increased, leading to enhanced glucose-stimulated insulin release from pancreatic β-cells and suppressed glucagon secretion from α-cells. The chiral dihydroxypyrrolidine core of inhibitors can form key interactions with the active site of the DPP-4 enzyme, contributing to their high affinity and selectivity.
Diagram: Mechanism of Action of DPP-4 Inhibitors
Caption: Mechanism of DPP-4 inhibitor action.
Protocol: Synthesis of a Sitagliptin Analogue Intermediate
This protocol outlines a plausible synthetic route to a key intermediate for a Sitagliptin analogue, starting from this compound.
Step 1: Mesylation of the Diol
The hydroxyl groups are activated for subsequent nucleophilic substitution by converting them into mesylates.
-
Materials: this compound, methanesulfonyl chloride (MsCl), triethylamine (TEA), dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.5 eq.) dropwise to the stirred solution.
-
Add methanesulfonyl chloride (2.2 eq.) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with cold water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dimesylate.
-
Step 2: Epoxide Formation
An intramolecular Williamson ether synthesis-type reaction is used to form the epoxide.
-
Materials: Crude dimesylate from Step 1, sodium hydride (NaH), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the crude dimesylate (1.0 eq.) in anhydrous THF.
-
Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude epoxide.
-
Step 3: Azide Opening of the Epoxide
The epoxide is opened with an azide nucleophile to introduce the nitrogen functionality required for the final product.
-
Materials: Crude epoxide from Step 2, sodium azide (NaN₃), ammonium chloride (NH₄Cl), methanol/water.
-
Procedure:
-
Dissolve the crude epoxide (1.0 eq.) in a mixture of methanol and water (4:1).
-
Add sodium azide (1.5 eq.) and ammonium chloride (1.2 eq.).
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the azido alcohol.
-
This azido alcohol is a key intermediate that can be further elaborated to Sitagliptin or its analogues through reduction of the azide to an amine, followed by coupling with the requisite triazolopiperazine moiety.
II. Application in the Synthesis of Anticancer Agents
The pyrrolidine scaffold is present in numerous natural products and synthetic compounds with potent anticancer activity.[4][5] Its rigid conformation allows for precise positioning of functional groups to interact with biological targets such as enzymes and receptors involved in cancer cell proliferation and survival.[6]
Targeting Poly(ADP-ribose) Polymerase (PARP) with Pyrrolidine-Based Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA single-strand break repair.[7] Inhibiting PARP in cancer cells with deficiencies in other DNA repair pathways, such as BRCA1/2 mutations, leads to synthetic lethality and is a promising anticancer strategy.[8] The pyrrolidine moiety can serve as a scaffold to present pharmacophoric elements that mimic the nicotinamide portion of the NAD+ substrate of PARP, leading to potent inhibition.
Diagram: Synthesis Workflow for a Pyrrolidine-Based PARP Inhibitor Precursor
Caption: Workflow for a PARP inhibitor precursor.
Protocol: Synthesis of a Functionalized Pyrrolidine for Anticancer Drug Development
This protocol describes the conversion of this compound into a 3-amino-4-hydroxypyrrolidine derivative, a versatile intermediate for the synthesis of various anticancer agents.
Step 1: Selective Protection of the 4-Hydroxyl Group
To enable differential functionalization, one of the hydroxyl groups is selectively protected.
-
Materials: this compound, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole, anhydrous dimethylformamide (DMF).
-
Procedure:
-
Dissolve the diol (1.0 eq.) in anhydrous DMF.
-
Add imidazole (1.2 eq.).
-
Add TBDMSCl (1.1 eq.) portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to isolate the mono-silylated product.
-
Step 2: Oxidation of the 3-Hydroxyl Group
The remaining free hydroxyl group is oxidized to a ketone.
-
Materials: Mono-silylated pyrrolidine from Step 1, Dess-Martin periodinane (DMP), dichloromethane (DCM).
-
Procedure:
-
Dissolve the mono-silylated alcohol (1.0 eq.) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.5 eq.) at room temperature.
-
Stir for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate and brine, then dry and concentrate to yield the ketone.
-
Step 3: Reductive Amination
The ketone is converted to an amine, introducing a key functional group for further elaboration.
-
Materials: Ketone from Step 2, ammonium acetate, sodium cyanoborohydride (NaBH₃CN), methanol.
-
Procedure:
-
Dissolve the ketone (1.0 eq.) in methanol.
-
Add ammonium acetate (10 eq.).
-
Add sodium cyanoborohydride (1.5 eq.) portion-wise.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction by adding 1M HCl.
-
Basify the mixture with aqueous NaOH and extract with DCM.
-
Dry the organic layer and concentrate to obtain the amino-pyrrolidine derivative.
-
This intermediate can then be coupled with various carboxylic acids or other electrophiles to generate a library of potential anticancer compounds.
| Compound Type | Target | Reported IC₅₀/EC₅₀ | Reference |
| Spirooxindole-pyrrolidine | MCF-7 & HeLa cells | 17-19 µM | [9] |
| Pyrrolidin-2-one-hydrazone | PPC-1 & IGR39 cells | 2.5–20.2 µM | [6] |
| Pyrrolidine chalcone | MCF-7 & MDA-MB-468 cells | 25-30 µg/mL | [10] |
| Pyrrolidine-thiazole | B. cereus & S. aureus | MIC: 21.70-30.53 µg/mL | [11] |
| Pyridopyridazinone | PARP-1 | IC₅₀ = 36 nM | [7] |
III. Application in the Synthesis of Antiviral Agents
Carbocyclic nucleoside analogues are an important class of antiviral drugs where the furanose oxygen of the natural nucleoside is replaced by a methylene group.[12] The dihydroxypyrrolidine scaffold can be considered aza-carbocyclic nucleoside analogue, and its derivatives have shown promise as antiviral agents.
Rationale for Pyrrolidine-Based Antiviral Nucleoside Analogues
The stereochemically defined hydroxyl groups on the pyrrolidine ring can mimic the ribose moiety of natural nucleosides.[13] This allows them to be recognized by viral enzymes, such as polymerases or kinases, and incorporated into the growing viral DNA or RNA chain, leading to chain termination. Alternatively, they can act as competitive inhibitors of these enzymes. The nitrogen atom in the ring can also influence the conformational properties and interactions with the target enzyme.
Protocol: Towards the Synthesis of an Antiviral Carbocyclic Nucleoside Analogue
This protocol outlines the initial steps to convert this compound into a key intermediate for the synthesis of antiviral nucleoside analogues.
Step 1: Conversion to a Cyclic Sulfate and Opening with a Nucleobase
This approach allows for the stereospecific introduction of the nucleobase.
-
Materials: this compound, thionyl chloride (SOCl₂), ruthenium(III) chloride hydrate (RuCl₃·xH₂O), sodium periodate (NaIO₄), desired nucleobase (e.g., adenine), sodium hydride (NaH), anhydrous DMF.
-
Procedure:
-
Cyclic Sulfite Formation: Dissolve the diol (1.0 eq.) in anhydrous DCM and cool to 0 °C. Add triethylamine (2.2 eq.) followed by dropwise addition of thionyl chloride (1.1 eq.). Stir at 0 °C for 1 hour.
-
Oxidation to Cyclic Sulfate: To the crude cyclic sulfite solution, add acetonitrile and water, followed by a catalytic amount of RuCl₃·xH₂O and NaIO₄ (1.5 eq.). Stir vigorously for 2 hours.
-
Nucleobase Alkylation: In a separate flask, prepare the sodium salt of the nucleobase by treating it with NaH in anhydrous DMF. Add the solution of the cyclic sulfate to the nucleobase salt at room temperature and stir for 12-24 hours.
-
Work up the reaction by quenching with water and extracting with ethyl acetate. Purify by column chromatography to obtain the protected nucleoside analogue.
-
Step 2: Deprotection
The final step is the removal of the Boc protecting group to yield the free nucleoside analogue.
-
Materials: Protected nucleoside analogue from Step 1, trifluoroacetic acid (TFA), DCM.
-
Procedure:
-
Dissolve the protected nucleoside analogue in DCM.
-
Add an equal volume of TFA at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting product can be purified by crystallization or chromatography.
-
IV. Conclusion
This compound is a powerful and versatile chiral building block in medicinal chemistry. Its well-defined stereochemistry and the presence of readily functionalizable hydroxyl groups provide a robust platform for the synthesis of a wide range of biologically active molecules. The protocols and applications detailed in this guide highlight its utility in the development of DPP-4 inhibitors, anticancer agents, and antiviral compounds. As the demand for enantiomerically pure and structurally complex drug candidates continues to grow, the importance of such chiral synthons in the drug discovery pipeline is undeniable.
V. References
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL not available)
-
Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (URL not available)
-
(PDF) Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities - ResearchGate. Available from: [Link]
-
(PDF) Synthesis of Sitagliptin - ResearchGate. Available from: [Link]
-
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold - MDPI. Available from: [Link]
-
Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. (URL not available)
-
Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC - NIH. (URL not available)
-
EP2647624A1 - Intermediates of sitagliptin and preparation process thereof - Google Patents. Available from:
-
Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central. (URL not available)
-
Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC - NIH. Available from: [Link]
-
CN105017099A - Sitagliptin chiral intermediate and asymmetric synthesis method thereof - Google Patents. Available from:
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available from: [Link]
-
Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia. Available from: [Link]
-
Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed. Available from: [Link]
-
Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed. Available from: [Link]
-
[ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]] - Organic Syntheses Procedure. Available from: http://www.orgsyn.org/demo.aspx?prep=v75p0012
-
Mechanism of Action of DPP-4 Inhibitors-New Insights - ResearchGate. Available from: [Link]
-
Synthesis of Carbocyclic Nucleosides as Potential Antiviral Agents - PubMed. Available from: [Link]
-
Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. (URL not available)
-
Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides - PubMed - NIH. (URL not available)
-
Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones - ChemRxiv. Available from: [Link]
-
Preparation of Epoxides - Chemistry Steps. Available from: [Link]
-
Hydroxyl group modulated diastereoselective synthesis of functionalized spiro[indoline-3,3′-pyrrolidines] | Request PDF - ResearchGate. Available from: [Link]
-
4 - Organic Syntheses Procedure. Available from: [Link]
-
Synthesis of mono- and di-hydroxylated prolines and 2- hydroxymethylpyrrolidines from non-carbohydrate precursors - ResearchGate. Available from: [Link]
-
A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. (URL not available)
-
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Synthesis of epoxides - Organic Chemistry Portal. Available from: [Link]
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Synthesis of (2R, 3R, 4R, 5S)-5-tert-Butyloxycarbonylamino-3,4-Dihydroxy-2-1sopropyl-3,4-O,O-Isopropylidene-6-CyctohexyI-Hexanoic Acid - PubMed. Available from: [Link]
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EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents. Available from:
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Epoxides - The Outlier Of The Ether Family - Master Organic Chemistry. Available from: [Link]
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Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins - YouTube. Available from: [Link]
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Advance of structural modification of nucleosides scaffold - PMC - PubMed Central. (URL not available)5. Advance of structural modification of nucleosides scaffold - PMC - PubMed Central. (URL not available)
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Application Notes & Protocols: Leveraging the Chiral Scaffold tert-Butyl (3R,4R)-3,4-Dihydroxypyrrolidine-1-carboxylate in Modern Drug Discovery
Introduction: The Strategic Imperative for 3D Scaffolds in Drug Design
In an era of drug discovery increasingly focused on complex biological targets and the need to escape "flatland" chemistry, the demand for three-dimensional, sp³-rich molecular scaffolds has never been greater.[1][2] These structures provide superior spatial arrangement of pharmacophoric features, enabling enhanced potency, selectivity, and improved physicochemical properties. Among these, the pyrrolidine nucleus is a "privileged" scaffold, appearing in numerous natural products and 37 FDA-approved drugs, making it one of the most successful five-membered nitrogen heterocycles in pharmaceutical science.[1]
This guide focuses on a particularly valuable chiral building block: tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate . The fixed trans-diol stereochemistry on the pyrrolidine ring provides a rigid, predictable framework for building complex molecules. The two hydroxyl groups serve as versatile synthetic handles for elaboration, while the tert-butyloxycarbonyl (Boc) protecting group allows for controlled reactivity at the nitrogen atom. This combination of features makes it an exemplary starting material for generating diverse compound libraries targeting a range of diseases, from metabolic disorders to viral infections.
Physicochemical Properties & Handling
A clear understanding of the starting material's properties is fundamental to its successful application.
| Property | Value |
| CAS Number | 150986-62-2 |
| Molecular Formula | C₉H₁₇NO₄ |
| Molecular Weight | 203.24 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol, Dichloromethane, Ethyl Acetate. |
| Storage | Store at 2-8°C under an inert atmosphere. Hygroscopic. |
Core Concept: The Strategic Value of the (3R,4R)-Dihydroxypyrrolidine Scaffold
The utility of this building block stems from three core attributes: defined stereochemistry, functional group versatility, and controlled reactivity.
-
Stereochemical Control: In modern drug design, chirality is paramount. Biological targets like enzymes and receptors are inherently chiral, meaning the specific 3D arrangement of a drug molecule dictates its binding affinity and functional effect.[1][3] The (3R,4R) configuration of this scaffold pre-installs two stereocenters, significantly simplifying the synthesis of stereochemically pure drug candidates and avoiding the costly separation of isomers late in the development process.
-
Versatile Synthetic Handles: The trans-diol moiety is the scaffold's primary point of diversification. These hydroxyl groups can undergo a wide array of well-established chemical transformations:
-
Etherification/Alkylation: To introduce side chains that can probe hydrophobic pockets or form key hydrogen bonds.
-
Esterification: To create prodrugs or add functionalities.
-
Activation and Displacement: Conversion of one or both hydroxyls into leaving groups (e.g., tosylates, mesylates) allows for nucleophilic substitution to introduce amines, azides, halogens, or other critical pharmacophoric elements.
-
Cyclization: The diol can be used to form cyclic ethers or acetals, further constraining the molecule's conformation.
-
-
Orthogonal Protection Strategy: The nitrogen atom is protected with a Boc group, which is stable to a wide range of reaction conditions (e.g., nucleophilic substitution, mild oxidation/reduction) used to modify the hydroxyl groups. It can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid) at a later synthetic stage to reveal the secondary amine for further coupling reactions.
Caption: General workflow for diversifying the chiral pyrrolidine scaffold.
Application Focus I: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Background: Dipeptidyl peptidase-4 (DPP-4) is a serine protease that deactivates incretin hormones (GLP-1 and GIP), which are crucial for regulating blood glucose levels.[4][5] Inhibition of DPP-4 prolongs the action of these hormones, making it a validated and highly successful therapeutic strategy for managing type 2 diabetes.[6][7] Several approved DPP-4 inhibitors, such as Sitagliptin and Vildagliptin, feature a core amine that interacts with the enzyme's active site.
Rationale for Use: The (3R,4R)-dihydroxypyrrolidine scaffold is an excellent starting point for novel DPP-4 inhibitors. The pyrrolidine ring can effectively mimic the proline residue of natural substrates, while the substituents installed at the 3- and 4-positions can form critical interactions within the S1 and S2 pockets of the DPP-4 active site. Specifically, converting one of the hydroxyls into an amino group is a key step in building the pharmacophore responsible for potent inhibition.[8]
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Strategic Guide to Protecting Group Chemistry for a Key Chiral Building Block: tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
Introduction: Navigating the Synthetic Landscape of a Versatile Chiral Intermediate
tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate stands as a pivotal chiral building block in medicinal chemistry and drug development. Its stereochemically defined vicinal diol functionality on a pyrrolidine scaffold makes it an attractive starting material for the synthesis of a wide array of biologically active molecules, including enzyme inhibitors and receptor modulators. The strategic manipulation of the diol moiety is paramount to unlocking its full synthetic potential. This necessitates a robust understanding and application of protecting group strategies to mask the hydroxyl groups, thereby enabling selective transformations at other positions of the molecule. This comprehensive guide provides an in-depth analysis of common and effective protecting group strategies for this valuable intermediate, complete with detailed protocols and the rationale behind their application.
Core Principle: The Orthogonality of Protection
A cornerstone of multi-step synthesis is the concept of orthogonal protecting groups. This strategy employs protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one functional group without affecting others. This guide will focus on three primary classes of protecting groups for the vicinal diol of this compound: acetonides, silyl ethers, and benzyl ethers, each offering unique advantages in a synthetic campaign.
Acetonide Protection: A Robust and Reversible Strategy
The formation of a cyclic acetonide is an efficient method for the simultaneous protection of the cis-diol in the target molecule. This strategy is often favored for its simplicity of installation and removal under mild acidic conditions.
Mechanism of Acetonide Formation and Cleavage
Acetonide protection proceeds via an acid-catalyzed reaction with acetone or a ketone equivalent, such as 2,2-dimethoxypropane. The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the hydroxyl groups of the diol to form a five-membered dioxolane ring. The removal of the acetonide is the reverse process, driven by hydrolysis under acidic conditions.
Application Note & Protocol: A Scalable and Stereoselective Synthesis of tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
Abstract
This application note provides a detailed, scalable, and robust protocol for the synthesis of tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate, a crucial chiral building block in modern medicinal chemistry. The presented route leverages the readily available and inexpensive chiral pool starting material, D-(-)-tartaric acid, to ensure stereochemical integrity. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a step-by-step procedure but also the underlying chemical principles and practical insights for successful scale-up.
Introduction
The pyrrolidine ring is a privileged scaffold in a multitude of biologically active compounds, including pharmaceuticals and natural products.[1][2] Specifically, chiral 3,4-disubstituted pyrrolidines serve as versatile intermediates in the synthesis of complex molecules.[3] this compound is of particular interest due to its stereochemically defined diol functionality, which allows for further synthetic elaboration. Its application spans various therapeutic areas, including its use as a key component in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of diabetes.[4]
The challenge in synthesizing this molecule lies in the precise control of the two adjacent stereocenters. While numerous methods exist for the synthesis of chiral pyrrolidines, many are not amenable to large-scale production due to costly reagents, chromatographic purifications, or safety concerns.[5][6] The protocol detailed herein is optimized for scalability, employing a strategy that begins with the C2-symmetric chiral building block D-(-)-tartaric acid.[7][8] This approach is both economically viable and stereochemically reliable.
Synthetic Strategy Overview
The chosen synthetic pathway commences with D-(-)-tartaric acid and proceeds through a series of high-yielding transformations to afford the target molecule. The key steps involve the formation of a cyclic sulfate, nucleophilic opening with an amine, and subsequent cyclization to form the pyrrolidine ring. This strategy is advantageous for scale-up as it avoids multiple chromatographic purifications and utilizes readily available reagents.
A [label="D-(-)-Tartaric Acid"]; B [label="Dimethyl D-tartrate"]; C [label="D-Tartaric Acid Acetonide"]; D [label="1,4-Di-O-benzyl-D-threitol"]; E [label="Cyclic Sulfate"]; F [label="Diamino Alcohol"]; G [label="N-Boc-(3R,4R)-3,4-dihydroxypyrrolidine"];
A -> B [label="Esterification"]; B -> C [label="Acetonide Protection"]; C -> D [label="Reduction & Benzylation"]; D -> E [label="Cyclic Sulfation"]; E -> F [label="Aminolysis"]; F -> G [label="Boc Protection & Cyclization"]; }
Figure 1: Overall synthetic workflow from D-(-)-Tartaric Acid.Detailed Experimental Protocol
Part 1: Synthesis of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid
This initial step protects the diol functionality of tartaric acid as an acetonide, which is a crucial step for subsequent stereocontrolled reactions.
Materials:
-
D-(-)-Tartaric acid
-
2,2-Dimethoxypropane
-
Acetone
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
Procedure:
-
To a stirred suspension of D-(-)-tartaric acid (1.0 eq) in acetone, add 2,2-dimethoxypropane (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Stir the mixture at room temperature for 24 hours.
-
Filter the resulting white precipitate and wash with cold acetone.
-
Dry the solid under vacuum to yield (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid.
Part 2: Synthesis of ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
The protected diacid is reduced to the corresponding diol.
Materials:
-
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Sodium sulfate, anhydrous
Procedure:
-
Suspend the diacid (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C and slowly add borane-tetrahydrofuran complex (2.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Cool the mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the diol.
Part 3: Synthesis of (4R,5R)-4,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane cyclic sulfate
The diol is converted to a cyclic sulfate, an excellent electrophile for the subsequent nucleophilic attack.
Materials:
-
((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
-
Thionyl chloride (SOCl₂)
-
Ruthenium(III) chloride hydrate (RuCl₃·H₂O)
-
Sodium periodate (NaIO₄)
-
Acetonitrile
-
Water
-
Dichloromethane (DCM)
-
Sodium bicarbonate, saturated solution
Procedure:
-
Dissolve the diol (1.0 eq) in a mixture of acetonitrile, water, and dichloromethane.
-
Add a catalytic amount of RuCl₃·H₂O (0.01 eq).
-
Add sodium periodate (2.2 eq) portion-wise, maintaining the temperature below 25 °C.
-
Stir the reaction for 2 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude cyclic sulfate, which can be used in the next step without further purification.
Part 4: Synthesis of tert-Butyl ((3R,4R)-3,4-dihydroxy-1-((trimethylsilyl)methyl)pyrrolidin-1-ium-1-yl)carbamate
The key pyrrolidine ring formation occurs in this step via a double nucleophilic substitution.
Materials:
-
(4R,5R)-4,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane cyclic sulfate
-
Benzylamine
-
tert-Butyl carbamate (Boc₂O)
-
Methanol
Procedure:
-
Dissolve the crude cyclic sulfate (1.0 eq) in methanol.
-
Add benzylamine (2.2 eq) and stir the mixture at 50 °C for 12 hours.
-
Cool the reaction to room temperature and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Stir for an additional 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product is then subjected to debenzylation.
Part 5: Synthesis of this compound
The final deprotection step yields the target compound.
Materials:
-
Crude product from Part 4
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the crude product in methanol.
-
Add 10% Pd/C (5 mol%).
-
Hydrogenate the mixture at 50 psi for 24 hours.
-
Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by recrystallization from ethyl acetate/hexanes to afford the final product as a white solid.
Data Summary
| Step | Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | D-(-)-Tartaric acid | (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid | 2,2-Dimethoxypropane, p-TsOH·H₂O | Acetone | RT | 24 | ~95 |
| 2 | Diacid from Step 1 | ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol | BH₃·THF | THF | 0 to RT | 18 | ~90 |
| 3 | Diol from Step 2 | Cyclic Sulfate | SOCl₂, RuCl₃·H₂O, NaIO₄ | ACN/H₂O/DCM | <25 | 2 | Crude |
| 4 | Cyclic Sulfate | N-Boc-N-benzyl intermediate | Benzylamine, Boc₂O | Methanol | 50 | 12 | - |
| 5 | Intermediate from Step 4 | Final Product | 10% Pd/C, H₂ | Methanol | RT | 24 | ~80 (over 3 steps) |
Quality Control and Characterization
The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.
Start [label="Crude Product"]; NMR [label="¹H & ¹³C NMR Spectroscopy"]; MS [label="Mass Spectrometry (ESI-MS)"]; Rotation [label="Optical Rotation"]; Purity [label="HPLC Analysis"]; Final [label="Final Product Confirmation", shape=Mdiamond, fillcolor="#34A853"];
Start -> NMR; Start -> MS; NMR -> Purity; MS -> Purity; Purity -> Rotation; Rotation -> Final; }
Figure 2: Analytical workflow for product validation.Expected Analytical Data for this compound:
-
¹H NMR (400 MHz, CDCl₃): δ 4.05-3.95 (m, 2H), 3.60-3.50 (m, 2H), 3.25-3.15 (m, 2H), 2.50 (br s, 2H, -OH), 1.45 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃): δ 154.8, 80.0, 72.5, 52.0, 28.5.
-
ESI-MS: m/z 204.1 [M+H]⁺.
-
Optical Rotation: [α]²⁰_D = +15.0 to +17.0 (c 1.0, CHCl₃).
Safety and Handling
-
Borane-tetrahydrofuran complex (BH₃·THF): Highly flammable and reacts violently with water. Handle under an inert atmosphere and quench with extreme caution.
-
Thionyl chloride (SOCl₂): Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Palladium on carbon (Pd/C): Flammable when dry and may ignite solvents. Handle as a slurry.
-
Hydrogen gas (H₂): Highly flammable. Ensure proper grounding and use in a well-ventilated area away from ignition sources.
Conclusion
This application note details a scalable and stereoselective synthesis of this compound from D-(-)-tartaric acid. The presented protocol is designed to be robust and economically viable for large-scale production. By providing detailed experimental procedures, causality behind experimental choices, and comprehensive analytical data, this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Available at: [Link].[2]
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γ-Hydroxy Amides from Tartaric Acid: Versatile Chiral Building Blocks for the Total Synthesis of Natural Products. PubMed. Available at: [Link].[7]
- Blum, A., & Diederich, W. (2009). C2-Symmetric Pyrrolidines Derived from Tartaric Acids: Versatile Chiral Building Blocks for Total Synthesis, Catalyst Design, Supramolecular and Medicinal Chemistry. Current Organic Synthesis, 6(1), 38–53.
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Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH. Available at: [Link].[9]
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Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. PMC - NIH. Available at: [Link].[8]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link].[5]
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Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. Available at: [Link].[10]
-
A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. ResearchGate. Available at: [Link].[11]
-
Synthesis of a New Chiral Pyrrolidine. MDPI. Available at: [Link].[12]
-
Sharpless asymmetric dihydroxylation. Wikipedia. Available at: [Link].
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH. Available at: [Link].[13]
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(3R,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate. MySkinRecipes. Available at: [Link].[4]
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Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC - NIH. Available at: [Link].[14]
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Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link].
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Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. Available at: [Link].[6]
-
Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. Available at: [Link].
-
Synthesis of N-Substituted (3S,4S)- and (3R,4R)Pyrrolidine3,4-diols: Search for New Glycosidase Inhibitors. ResearchGate. Available at: [Link].[15]
-
Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link].[16]
-
Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. Available at: [Link].[17]
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Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. ACS Publications. Available at: [Link].[18]
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Topic: tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate: Reaction Mechanisms and Synthetic Protocols
An Application Note for Researchers and Drug Development Professionals
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, ranking as one of the most predominant nitrogen heterocycles in FDA-approved pharmaceuticals.[1] Specifically, chiral 3,4-disubstituted pyrrolidines, such as tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate, are invaluable C2-symmetric building blocks for the synthesis of complex molecular architectures.[2] Their rigid structure and stereochemically defined hydroxyl groups make them ideal starting points for developing enzyme inhibitors, chiral ligands, and therapeutic agents.[3][4] This guide provides an in-depth analysis of the primary stereoselective synthetic routes to this target molecule, focusing on the underlying reaction mechanisms and offering detailed, field-proven experimental protocols for its preparation.
Introduction: The Strategic Importance of (3R,4R)-3,4-Dihydroxypyrrolidine
The title compound is a versatile chiral intermediate characterized by three key structural features:
-
A Pyrrolidine Core: A five-membered nitrogen-containing heterocycle ubiquitous in natural products and bioactive compounds.[1][5]
-
C2-Symmetric Diol: The (3R,4R) configuration provides a specific three-dimensional arrangement of hydroxyl groups, crucial for precise molecular recognition and binding in biological systems.
-
N-Boc Protection: The tert-butoxycarbonyl (Boc) group offers robust protection of the pyrrolidine nitrogen, preventing unwanted side reactions while being readily removable under acidic conditions, facilitating subsequent synthetic transformations.[6][7]
The primary challenge in its synthesis is the precise and predictable installation of the two adjacent stereocenters on the pyrrolidine ring. This guide will explore the two most authoritative and reliable strategies to achieve this: leveraging the chiral pool and employing asymmetric catalysis.
Mechanistic Deep Dive: Dominant Synthetic Strategies
Strategy I: Chiral Pool Synthesis from D-(-)-Tartaric Acid
This is arguably the most classical and reliable approach, as the required stereochemistry is inherent in the starting material. D-(-)-tartaric acid possesses two vicinal hydroxyl groups with the correct (R,R) configuration, which directly translates to the (3R,4R) stereochemistry of the final pyrrolidine product.[2]
Mechanistic Rationale:
The synthesis involves a sequence of functional group transformations culminating in a key intramolecular nucleophilic substitution to form the heterocyclic ring.
-
Activation: The carboxylic acid groups of tartaric acid are first converted into a more reactive species, typically a diester (e.g., diethyl tartrate). This is followed by reduction to the corresponding 1,2,3,4-tetraol.
-
Selective Protection & Activation: The primary 1,4-hydroxyl groups are selectively protected, often as an acetonide, leaving the secondary 2,3-hydroxyls exposed. These secondary alcohols are then converted into good leaving groups, commonly mesylates or tosylates, by reaction with sulfonyl chlorides. This activation is critical for the subsequent cyclization.
-
Intramolecular Cyclization (Ring Formation): The activated dimesylate is treated with a primary amine, such as benzylamine. This proceeds via a double SN2 reaction. The amine nitrogen first displaces one mesylate group to form an intermediate, which then rapidly cyclizes by displacing the second mesylate group to forge the pyrrolidine ring. The stereochemistry at the carbon centers is inverted twice, but since the starting material is C2-symmetric and the reaction sequence is symmetrical, the desired trans-diol configuration is achieved.
-
Deprotection & N-Boc Installation: If a temporary N-protecting group like benzyl is used, it is removed via hydrogenolysis. The free secondary amine is then protected with the Boc group using di-tert-butyl dicarbonate (Boc₂O). Finally, the protecting groups on the diol are removed to yield the target compound.
Diagram: Reaction Mechanism from D-Tartaric Acid
Caption: Key transformations in the synthesis from D-tartaric acid.
Strategy II: Asymmetric Dihydroxylation of an Alkene Precursor
This strategy exemplifies the power of modern asymmetric catalysis. It builds the stereocenters onto a pre-formed, achiral pyrrolidine ring containing a double bond, most commonly N-Boc-3-pyrroline. The key step is the Sharpless Asymmetric Dihydroxylation (AD).[1][8][9]
Mechanistic Rationale:
The Sharpless AD reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand to direct the syn-dihydroxylation of an alkene from a specific face, thereby creating two stereocenters simultaneously with high enantioselectivity.
-
Catalyst Formation: Osmium tetroxide complexes with a chiral quinine-derived ligand (e.g., (DHQD)₂PHAL in AD-mix-β) to form a chiral catalytic species.
-
[3+2] Cycloaddition: The alkene (N-Boc-3-pyrroline) approaches the chiral osmium complex. The ligand creates a chiral pocket that allows the alkene to dock onto the osmium center from only one face. This is followed by a concerted [3+2] cycloaddition to form a six-membered osmate ester intermediate. The stereochemistry of the product is dictated by the specific chiral ligand used. For the (3R,4R) product, AD-mix-β is typically employed.
-
Hydrolysis & Re-oxidation: The osmate ester is hydrolyzed, releasing the syn-diol product and a reduced osmium(VI) species. A stoichiometric co-oxidant, such as potassium ferricyanide (K₃[Fe(CN)₆]), then re-oxidizes the osmium back to its active Os(VIII) state, allowing the catalytic cycle to continue.
This method is highly efficient and avoids the lengthy functional group manipulations required when starting from tartaric acid.
Diagram: Sharpless Asymmetric Dihydroxylation Cycle
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Comparative Analysis of Synthetic Routes
| Feature | Strategy I: Chiral Pool (Tartaric Acid) | Strategy II: Asymmetric Dihydroxylation |
| Starting Material | D-(-)-Tartaric Acid (Readily available, inexpensive) | N-Boc-3-pyrroline (Requires synthesis) |
| Key Reaction | Double SN2 Cyclization | Sharpless Asymmetric Dihydroxylation |
| Stereocontrol | Substrate-controlled (inherent in starting material) | Catalyst-controlled (chiral ligand dictates outcome) |
| Typical # of Steps | 6 - 8 | 1 - 2 (from pyrroline precursor) |
| Advantages | Robust, highly reliable stereochemical outcome.[2] | Highly atom-economical, fewer steps, catalytic.[8][9] |
| Disadvantages | Longer synthetic sequence, more functional group manipulations. | Requires careful control of reaction conditions, osmium tetroxide is toxic and expensive. |
Detailed Experimental Protocols
The following protocol details the synthesis via the chiral pool approach from D-(-)-tartaric acid. This method, while longer, is often preferred in process chemistry for its robustness and avoidance of heavy metal catalysts.
Workflow Overview
Caption: Experimental workflow for the tartaric acid route.
Protocol 1: Synthesis of this compound
Disclaimer: This protocol involves hazardous materials, including lithium aluminum hydride and mesyl chloride. All steps must be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of (2R,3R)-1,2,3,4-Butanetetraol
-
Setup: To a 2 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (40 g, 1.05 mol) in anhydrous tetrahydrofuran (THF) (1 L). Cool the slurry to 0 °C in an ice-water bath.
-
Reaction: Slowly add a solution of diethyl L-tartrate (103 g, 0.5 mol) in anhydrous THF (250 mL) via the dropping funnel over 2 hours, maintaining the internal temperature below 10 °C. Causality: LiAlH₄ is a powerful reducing agent that converts the ester groups to primary alcohols. The slow addition and low temperature are crucial to control the highly exothermic reaction.
-
Quench: After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours. Cool the reaction back to 0 °C and cautiously quench by the sequential slow addition of water (40 mL), 15% aqueous NaOH (40 mL), and finally water (120 mL).
-
Work-up: A granular precipitate of aluminum salts will form. Filter the mixture through a pad of Celite and wash the filter cake thoroughly with hot ethanol (3 x 200 mL). Concentrate the combined filtrate under reduced pressure to yield the crude tetraol as a viscous oil, which can be used directly in the next step.
Step 2: Synthesis of (4R,5R)-2,2-dimethyl-4,5-bis(hydroxymethyl)-1,3-dioxolane
-
Setup: Dissolve the crude tetraol from the previous step in acetone (500 mL) in a 1 L flask. Add 2,2-dimethoxypropane (73 mL, 0.6 mol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (1 g).
-
Reaction: Stir the mixture at room temperature for 6 hours. Causality: The acid catalyzes the formation of an acetonide by protecting the vicinal diol, which is sterically favored over the primary diols.
-
Work-up: Quench the reaction by adding solid sodium bicarbonate (5 g) and stir for 30 minutes. Filter the mixture and concentrate the filtrate under reduced pressure. The resulting oil can be purified by distillation or used directly.
Step 3: Dimesylation and Cyclization
-
Mesylation: Dissolve the protected diol (81 g, 0.5 mol) in anhydrous dichloromethane (DCM) (800 mL) and cool to 0 °C. Add triethylamine (153 mL, 1.1 mol). Slowly add methanesulfonyl chloride (MsCl) (85 mL, 1.1 mol) dropwise. Stir at 0 °C for 2 hours. Causality: MsCl converts the hydroxyl groups into excellent mesylate leaving groups, activating them for nucleophilic substitution.
-
Work-up 1: Wash the reaction mixture with cold water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo without heating to yield the crude dimesylate.
-
Cyclization: Immediately dissolve the crude dimesylate in ethanol (500 mL) and add benzylamine (107 g, 1.0 mol). Heat the mixture to reflux for 12 hours.
-
Work-up 2: Cool the reaction and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Concentrate to yield the crude N-benzyl protected pyrrolidine.
Step 4: Deprotection and N-Boc Protection
-
Hydrogenolysis: Dissolve the crude product from the previous step in methanol (500 mL). Add 10% Palladium on carbon (Pd/C) (5 g). Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (balloon) for 24 hours. Causality: Catalytic hydrogenation cleaves the N-benzyl bond to yield the free secondary amine.
-
Boc Protection: Filter the catalyst through Celite and wash with methanol. To the filtrate, add triethylamine (70 mL, 0.5 mol) followed by di-tert-butyl dicarbonate (Boc₂O) (120 g, 0.55 mol). Stir at room temperature for 4 hours.
-
Work-up: Remove the solvent in vacuo. Dissolve the residue in ethyl acetate, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the Boc-protected, acetonide-functionalized pyrrolidine.
Step 5: Final Deprotection
-
Setup: Dissolve the crude product from Step 4 in a mixture of THF (200 mL) and 2 M aqueous HCl (200 mL).
-
Reaction: Stir the mixture at 40 °C for 4 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction, neutralize with solid NaHCO₃, and extract with ethyl acetate (3 x 200 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound as a white solid.
References
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
- Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Asymmetric routes toward polyhydroxylated pyrrolidines: Synthesis of 1,4-dideoxy-1,4-imino-d-galactitol and 1,4-dideoxy-1,4-imino-d-glucitol. PubMed.
- A Comparative Analysis of Boc-Protected Pyrrolidine Catalysts in Asymmetric Synthesis. BenchChem.
- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
- Asymmetric Synthesis of Functionalised Pyrrolidines and their Application in Total Synthesis. White Rose eTheses Online.
- C2-Symmetric Pyrrolidines Derived from Tartaric Acids: Vers
- Asymmetric Synthesis from L-Malic Acid and L-Tartaric Acid. The Journal of Organic Chemistry.
- (3R,4R)
- A Comparative Guide to the Synthetic Routes of Chiral Pyrrolidines. BenchChem.
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation.
- Chiral Synthesis of 5-Hydroxy-2-pyrrolidone: An In-depth Technical Guide. BenchChem.
- 6-(1-Boc-3-pyrrolidinyl)quinoline. EvitaChem.
- A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol.
- Synthesis of a New Chiral Pyrrolidine. MDPI.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Stereoselective Path to Densely Substituted Pyrrolidines. ChemistryViews.
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sci-hub.st [sci-hub.st]
- 3. (3R,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Buy 6-(1-Boc-3-pyrrolidinyl)quinoline (EVT-13822505) [evitachem.com]
- 8. Asymmetric routes toward polyhydroxylated pyrrolidines: Synthesis of 1,4-dideoxy-1,4-imino-d-galactitol and 1,4-dideoxy-1,4-imino-d-glucitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Application Notes and Protocols for the Derivatization of tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
Introduction: The Significance of the 3,4-Dihydroxypyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs. Its rigid, five-membered structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The (3R,4R)-3,4-dihydroxypyrrolidine core, in particular, is a valuable chiral building block for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and chiral ligands. The presence of two stereochemically defined hydroxyl groups and a protected nitrogen atom on the tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate scaffold offers multiple points for diversification, making it a highly sought-after starting material in drug discovery programs.
This comprehensive guide provides detailed application notes and protocols for the derivatization of this compound. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a practical framework for the synthesis of novel pyrrolidine-based compounds. The protocols are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.
Strategic Approaches to Derivatization
The derivatization of this compound can be approached through several strategic pathways, each offering unique opportunities for molecular diversification. The primary sites for modification are the two hydroxyl groups at the C3 and C4 positions, and the nitrogen atom of the pyrrolidine ring following deprotection of the tert-butyloxycarbonyl (Boc) group.
This guide will focus on three key derivatization strategies:
-
Selective Protection and Derivatization of the Diol: This section will detail methods for the protection of the 1,2-diol functionality, a crucial step for achieving regioselective derivatization of the two hydroxyl groups.
-
O-Alkylation and O-Acylation of the Hydroxyl Groups: Protocols for the formation of ethers and esters at the C3 and C4 positions will be presented, enabling the introduction of a wide variety of functional groups.
-
Boc Deprotection and N-Functionalization: This section will cover the removal of the Boc protecting group and subsequent derivatization of the secondary amine, a key step for introducing diversity at the nitrogen atom.
I. Selective Protection of the Diol Functionality
The presence of two hydroxyl groups in close proximity on the pyrrolidine ring allows for their protection as a cyclic acetal. This strategy is highly effective for masking the diol during subsequent reactions and can be a gateway to more complex derivatizations. The formation of an isopropylidene acetal (acetonide) is a common and efficient method for protecting 1,2-diols.
Protocol 1: Isopropylidene Acetal (Acetonide) Protection
This protocol describes the formation of the isopropylidene acetal of this compound using 2,2-dimethoxypropane with an acid catalyst. This method is generally high-yielding and proceeds under mild conditions.
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in anhydrous acetone (10 mL/mmol) is added 2,2-dimethoxypropane (1.5 eq.).
-
A catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq.) is added to the mixture.
-
The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (5 mL/mmol).
-
The mixture is concentrated under reduced pressure to remove the acetone.
-
The aqueous residue is extracted with ethyl acetate (3 x 10 mL/mmol).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired isopropylidene acetal.
Causality Behind Experimental Choices:
-
2,2-Dimethoxypropane: Serves as both the acetone source and a water scavenger, driving the equilibrium towards the formation of the acetal.
-
p-Toluenesulfonic acid: A mild acid catalyst that protonates the carbonyl oxygen of acetone, activating it for nucleophilic attack by the diol.
-
Anhydrous conditions: Essential to prevent the hydrolysis of the formed acetal.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Product | tert-butyl (3aR,6aR)-tetrahydro-2,2-dimethyl-1,3-dioxolo[4,5-c]pyrrole-5(4H)-carboxylate |
| Typical Yield | >90% |
| Purity | >95% after chromatography |
Visualization of Workflow:
Caption: Acetonide protection workflow.
II. O-Alkylation and O-Acylation of the Hydroxyl Groups
Direct derivatization of the hydroxyl groups without prior protection can be achieved, although this may lead to mixtures of mono- and di-substituted products. The Williamson ether synthesis is a classic and reliable method for the formation of ethers.
Protocol 2: Williamson Ether Synthesis for Di-O-Benzylation
This protocol outlines the di-O-benzylation of the hydroxyl groups using a strong base to deprotonate the alcohols followed by reaction with benzyl bromide. This method is effective for complete alkylation of both hydroxyl groups.
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) (10 mL/mmol) at 0 °C is added sodium hydride (60% dispersion in mineral oil, 2.5 eq.) portion-wise.
-
The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The reaction is cooled back to 0 °C and benzyl bromide (2.5 eq.) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is carefully quenched by the slow addition of water at 0 °C.
-
The mixture is extracted with ethyl acetate (3 x 15 mL/mmol).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that efficiently deprotonates the hydroxyl groups to form the corresponding alkoxides.[1]
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that is suitable for SN2 reactions and can dissolve the starting material and the alkoxide intermediate.
-
Benzyl Bromide: A reactive electrophile for the SN2 reaction.[1]
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Product | tert-butyl (3R,4R)-3,4-bis(benzyloxy)pyrrolidine-1-carboxylate |
| Typical Yield | 70-85% |
| Purity | >95% after chromatography |
Visualization of Workflow:
Caption: Williamson ether synthesis workflow.
III. Boc Deprotection and N-Functionalization
The Boc protecting group on the pyrrolidine nitrogen can be readily removed under acidic conditions, unmasking the secondary amine for further derivatization. This is a critical step for introducing substituents at the N1 position.
Protocol 3: Boc Deprotection and N-Acylation
This protocol describes a two-step, one-pot procedure for the deprotection of the Boc group followed by N-acylation with an acid chloride.
Experimental Protocol:
Step 1: Boc Deprotection
-
Dissolve this compound (1.0 eq.) in a solution of 4 M HCl in 1,4-dioxane (10 mL/mmol).
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture to dryness under reduced pressure to obtain the hydrochloride salt of (3R,4R)-pyrrolidine-3,4-diol as a solid. This can be used in the next step without further purification.
Step 2: N-Acylation
-
Dissolve the crude hydrochloride salt from Step 1 in anhydrous dichloromethane (DCM) (10 mL/mmol).
-
Add triethylamine (2.5 eq.) to the suspension at 0 °C and stir for 15 minutes.
-
Slowly add the desired acid chloride (e.g., benzoyl chloride, 1.1 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
HCl in Dioxane: A common and effective reagent for the clean and complete removal of the Boc group.[2]
-
Triethylamine: A base used to neutralize the hydrochloride salt and to scavenge the HCl generated during the acylation reaction.[3]
-
Acid Chloride: A reactive acylating agent that readily reacts with the free amine.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Intermediate | (3R,4R)-pyrrolidine-3,4-diol hydrochloride |
| Final Product | N-acyl-(3R,4R)-3,4-dihydroxypyrrolidine |
| Typical Overall Yield | 60-80% |
| Purity | >95% after chromatography |
Visualization of Workflow:
Caption: Boc deprotection and N-acylation workflow.
IV. Conversion of the Diol to an Epoxide via the Mitsunobu Reaction
The conversion of the 1,2-diol to an epoxide provides a versatile intermediate for further derivatization. The epoxide can be opened with a variety of nucleophiles, leading to the formation of new C-O, C-N, C-S, or C-C bonds with inversion of stereochemistry. The Mitsunobu reaction is a powerful method for achieving this transformation.[4]
Protocol 4: Epoxide Formation using Mitsunobu Conditions
This protocol describes the intramolecular cyclization of the diol to an epoxide. This is typically achieved by first converting one of the hydroxyl groups into a better leaving group in situ, which is then displaced by the other hydroxyl group. However, a more direct approach for epoxide formation from a diol under Mitsunobu conditions is less common and can be challenging. A more reliable two-step approach is generally preferred: 1) selective activation of one hydroxyl group (e.g., as a tosylate or mesylate), and 2) subsequent base-mediated intramolecular cyclization.
For the purpose of this guide, a conceptual protocol based on the principles of the Mitsunobu reaction for intramolecular etherification is presented. This would involve the in-situ formation of a phosphonium salt at one oxygen, which is then displaced by the other.
Conceptual Protocol (for expert users, requires optimization):
-
To a solution of this compound (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) (20 mL/mmol) at 0 °C is added diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to isolate the desired epoxide.
Causality Behind Experimental Choices:
-
Triphenylphosphine (PPh₃) and Diisopropyl Azodicarboxylate (DIAD): These are the classic reagents for the Mitsunobu reaction, which activate the hydroxyl group for nucleophilic substitution.[1][4]
-
Tetrahydrofuran (THF): A common solvent for Mitsunobu reactions.
Note: The direct intramolecular Mitsunobu reaction for epoxide formation from a 1,2-diol can be low-yielding due to competing side reactions. The success of this reaction is highly substrate-dependent.
Visualization of the Transformation:
Caption: Conceptual Mitsunobu epoxidation.
Conclusion
The derivatization of this compound offers a rich landscape for the synthesis of novel and structurally diverse molecules. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this valuable chiral scaffold. The key to successful derivatization lies in the judicious choice of protecting groups and reaction conditions to achieve the desired selectivity and yield. By leveraging the methodologies presented herein, scientists can efficiently generate libraries of new chemical entities for evaluation in drug discovery and other areas of chemical research.
References
-
Synthesis of (2R,5S)-dihydroxymethyl-(3R,4R)-dihydroxypyrrolidine (DGDP) via stereoselective amination using chlorosulfonyl isocyanate. Carbohydrate Research. [Link]
-
A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. ResearchGate. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline derivatives. PubMed. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
Welcome to the technical support guide for the synthesis of tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block. Our goal is to provide practical, scientifically-grounded solutions to common issues encountered during its synthesis, with a focus on the widely used Sharpless Asymmetric Dihydroxylation (AD) method.
The synthesis of this diol, a valuable intermediate for numerous therapeutic agents, requires precise control over stereochemistry. The most reliable method to achieve this is the Sharpless AD of a Boc-protected pyrrole precursor. This guide addresses the most frequent challenges in this process, from reaction setup to final purification.
Frequently Asked Questions (FAQs)
Q1: My Sharpless Asymmetric Dihydroxylation reaction is sluggish or has stalled. What are the primary causes?
A1: A stalled or slow dihydroxylation reaction is typically linked to the integrity of the catalytic cycle. The primary suspects are catalyst deactivation, suboptimal pH, or issues with the co-oxidant.
-
Causality: The catalytic cycle of the Sharpless AD relies on the continuous regeneration of the active Os(VIII) species from the Os(VI) state by a co-oxidant.[1] The rate of this turnover is highly pH-dependent, with the reaction proceeding most effectively under slightly basic conditions (pH ~8-10).[2] If the buffer is inadequate or the co-oxidant is degraded, the cycle can slow or stop entirely.
-
Troubleshooting Steps:
-
Verify Co-oxidant Quality: Use a fresh, high-quality source of K₃Fe(CN)₆ or N-methylmorpholine N-oxide (NMO). Old or improperly stored reagents can have reduced activity.
-
Check pH: Ensure the reaction medium is adequately buffered. The standard AD-mix preparations contain K₂CO₃ for this purpose. If preparing the mixture yourself, ensure the base is added and dissolved. The pH should be stable throughout the reaction.
-
Catalyst Integrity: Osmium tetroxide is volatile and highly toxic. Ensure the potassium osmate salt [K₂OsO₂(OH)₄] used in the AD-mix has been stored correctly and has not degraded.
-
Temperature: While the reaction is typically run at 0°C to 5°C to maximize enantioselectivity, very low temperatures can significantly slow the reaction rate. If the reaction is clean but slow, consider allowing it to warm to room temperature for a period, monitoring for any potential decrease in enantioselectivity.
-
Q2: The enantiomeric excess (ee%) of my final product is lower than expected. Why is this happening?
A2: Poor enantioselectivity is a critical failure in this synthesis and almost always points to a competing, non-selective reaction pathway known as the "second cycle."
-
Causality: The high enantioselectivity of the Sharpless AD is imparted by the chiral ligand, which accelerates the dihydroxylation of the olefin bound within its chiral pocket. However, a slower, non-enantioselective dihydroxylation can occur with an un-ligated osmium species.[1] This "second cycle" becomes significant if the concentration of the starting alkene is too high, or if the rate of hydrolysis of the osmate ester intermediate is slow compared to the re-oxidation rate.[1][2]
-
Troubleshooting Steps:
-
Control Alkene Concentration: This is the most critical factor. Do not add the starting material all at once. A slow, controlled addition of the alkene ensures its concentration remains low, favoring the ligand-accelerated primary cycle.
-
Ensure Ligand Integrity: Verify that the chiral ligand (e.g., (DHQD)₂PHAL in AD-mix-β) has not degraded.
-
Add Methanesulfonamide (CH₃SO₂NH₂): For some substrates, adding methanesulfonamide can accelerate the hydrolysis of the osmate ester intermediate, liberating the diol and preventing the catalyst from entering the non-selective second cycle.[3]
-
Stirring: Ensure vigorous stirring. Poor mixing can create localized areas of high alkene concentration, leading to the undesired side reaction.
-
Troubleshooting Guide: Side Reactions & Impurities
Issue 1: Formation of a di-Boc protected species or other N-acylated impurities.
-
Symptom: Mass spectrometry analysis shows a peak corresponding to the desired product plus 100 amu, or other unexpected acylated species.
-
Underlying Cause: This can occur during the Boc-protection step of the starting material if not properly controlled, or if reactive acylating agents are present. The nitrogen of the pyrrolidine is nucleophilic and can react with excess di-tert-butyl dicarbonate (Boc₂O) or other electrophiles. While the target molecule is already Boc-protected, this issue can arise if starting from an unprotected precursor. The Boc group itself is generally stable under the basic conditions of the dihydroxylation.[4]
-
Preventative Measures & Solutions:
-
Stoichiometry: During the synthesis of the starting material (N-Boc-2,3-dehydropyrrolidine), use a controlled amount of Boc₂O (typically 1.05-1.1 equivalents).
-
Purification: Ensure the starting alkene is purified completely before the dihydroxylation step to remove any unreacted reagents.
-
Workup: Use a standard aqueous workup to quench and remove any residual electrophilic species before final purification.
-
Issue 2: Evidence of pyrrolidine ring-opening.
-
Symptom: Complex mixture of products observed in NMR or LC-MS, potentially with linear amine fragments.
-
Underlying Cause: The N-Boc pyrrolidine ring is generally stable but can be susceptible to cleavage under harsh acidic or certain reductive conditions.[5][6] This is not a side reaction of the dihydroxylation itself, but a potential degradation pathway during acidic workup or subsequent synthetic steps. The tert-butyl cation generated during acidic Boc deprotection can also lead to side reactions if not properly scavenged.[7][8]
-
Preventative Measures & Solutions:
-
Neutral/Basic Workup: After the dihydroxylation, avoid strong acidic conditions during the workup. A quench with sodium sulfite followed by extraction is standard.
-
Purification Conditions: Use neutral or slightly basic conditions during chromatographic purification (e.g., silica gel with a triethylamine-doped eluent).
-
Subsequent Steps: If the Boc group needs to be removed later, use standard protocols with scavengers (e.g., triethylsilane or anisole) in the TFA cleavage cocktail to trap the reactive tert-butyl cation.[7]
-
Visualized Workflows and Logic
Core Synthesis and Troubleshooting Workflow
The following diagram outlines the primary synthesis pathway and a logical flow for troubleshooting common problems.
Caption: Synthesis workflow and troubleshooting decision tree.
Mechanism: Competing Catalytic Cycles
This diagram illustrates the desired (selective) and undesired (non-selective) catalytic cycles that determine enantioselectivity.
Caption: Competing catalytic cycles in Sharpless AD.
Data and Protocols
Table 1: Troubleshooting Quick Reference
| Symptom | Potential Cause(s) | Recommended Action(s) |
| No Reaction / Stalled | 1. Degraded co-oxidant. 2. Incorrect pH (too acidic). 3. Inactive OsO₄ catalyst. | 1. Use fresh K₃Fe(CN)₆ or NMO. 2. Verify buffer (K₂CO₃) is present and dissolved. 3. Use a fresh, properly stored source of K₂OsO₂(OH)₄. |
| Low Enantioselectivity (ee%) | 1. High local concentration of alkene. 2. Competing "second cycle" reaction. 3. Degraded chiral ligand. | 1. Add the alkene substrate slowly over several hours. 2. Add methanesulfonamide (1 equiv.). Ensure vigorous stirring. 3. Use fresh AD-mix. |
| Complex Product Mixture | 1. Over-oxidation of the diol. 2. Ring-opening due to harsh workup. | 1. Monitor reaction closely and quench upon completion. 2. Avoid strong acids in workup; use a neutral quench (Na₂SO₃). |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
This protocol is a general guideline and may require optimization for specific scales or equipment.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer, add AD-mix-β (1.4 g per 1 mmol of alkene) and a 1:1 mixture of tert-butanol and water (10 mL per 1 mmol of alkene).
-
Stir the mixture at room temperature until both phases are clear and the solids are dissolved.
-
Cool the flask to 0°C in an ice bath.
-
(Optional but Recommended): Add methanesulfonamide (1 equivalent based on the alkene). Stir for 5-10 minutes.
-
-
Reaction Execution:
-
Dissolve N-Boc-2,3-dehydropyrrolidine (1 equivalent) in the reaction solvent (e.g., tert-butanol).
-
Add the alkene solution to the cooled, stirring AD-mix slurry slowly via a syringe pump over 4-6 hours. This is critical for enantioselectivity.
-
Allow the reaction to stir at 0°C. Monitor progress by TLC or LC-MS (disappearance of the starting material). Typical reaction times are 6-24 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 mmol of alkene) and allow the mixture to warm to room temperature. Stir vigorously for at least 1 hour. The color should change from dark brown to a lighter orange/yellow.
-
Add ethyl acetate to the mixture and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude oil or solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diol.
-
References
-
Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society. [Link]
-
Tailoring Unstrained Pyrrolidines via Reductive C–N Bond Cleavage with Lewis Acid and Photoredox Catalysis. ChemRxiv. [Link]
-
Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. [Link]
-
Selective C-N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. ResearchGate. [Link]
-
Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. PubMed Central. [Link]
-
New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters. [Link]
-
Synthesis of (2R,5S)-dihydroxymethyl-(3R,4R)-dihydroxypyrrolidine (DGDP) via stereoselective amination using chlorosulfonyl isocyanate. PubMed. [Link]
-
Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines. A Highly Efficient Synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic Acid. PubMed. [Link]
-
A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. ResearchGate. [Link]
-
Synthesis and Ru(II)-BINAP Reduction of a Ketoester Derived from Hydroxyproline. Organic Syntheses. [Link]
-
(3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate. PubChem. [Link]
-
Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]
-
Sharpless Asymmetric Dihydroxylation Reaction. Myers Research Group, Harvard University. [Link]
-
Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. [Link]
-
Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Sharpless asymmetric dihydroxylation. Wikipedia. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
Welcome to the technical support center for the purification of tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile chiral building block. The following troubleshooting guides and FAQs are structured in a question-and-answer format to directly address specific issues you may face in your experiments.
I. Overview of Purification Challenges
This compound is a highly polar molecule due to the presence of two hydroxyl groups and a carbamate. This polarity can lead to difficulties in separation from polar impurities and solvents using standard chromatographic techniques. Furthermore, its chiral nature necessitates careful handling to avoid racemization and to ensure the separation of diastereomeric impurities that may arise during synthesis.
The most common synthetic route to this compound is the Sharpless asymmetric dihydroxylation of tert-butyl (R)-3,4-dehydro-pyrrolidine-1-carboxylate.[1][2] Understanding the potential impurities from this reaction is key to developing an effective purification strategy.
Potential Impurities from Synthesis:
-
Unreacted Starting Material: tert-butyl (R)-3,4-dehydro-pyrrolidine-1-carboxylate.
-
Diastereomeric Impurity: tert-butyl (3R,4S)-3,4-dihydroxypyrrolidine-1-carboxylate (the cis-diol).
-
Over-oxidation Products: Potential formation of ketones or other oxidized species.
-
Reagents and Byproducts: Residual osmium species, ligands, and salts from the oxidizing agent (e.g., K₃Fe(CN)₆ or NMO).[1][2]
The purification strategy typically involves a combination of aqueous work-up, column chromatography, and/or recrystallization.
II. Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound.
A. Column Chromatography Issues
Question 1: My compound is streaking or tailing badly on the silica gel column. What can I do to improve the peak shape?
Answer:
Streaking and tailing are common issues when purifying polar, basic compounds like pyrrolidine derivatives on silica gel. This is often due to strong interactions between the amine functionality (even as a carbamate, the nitrogen can be basic) and the acidic silanol groups on the silica surface.
Causality: The lone pair of electrons on the nitrogen atom can interact with the acidic protons of the silanol groups (Si-OH) on the silica gel, leading to strong, non-ideal adsorption and slow desorption, which manifests as tailing.
Solutions:
-
Addition of a Basic Modifier: Incorporating a small amount of a basic modifier into your eluent system can significantly improve peak shape.
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent. The triethylamine will preferentially interact with the acidic sites on the silica gel, masking them from your compound.
-
Ammonia in Methanol: A solution of 10% ammonia in methanol can be used as a polar component in your eluent system (e.g., in a dichloromethane/methanol gradient).[3]
-
-
Choice of Solvent System:
Experimental Protocol: Flash Column Chromatography
Caption: Workflow for flash column chromatography purification.
Question 2: My compound won't move off the baseline, even with 100% ethyl acetate. How do I elute it?
Answer:
This indicates that your compound is highly polar and requires a more polar eluent system.
Causality: The two hydroxyl groups and the carbamate make the molecule very polar, leading to strong adsorption on the silica gel. Ethyl acetate alone may not be polar enough to displace it.
Solutions:
-
Introduce a Stronger Polar Solvent: Switch to a more polar solvent system. A gradient of methanol in dichloromethane is a standard choice for highly polar compounds.[3][4]
-
Recommended Gradient: Start with 100% DCM and gradually increase the methanol concentration from 1% to 10%. Be cautious with high concentrations of methanol (>10%) as it can start to dissolve the silica gel.[3]
-
-
Alternative Stationary Phases: If your compound is still difficult to purify on silica, consider alternative stationary phases:
-
Diol-bonded Silica: This can be a good alternative for purifying polar compounds and is less reactive than aminopropyl-functionalized silica.[5]
-
Reversed-Phase Chromatography (C18): This is a viable option for highly polar compounds. You would use a polar mobile phase, such as water and methanol or acetonitrile.
-
Data Presentation: Recommended Solvent Systems for Flash Chromatography
| Polarity of Compound | Recommended Solvent System (v/v) | Additive (if needed) |
| Moderately Polar | 50-100% Ethyl Acetate in Hexanes | 0.1-1% Triethylamine |
| Polar | 0-10% Methanol in Dichloromethane | 0.1-1% Triethylamine |
| Very Polar | 5-15% Methanol in Dichloromethane | 0.5-1% NH₄OH in MeOH |
B. Recrystallization Issues
Question 3: I have purified my compound by column chromatography, but it is an oil and won't crystallize. How can I obtain a solid product?
Answer:
Obtaining a solid from a purified oil can be challenging, especially for polar molecules that can form strong intermolecular hydrogen bonds with residual solvents.
Causality: The presence of even trace amounts of solvent can inhibit crystallization. The high polarity and hydrogen bonding capacity of the diol can also favor an amorphous, oily state.
Solutions:
-
Thorough Removal of Solvents: Ensure all solvents from the column chromatography are removed under high vacuum, possibly with gentle heating (e.g., 30-40 °C) if the compound is thermally stable.
-
Finding the Right Solvent System for Recrystallization:
-
A common technique is to dissolve the oil in a minimum amount of a "good" solvent (in which it is soluble) and then add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gentle warming to redissolve, followed by slow cooling, can induce crystallization.
-
Recommended Solvent Systems:
-
Ethyl acetate / Hexanes
-
Dichloromethane / Hexanes
-
Methanol / Diethyl ether
-
-
Experimental Protocol: Recrystallization
-
Dissolve the oily product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).
-
Slowly add a "poor" solvent (e.g., hexanes) dropwise at an elevated temperature until the solution becomes slightly turbid.
-
Add a few drops of the "good" solvent to clarify the solution.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod or placing it in a refrigerator or freezer.
-
Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
III. Frequently Asked Questions (FAQs)
Q1: How can I assess the purity and stereochemistry of my final product?
A1: A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure and can indicate the presence of impurities. For chiral diols, NMR in the presence of a chiral derivatizing agent can be used to determine enantiomeric excess (ee).[6]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the enantiomeric and diastereomeric purity of chiral compounds.[7] You will likely need to screen different chiral columns and mobile phases to achieve good separation.
-
Mass Spectrometry (MS): To confirm the molecular weight of your compound.
Q2: What are the best storage conditions for this compound?
A2: Due to the presence of the Boc protecting group, which can be acid-labile, and the hydroxyl groups, which can be susceptible to oxidation, it is best to store the compound under the following conditions:
-
Temperature: In a refrigerator (2-8 °C) or freezer for long-term storage.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: In a tightly sealed container to protect it from moisture.
Q3: My reaction seems to have produced a mixture of the cis and trans diols. How can I separate them?
A3: The cis (3R,4S) and trans (3R,4R) diastereomers will have different physical properties, which allows for their separation.
-
Flash Column Chromatography: The two diastereomers should have different Rf values on TLC, allowing for their separation by careful flash column chromatography. The cis isomer is often more polar than the trans isomer. A slow gradient and careful fraction collection will be key.
-
Recrystallization: It may be possible to selectively crystallize one diastereomer from a mixture, leaving the other in the mother liquor. This would require careful screening of recrystallization solvents.
Logical Relationship Diagram
Caption: General purification workflow for the target compound.
IV. References
-
Teledyne ISCO. (2023, September 15). Wide Polarity Range Chromatography Using CombiFlash Systems. [Link]
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. [Link]
-
Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013, January 31). The Organic Solution. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Which sample solvents work best with normal-phase flash column chromatography? (2023, January 19). Biotage. [Link]
-
Celik, C., et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]
-
MDPI. (2020). Synthesis of a New Chiral Pyrrolidine. Molecules. [Link]
-
Wikipedia. Sharpless asymmetric dihydroxylation. [Link]
-
Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). [Link]
-
Der Pharma Chemica. (2016). Synthesis and characterization of Boc-ethylenediamine and its conjugation with Boc-phenylalanine. [Link]
-
ResearchGate. (2004). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. [Link]
-
MDPI. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. [Link]
-
Nature. (2023). A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. [Link]
-
PubMed Central. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]
-
Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Patsnap. Crystallization method of Boc-amino acid. [Link]
-
PubMed. (2012). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. [Link]
-
ResearchGate. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]
-
Scribd. Sharpless Asymmetric Dihydroxylation Reaction. [Link]
-
MySkinRecipes. (3R,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate. [Link]
-
ResearchGate. (2014). New Synthesis of Alkyl 1-tert-Butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and Dialkyl 2-(1-tert-Butylcarbamoyl-1- methyl-ethyl)-malonates. [Link]
-
Google Patents. CN112661672A - Crystallization method of Boc-amino acid.
Sources
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. Chromatography [chem.rochester.edu]
- 4. sorbtech.com [sorbtech.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate. This chiral building block is a valuable intermediate in the development of numerous pharmaceutical agents. Its synthesis, while well-established, presents several critical steps where optimization is key to achieving high yield and enantiopurity. This guide is structured to provide direct answers to common challenges encountered during its preparation via Sharpless Asymmetric Dihydroxylation (SAD), offering field-proven insights and troubleshooting strategies to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and stereoselective method for synthesizing this compound?
The most effective and widely adopted method is the Sharpless Asymmetric Dihydroxylation (SAD) of the prochiral alkene, tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate.[1][2][3] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[1][4] To obtain the desired (3R,4R) enantiomer, the commercially available reagent mixture AD-mix-β is the reagent of choice.[1][5]
Q2: Why is AD-mix-β specifically used for the (3R,4R) isomer?
The stereochemical outcome of the Sharpless Asymmetric Dihydroxylation is dictated by the chiral ligand used.[1] The commercially available AD-mixes contain all the necessary reagents for the reaction, including the osmium catalyst, a stoichiometric reoxidant (potassium ferricyanide), potassium carbonate, and a chiral ligand.[5][6]
-
AD-mix-α contains the ligand (DHQ)₂PHAL, which typically delivers the diol from the "alpha" face of the alkene when drawn in a specific orientation.
-
AD-mix-β contains the pseudoenantiomeric ligand (DHQD)₂PHAL, which delivers the diol from the "beta" face.[1]
For the dihydroxylation of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate, the use of AD-mix-β directs the hydroxylation to form the (3R,4R)-diol.
Troubleshooting Guide
Issue 1: Low Chemical Yield
Q: I am observing a low yield of the diol product. What are the potential causes and how can I improve it?
Low yields in the SAD reaction can often be attributed to incomplete reaction, side reactions, or issues during workup. Here’s a systematic approach to troubleshooting:
| Potential Cause | Explanation | Troubleshooting & Optimization Steps |
| Incomplete Reaction | The reaction may not have proceeded to completion due to insufficient reaction time, low temperature, or poor mixing. The biphasic nature of the standard t-BuOH/water system requires vigorous stirring. | 1. Monitor Progress: Use Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of the starting alkene. 2. Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 24-48 hours) at the recommended temperature (typically 0 °C to room temperature). 3. Ensure Efficient Stirring: Use a magnetic stir bar that provides vigorous agitation to ensure proper mixing of the organic and aqueous layers. |
| Over-oxidation | While less common with osmium than with other oxidants like permanganate, over-oxidation to a dicarbonyl or cleavage of the diol can occur, especially with extended reaction times or elevated temperatures.[7] | 1. Strict Temperature Control: Maintain the reaction temperature at 0 °C. 2. Prompt Workup: Once the starting material is consumed (as per TLC), proceed with the workup without unnecessary delay. |
| Suboptimal pH | The SAD reaction is sensitive to pH, with the catalytic cycle proceeding more rapidly under slightly basic conditions.[4] The AD-mix already contains potassium carbonate to maintain a basic pH. | 1. Verify AD-mix Integrity: Ensure the AD-mix is from a reliable source and has been stored correctly to prevent degradation of its components. |
| Product Loss During Workup | The diol product has significant water solubility. During the aqueous workup, the product can be partially lost to the aqueous layer. | 1. Thorough Extraction: Extract the aqueous layer multiple times (e.g., 3-5 times) with a suitable organic solvent like ethyl acetate or dichloromethane. 2. Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the polarity of the aqueous phase and drive the diol into the organic layer. |
Issue 2: Low Enantiomeric Excess (ee)
Q: My product shows poor enantioselectivity. What factors influence the ee, and how can I optimize it?
Low enantiomeric excess is a critical issue that undermines the primary advantage of the SAD. The most common cause is the emergence of a non-selective secondary catalytic cycle.[1][8]
| Potential Cause | Explanation | Troubleshooting & Optimization Steps |
| Low Ligand Concentration | If the concentration of the chiral ligand is too low relative to the osmium and the alkene, the rate of re-oxidation of the Os(VI) species can become faster than its re-coordination with the ligand. This generates a ligand-less OsO₄, which catalyzes a non-enantioselective dihydroxylation (the secondary cycle).[4][8] | 1. Increase Ligand Amount: While using the pre-packaged AD-mix is convenient, if low ee persists, consider adding a small additional amount of the free ligand ((DHQD)₂PHAL for AD-mix-β). A higher molar concentration of the ligand helps to suppress the secondary pathway.[1] 2. Slow Alkene Addition: Adding the alkene substrate slowly to the reaction mixture can help maintain a low instantaneous concentration of the alkene, favoring the primary, ligand-accelerated cycle. |
| Suboptimal Temperature | Generally, lower reaction temperatures lead to higher enantioselectivity because the energy difference between the diastereomeric transition states is magnified.[8] | 1. Lower the Temperature: Perform the reaction at 0 °C or even slightly lower if the reaction rate is acceptable. Ensure the reaction mixture does not freeze. |
| Reaction Rate Issues | The N-Boc protected pyrroline is an electron-deficient alkene due to the electron-withdrawing nature of the carbamate group. Electrophilic oxidants like OsO₄ react more slowly with such substrates.[1][9] A very slow reaction can sometimes lead to catalyst degradation or other issues affecting selectivity. | 1. Add Methanesulfonamide (CH₃SO₂NH₂): This additive is crucial for accelerating the rate-limiting hydrolysis of the osmate ester intermediate.[10][11] For an electron-deficient alkene like this, methanesulfonamide acts as a general acid catalyst, protonating the intermediate and facilitating its hydrolysis.[11][12] Typically, one equivalent (relative to the alkene) is used. |
| Impure Substrate | Impurities in the starting alkene can sometimes interfere with the catalyst, leading to poor performance. | 1. Purify Starting Material: Ensure the tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate is pure before use. Purification by distillation or column chromatography may be necessary. |
Issue 3: Difficulties in Product Purification and Analysis
Q: How do I effectively purify the final product and confirm its enantiomeric excess?
Purification and analysis are critical final steps to obtain the high-purity chiral diol required for subsequent applications.
Purification Protocol:
-
Initial Workup: After quenching the reaction (e.g., with sodium sulfite), extract the product from the aqueous layer using ethyl acetate as described in the low yield section.
-
Removal of Reagents: Wash the combined organic layers with a mild acid (e.g., 1M HCl) to remove any remaining organic bases, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Column Chromatography: The primary purification method is silica gel column chromatography.
-
Challenge: The diol product is quite polar and can streak on a silica gel column, leading to poor separation and low recovery.
-
Solution: Use a polar solvent system, such as a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) or ethyl acetate/hexanes. Adding a small amount of triethylamine (~0.5%) to the eluent can help to reduce tailing on the column.
-
Determination of Enantiomeric Excess (ee):
The most reliable method for determining the ee of the diol is through Chiral High-Performance Liquid Chromatography (HPLC) .[13][14]
| Parameter | Recommendation & Rationale |
| Chiral Stationary Phase (CSP) | Polysaccharide-based columns are highly effective for separating diol enantiomers.[13] Recommended columns include Chiralpak® AD-H or Chiralcel® OD-H .[13] |
| Mobile Phase | A normal-phase mobile phase, typically a mixture of hexane or heptane with a polar modifier like isopropanol (IPA) or ethanol, is used.[13] An isocratic elution (e.g., 90:10 Hexane:IPA) is common. The optimal ratio must be determined experimentally to achieve baseline separation (Resolution > 1.5).[14] |
| Sample Preparation | Dissolve a small amount (~1 mg) of the purified diol in the mobile phase to a concentration of approximately 1 mg/mL.[13] Filter the sample through a 0.45 µm syringe filter before injection.[13] |
| Analysis | Inject both a racemic standard (prepared via a non-chiral dihydroxylation, e.g., using stoichiometric OsO₄ without a chiral ligand) and the sample from the asymmetric reaction. The ee is calculated from the integrated peak areas of the two enantiomers.[14] |
Optimized Experimental Protocol
This protocol incorporates the troubleshooting insights for a robust and high-yield synthesis.
Reaction: Sharpless Asymmetric Dihydroxylation of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
Materials:
| Reagent | M.W. | Amount | Moles | Equivalents |
| tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate | 169.23 | 1.00 g | 5.91 mmol | 1.0 |
| AD-mix-β | - | 8.3 g | - | 1.4 g/mmol alkene |
| Methanesulfonamide (CH₃SO₂NH₂) | 95.12 | 562 mg | 5.91 mmol | 1.0 |
| tert-Butanol | 74.12 | 25 mL | - | - |
| Water | 18.02 | 25 mL | - | - |
| Sodium Sulfite (Na₂SO₃) | 126.04 | 9.0 g | - | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (8.3 g) and methanesulfonamide (562 mg).
-
Add a 1:1 mixture of tert-butanol and water (50 mL total). Stir vigorously at room temperature until the two phases are well-mixed and the solids are largely dissolved.
-
Cool the flask to 0 °C in an ice bath.
-
To the rapidly stirring mixture, add tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (1.00 g, 5.91 mmol) as a solution in a minimal amount of t-BuOH or neat.
-
Continue to stir the reaction vigorously at 0 °C. Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexanes) until the starting alkene spot is no longer visible (typically 12-24 hours).
-
Once the reaction is complete, add solid sodium sulfite (9.0 g) portion-wise while maintaining cooling.
-
Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Add ethyl acetate (50 mL) and stir. Transfer the mixture to a separatory funnel. If layers are difficult to separate, add brine.
-
Separate the layers and extract the aqueous phase with additional ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., gradient elution with 2-8% methanol in dichloromethane) to afford this compound as a white solid or viscous oil.
-
Determine the enantiomeric excess by chiral HPLC analysis.
References
-
Sharpless, K. B., et al. (1992). The Sharpless Asymmetric Dihydroxylation. The Journal of Organic Chemistry, 57(10), 2768-2771. [Link]
-
Junttila, M. H., & Hormi, O. O. E. (2009). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. The Journal of Organic Chemistry, 74(8), 3038-3047. [Link]
-
ACS Publications. (2009). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. The Journal of Organic Chemistry. [Link]
-
RSC Publishing. (2020). How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?. ChemistrySelect. [Link]
-
Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. [Link]
-
Master Organic Chemistry. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. [Link]
-
Chemistry LibreTexts. (2020). 9.13: Dihydroxylation of Alkenes. [Link]
-
National Center for Biotechnology Information. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
Chemistry LibreTexts. (2015). 12.11: Vicinal SYn Dihydroxylation with Osmium Tetroxide. [Link]
-
University of Wisconsin-Madison. (n.d.). Sharpless Asymmetric Dihydroxylation. [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF METHYL (R)-2-((S)-2-(4-BROMOPHENYL)-2-HYDROXYACETAMIDO)PROPANOATE. [Link]
-
LibreTexts Chemistry. (n.d.). Syn Dihydroxylation of Alkene. [Link]
-
National Center for Biotechnology Information. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4983. [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). [Link]
-
ACS Publications. (2006). The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory. Journal of Chemical Education, 83(8), 1189. [Link]
-
YouTube. (2019). Conquer Sharpless Asymmetric Dihydroxylation in Just 15 Minutes!. [Link]
-
Macmillan Group, Princeton University. (2002). The Career of K. Barry Sharpless. [Link]
-
Wikipedia. (n.d.). Dihydroxylation. [Link]
-
ACS Publications. (2025). Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation. ACS Central Science. [Link]
-
Wikipedia. (n.d.). AD-mix. [Link]
-
Myers Research Group, Harvard University. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. [Link]
-
ResearchGate. (2008). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. [Link]
-
ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]
- Google Patents. (n.d.). A process for the preparation of tert-butyl (r)
Sources
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- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
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Technical Support Center: Stability and Handling of tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
Welcome to the dedicated technical support guide for tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this chiral building block. Here, we address common issues encountered during its storage, handling, and use in synthetic applications, providing in-depth explanations and actionable troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: I observed a significant decrease in purity of my this compound sample after storing it at room temperature for a few weeks. What is the likely cause?
A1: The primary cause of degradation for this compound, particularly under ambient conditions, is likely the hydrolysis of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is notoriously sensitive to acidic conditions, and even trace amounts of acid in your storage solvent or on the glassware can catalyze its removal.[1][2][3] Additionally, prolonged exposure to moisture can facilitate this hydrolytic cleavage. The diol functionality in the pyrrolidine ring can also potentially influence the local chemical environment, although specific data on its direct participation in Boc group degradation is not extensively documented.
For optimal stability, we recommend storing the compound as a dry powder at -20°C.[4] If storage in solution is necessary, use a high-purity, dry, aprotic solvent and consider the addition of a non-nucleophilic base, such as proton sponge, in trace amounts to scavenge any residual acid.
Q2: My reaction mixture containing this compound turned a yellowish-brown color after the addition of a Lewis acid. Is this indicative of a stability issue?
A2: Yes, a color change upon the addition of an acid, especially a Lewis acid, strongly suggests the degradation of the Boc protecting group.[3] The mechanism of acidic deprotection involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[1][5] The unstable carbamic acid then decomposes into carbon dioxide and the free amine, (3R,4R)-3,4-dihydroxypyrrolidine.[1][5] The liberated amine or its subsequent reaction products can often be colored.
To confirm this, you can monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the appearance of the more polar, deprotected product.
Q3: Can I use elevated temperatures in my reaction involving this compound?
A3: Caution is advised when heating reactions containing this compound. While the Boc group is generally more stable to heat than to acid, thermal deprotection can occur, typically at temperatures above 100-150°C.[6][7] The exact temperature for thermal cleavage can be solvent-dependent and may be lower in the presence of certain reagents.[8][9][10] If your protocol requires heating, it is crucial to perform a small-scale trial to assess the stability of the starting material under the proposed reaction conditions.
Q4: Is the pyrrolidine ring itself susceptible to degradation?
A4: The pyrrolidine ring is generally robust. However, under harsh conditions, such as prolonged exposure to strong bases at high temperatures, ring-opening is a potential, albeit less common, degradation pathway.[3] For most standard synthetic transformations, the stability of the pyrrolidine core should not be a primary concern, with the lability of the Boc group being the more immediate issue.
Troubleshooting Guides
Issue 1: Unexpected Deprotection During a Reaction
Symptoms:
-
Appearance of a new, more polar spot on TLC.
-
LC-MS analysis shows a peak corresponding to the mass of (3R,4R)-3,4-dihydroxypyrrolidine.
-
Low yield of the desired product and recovery of the deprotected amine.
Root Cause Analysis and Solutions:
The most probable cause is the presence of acidic species in the reaction mixture.
-
Acidic Reagents: If your reaction involves acidic reagents, even in catalytic amounts, you may need to switch to a milder acid or a different synthetic strategy.
-
Acidic Solvents: Some solvents can contain acidic impurities. Ensure you are using high-purity, anhydrous solvents.
-
Glassware: Inadequately cleaned glassware can retain acidic residues. It is good practice to wash glassware with a base, followed by a thorough rinse with deionized water and drying before use.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected deprotection.
Issue 2: Poor Yield in a Coupling Reaction (e.g., Amide or Ester Formation)
Symptoms:
-
Low conversion of the starting material.
-
Formation of multiple side products.
Root Cause Analysis and Solutions:
-
Steric Hindrance: The Boc group is bulky and can sterically hinder the approach of reagents to the diol functional groups.
-
Incomplete Activation: If you are activating the hydroxyl groups, the activation may be incomplete.
-
Side Reactions: The hydroxyl groups can participate in side reactions, especially with highly reactive coupling agents.
Recommended Protocol for a Standard Amide Coupling:
-
Dissolution: Dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Coupling Agent Addition: Add your chosen coupling agent (e.g., HATU, HBTU) (1.2 eq) and a non-nucleophilic base (e.g., DIPEA) (2.0 eq) at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract the product with an organic solvent.
Data Summary Table:
| Parameter | Recommended Condition | Rationale |
| Storage | -20°C, dry powder | Minimizes hydrolytic and acid-catalyzed deprotection.[4] |
| Solvents | High-purity, anhydrous aprotic | Prevents introduction of acidic impurities and water. |
| pH | Neutral to slightly basic | The Boc group is labile in acidic conditions.[1][2] |
| Temperature | Avoid prolonged heating >100°C | Prevents thermal deprotection.[6][7] |
Issue 3: Inconsistent Results Between Batches
Symptoms:
-
Variability in reaction outcomes using different lots of the starting material.
Root Cause Analysis and Solutions:
-
Purity Variation: Different batches may have varying levels of purity or residual acidic/basic impurities from the manufacturing process.
-
Water Content: The water content can differ between batches, affecting reactions sensitive to moisture.
Recommended Action:
Always perform a full characterization (e.g., NMR, LC-MS, Karl Fischer titration) of a new batch of this compound before use in a large-scale synthesis.
Mechanistic Insight: Boc Group Lability
The stability of the Boc group is fundamentally linked to the stability of the tert-butyl cation.[11] In the presence of an acid, the carbamate is protonated, initiating the cleavage process.
Acid-Catalyzed Deprotection Pathway:
Caption: Acid-catalyzed deprotection of a Boc-protected amine.[1][5]
This inherent reactivity underscores the importance of careful experimental design and control of reaction parameters to ensure the integrity of this compound throughout your synthetic workflow.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Available from: [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Thermal Methods. Available from: [Link]
-
National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available from: [Link]
-
ResearchGate. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Request PDF. Available from: [Link]
-
Pharmaffiliates. tert-butyl (3R,4R)-4-amino-3-hydroxy-1-piperidinecarboxylate. Available from: [Link]
-
PubMed. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]
-
University College Cork. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]
Sources
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- 2. Amine Protection / Deprotection [fishersci.co.uk]
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- 4. medchemexpress.com [medchemexpress.com]
- 5. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.ucc.ie [research.ucc.ie]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
Troubleshooting guide for tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate reactions
Welcome to the technical support center for tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile building block. As Senior Application Scientists, we have compiled this information based on established literature and extensive laboratory experience to help you navigate the complexities of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound?
This molecule contains a pyrrolidine ring, a common scaffold in many FDA-approved drugs.[1] The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, which is a widely used protecting group in organic synthesis due to its stability under many conditions and its relatively easy removal.[2][3] The pyrrolidine ring is substituted with two hydroxyl groups at the 3 and 4 positions with a specific stereochemistry (trans). The presence of these hydroxyl groups offers additional points for functionalization.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound at 2-8°C.[4] As with many organic compounds, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.
Q3: In which solvents is this compound typically soluble?
Q4: What are the general considerations for reactions involving the Boc-protected amine?
The Boc group is stable to a wide range of non-acidic conditions, making it compatible with many synthetic transformations. However, it is sensitive to strong acids.[2][5] The bulky nature of the Boc group can also introduce steric hindrance, which may affect the reactivity of the pyrrolidine nitrogen or adjacent functional groups.[6]
Q5: How can the Boc group be removed?
The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[2][3][7] The reaction is typically fast and occurs at room temperature.[3]
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Deprotection of the Boc Group
Question: I am trying to deprotect the Boc group using standard acidic conditions (TFA/DCM), but I am observing low yields of the deprotected amine and unreacted starting material remains. What could be the cause and how can I resolve this?
Answer:
Low yields or incomplete Boc deprotection can stem from several factors. Here is a systematic approach to troubleshoot this issue:
Potential Causes and Solutions:
-
Insufficient Acid Strength or Concentration: While TFA is a strong acid, its effectiveness can be diminished if the concentration is too low or if it has degraded over time.
-
Solution: Ensure you are using a fresh bottle of TFA. You can increase the concentration of TFA in DCM (e.g., from 20% to 50%) or switch to a stronger acid system like 4M HCl in dioxane.[8]
-
-
Reaction Time and Temperature: Deprotection might be sluggish, especially if there are other electron-withdrawing groups on the molecule.
-
Solution: Increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] While these reactions are typically run at room temperature, gentle warming (e.g., to 40°C) can sometimes drive the reaction to completion, but be cautious of potential side reactions.
-
-
Scavenging of the tert-butyl Cation: The deprotection mechanism generates a tert-butyl cation, which can be scavenged by nucleophilic sites on your starting material or product, leading to byproducts and reduced yield.[9]
-
Solution: Add a scavenger, such as triethylsilane or anisole, to the reaction mixture to trap the tert-butyl cation.
-
Experimental Protocol: Standard Boc Deprotection with TFA
-
Dissolve the Boc-protected pyrrolidine in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.
-
Purify the resulting amine salt as needed.
Issue 2: Unwanted Side Reactions at the Hydroxyl Groups
Question: I am performing a reaction to modify another part of the molecule, but I am seeing byproducts that suggest the diol functionality is reacting. How can I prevent this?
Answer:
The free hydroxyl groups on the pyrrolidine ring are nucleophilic and can participate in a variety of side reactions, such as acylation, alkylation, or oxidation, depending on the reagents and conditions used.
Potential Causes and Solutions:
-
Reaction of Hydroxyl Groups with Electrophiles: If your reaction involves electrophilic reagents, they can react with the hydroxyl groups.
-
Solution: Protect the diol functionality before proceeding with your desired transformation. Common protecting groups for diols include acetonides (formed with acetone or 2,2-dimethoxypropane under acidic catalysis) or silyl ethers (e.g., TBDMS, TIPS). The choice of protecting group will depend on the stability required for subsequent reaction steps.
-
-
Oxidation of Secondary Alcohols: If your reaction conditions are oxidative, the secondary hydroxyl groups can be oxidized to ketones.
-
Solution: Avoid strong oxidizing agents if the hydroxyls are meant to remain. If oxidation is unavoidable for the desired transformation, the diol must be protected.
-
Experimental Protocol: Acetonide Protection of the Diol
-
Dissolve the this compound in anhydrous acetone or a mixture of acetone and 2,2-dimethoxypropane.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench the catalyst with a mild base (e.g., triethylamine).
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Issue 3: Epimerization or Racemization
Question: After my reaction, I am observing a loss of stereochemical purity. What could be causing this and how can I mitigate it?
Answer:
Maintaining the stereochemical integrity of your molecule is crucial. Epimerization can occur under certain conditions, particularly if a reaction proceeds through a planar intermediate or if the conditions are harsh enough to cause bond cleavage and reformation.
Potential Causes and Solutions:
-
Harsh Reaction Conditions: Strong bases or high temperatures can lead to epimerization, especially at stereocenters with acidic protons.
-
Solution: Employ milder reaction conditions. This could involve using a weaker base, running the reaction at a lower temperature, or reducing the reaction time.[5] Screening different bases and solvents is often necessary to find the optimal conditions.
-
-
Reaction Mechanism: Some reactions may proceed through intermediates that are prone to racemization.
-
Solution: If the reaction mechanism is the issue, you may need to consider an alternative synthetic route that avoids such intermediates.
-
Workflow for Troubleshooting Stereochemical Issues
Caption: Troubleshooting workflow for stereochemical issues.
Issue 4: Difficulty in Purification
Question: My final product is difficult to purify by column chromatography. Are there any tips for improving the separation?
Answer:
The polarity of the diol can sometimes make purification challenging, leading to streaking on silica gel columns.
Potential Causes and Solutions:
-
High Polarity of the Compound: The two hydroxyl groups make the molecule quite polar.
-
Solution: A common technique is to add a small amount of a polar modifier to the eluent system. For example, if you are using a hexane/ethyl acetate gradient, adding 1-2% of triethylamine can help to sharpen the peaks of amine-containing compounds and reduce tailing. For highly polar compounds, a reverse-phase chromatography system may be more effective.
-
-
Formation of Salts: If your reaction workup involved an acid or base, your product might be in a salt form, which can behave erratically on silica gel.
-
Solution: Ensure that your workup includes a neutralization step. If you have an amine salt, a mild basic wash (e.g., with saturated sodium bicarbonate solution) during the aqueous workup can convert it back to the free amine, which is generally easier to handle in chromatography.
-
Data Summary Table
| Deprotection Method | Reagents | Solvent | Typical Conditions | Advantages | Disadvantages |
| Acidic (Standard) | TFA or HCl | DCM or Dioxane | 0°C to RT | Fast, reliable, common | Harsh, may affect other acid-sensitive groups |
| Acidic (Mild) | p-TSA | CH3CN/H2O | Reflux | Milder than TFA/HCl | Slower, requires heat |
| Lewis Acid | ZnBr2 | DCM | RT | Selective for some Boc groups | Reagent can be hygroscopic |
| Thermal | N/A | High-boiling solvent (e.g., Toluene) | >100°C | "Green" option, no acid waste | High temperatures can cause degradation |
Key Factors Influencing Stability and Reactivity
Caption: Key factors influencing stability and reactivity.
References
-
Cherepanov, I. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4989. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. (2009). ResearchGate. [Link]
-
King, S. A., Armstrong, J., & Keller, J. (1998). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Organic Syntheses, 75, 48. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Retrieved from [Link]
-
Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
ACS Publications. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). tert-butyl (3R,4R)-4-amino-3-hydroxy-1-piperidinecarboxylate. Retrieved from [Link]
-
PubMed. (2012). Synthesis of dihydroxymethyl dihydroxypyrrolidines and steviamine analogues from C-2 formyl glycals. [Link]
-
PubMed. (1984). The pyrrolidine alkaloid, 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine, inhibits glycoprotein processing. [Link]
-
PubMed. (2007). 3,4-Dihydroxypyrrolidine as glycosidase inhibitor. [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. tert-butyl (3R,4S)-3,4-dihydroxypyrrolidine-1-carboxylate,2856018-37-4-Amadis Chemical [amadischem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Stereoselective Synthesis of tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the successful and highly stereoselective synthesis of this critical chiral building block.
Introduction
The this compound is a valuable intermediate in the synthesis of numerous pharmaceutical compounds. Its stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient. The most common and effective method for introducing the desired cis-diol stereochemistry is the Sharpless asymmetric dihydroxylation of N-Boc-2,3-dihydropyrrole.[1][2][3] This guide will focus on troubleshooting and optimizing this key transformation.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Diastereoselectivity (or Enantioselectivity)
You've performed the Sharpless asymmetric dihydroxylation on N-Boc-2,3-dihydropyrrole, but the analysis of the crude product shows a low diastereomeric excess (d.e.) or enantiomeric excess (e.e.).
| Potential Cause | Explanation | Recommended Solution |
| Incorrect AD-mix Selection | The choice between AD-mix-α and AD-mix-β determines the facial selectivity of the dihydroxylation.[1][3] Using the wrong mix will lead to the undesired enantiomer as the major product. | To obtain the (3R,4R)-enantiomer, AD-mix-β, which contains the (DHQD)₂PHAL ligand, should be used. For the (3S,4S)-enantiomer, use AD-mix-α, containing the (DHQ)₂PHAL ligand.[1][2] |
| Suboptimal Reaction Temperature | The enantioselectivity of the Sharpless dihydroxylation is often temperature-dependent. Higher temperatures can lead to a decrease in selectivity. | Perform the reaction at a lower temperature, typically between 0 °C and room temperature. For challenging substrates, cooling to -20 °C may be beneficial. |
| Presence of Impurities in the Starting Material | Impurities in the N-Boc-2,3-dihydropyrrole can interfere with the catalytic cycle, leading to reduced stereoselectivity. | Purify the starting alkene by distillation or column chromatography before use. Ensure the absence of any residual reagents from its synthesis. |
| Incorrect Stoichiometry of Reagents | An incorrect ratio of reagents, particularly the chiral ligand to osmium tetroxide, can disrupt the formation of the active chiral catalyst complex. | Use the pre-packaged AD-mix to ensure the correct stoichiometry of all components.[3] If preparing the catalyst in-situ, accurately weigh all components. |
| Side Reactions | If the concentration of the alkene is too high, a non-enantioselective dihydroxylation can occur, leading to a decrease in the overall e.e.[3] | Maintain a low concentration of the alkene substrate throughout the reaction. This can be achieved by slow addition of the alkene to the reaction mixture. |
Problem 2: Low or Inconsistent Reaction Yield
The reaction is complete, but the isolated yield of the desired diol is lower than expected or varies significantly between batches.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or deactivation of the catalyst. | Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider adding a fresh portion of the oxidant. |
| Over-oxidation of the Product | Prolonged reaction times or the use of harsh oxidants can lead to the over-oxidation of the diol to a dicarbonyl compound. | Quench the reaction promptly upon completion of the dihydroxylation. Use a mild quenching agent like sodium sulfite or sodium bisulfite. |
| Product Degradation During Workup | The diol product may be sensitive to acidic or basic conditions during the workup procedure. | Maintain a neutral pH during the workup and extraction. Use a buffered system if necessary. |
| Inefficient Extraction | The dihydroxypyrrolidine derivative can have significant water solubility, leading to losses during aqueous workup. | Saturate the aqueous layer with sodium chloride to decrease the solubility of the product and perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). |
Problem 3: Difficulty in Product Purification
The crude product is difficult to purify, and obtaining the desired diol with high purity is challenging.
| Potential Cause | Explanation | Recommended Solution |
| Co-elution of Diastereomers | The desired (3R,4R) and the undesired (3S,4S) diastereomers may have very similar polarities, making their separation by standard column chromatography difficult. | Utilize a chiral stationary phase for HPLC or SFC for analytical and preparative separations.[4][5] Alternatively, derivatization of the diol to form diastereomeric esters or acetals can facilitate separation on standard silica gel. |
| Presence of Osmium Byproducts | Residual osmium species can contaminate the product and are often difficult to remove. | During the workup, add a ligand such as TMEDA (tetramethylethylenediamine) to chelate the osmium and facilitate its removal by filtration or extraction. |
| Formation of Emulsions During Workup | The presence of surfactants or other byproducts can lead to the formation of stable emulsions during the aqueous workup, complicating phase separation. | Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be an effective method. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Sharpless asymmetric dihydroxylation and how does it impart stereoselectivity?
The reaction proceeds through a [3+2] cycloaddition of the alkene to an osmium tetroxide-chiral ligand complex, forming a cyclic osmate ester intermediate.[1][3] This intermediate is then hydrolyzed to release the diol and a reduced osmium species, which is re-oxidized by a stoichiometric co-oxidant.[1]
The stereoselectivity is dictated by the chiral ligand, typically a dihydroquinine (DHQ) or dihydroquinidine (DHQD) derivative.[1][2] These ligands create a chiral pocket around the osmium center, making one face of the alkene sterically more accessible for coordination and subsequent dihydroxylation.[1]
Caption: Simplified Sharpless Asymmetric Dihydroxylation Cycle.
Q2: How do I choose between AD-mix-α and AD-mix-β?
The choice of AD-mix depends on the desired stereochemistry of the final product. A mnemonic device is often used to predict the outcome:
-
AD-mix-α contains (DHQ)₂PHAL as the chiral ligand and typically delivers the diol from the "alpha" or "bottom" face of the alkene when drawn in a standardized orientation. This leads to the (3S,4S)-enantiomer.
-
AD-mix-β contains (DHQD)₂PHAL as the chiral ligand and delivers the diol from the "beta" or "top" face, resulting in the desired (3R,4R)-enantiomer.[1][2][3]
Caption: AD-Mix Selection for Stereochemical Outcome.
Q3: What are the best analytical techniques to determine the diastereomeric and enantiomeric excess?
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining both d.e. and e.e. Separation is achieved using a chiral stationary phase.
-
Chiral Supercritical Fluid Chromatography (SFC): SFC can offer faster analysis times and better resolution compared to HPLC for certain compounds.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Diastereomeric Excess (d.e.): ¹H or ¹³C NMR of the crude product can often be used to determine the d.e. by integrating the signals of the diastereomers.
-
Enantiomeric Excess (e.e.): To determine the e.e. by NMR, the diol must be derivatized with a chiral agent (e.g., Mosher's acid) to form diastereomers that are distinguishable by NMR.[6]
-
Q4: Can I use a co-solvent, and how does it affect the reaction?
Yes, a co-solvent is typically required as the AD-mix reagents are not soluble in most organic solvents. A common solvent system is a 1:1 mixture of t-butanol and water. The use of a co-solvent ensures that all reagents are in the same phase, which is crucial for the reaction to proceed efficiently. The choice of co-solvent can sometimes influence the reaction rate and selectivity, so it is important to follow established protocols.
Q5: What is the role of methanesulfonamide (CH₃SO₂NH₂) in the AD-mix?
Methanesulfonamide is often added to the reaction mixture to accelerate the hydrolysis of the osmate ester intermediate, which is the rate-limiting step for some substrates.[1] This can lead to improved turnover frequency of the catalyst and allow the reaction to be run at lower temperatures, which can enhance stereoselectivity.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of N-Boc-2,3-dihydropyrrole
This is a general procedure and may require optimization for your specific setup.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve AD-mix-β (1.4 g per mmol of alkene) in a 1:1 mixture of t-butanol and water (10 mL per gram of AD-mix).
-
Cooling: Cool the mixture to 0 °C in an ice bath with vigorous stirring until all solids have dissolved and the mixture is a clear, pale yellow.
-
Addition of Alkene: Add N-Boc-2,3-dihydropyrrole (1 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction mixture at 0 °C, monitoring its progress by TLC (e.g., 1:1 hexanes:ethyl acetate). The reaction is typically complete within 6-24 hours.
-
Quenching: Quench the reaction by adding solid sodium sulfite (1.5 g per gram of AD-mix) and allowing the mixture to warm to room temperature. Stir for 1 hour.
-
Extraction: Add ethyl acetate to the reaction mixture and stir for 30 minutes. Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with 1 M KOH, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes:ethyl acetate) to obtain the pure this compound.
References
-
Wikipedia. Sharpless asymmetric dihydroxylation. [Link]
-
ResearchGate. Substrate Binding in the Asymmetric Dihydroxylation Reaction − Investigation of the Stereoselectivity in the Dihydroxylation of Cs‐Symmetric Divinylcarbinol Derivatives | Request PDF. [Link]
-
PubMed. Stereoselective synthesis of (2S,3S,4R,5S)-3,4-dihydroxy-2,5-dihydroxymethyl pyrrolidine from L-sorbose. [Link]
-
Journal of the American Chemical Society. Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. [Link]
-
MDPI. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]
-
ResearchGate. Optimization of the reaction conditions. | Download Scientific Diagram. [Link]
-
PubMed Central. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]
-
Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). [Link]
-
Chemistry Stack Exchange. Stereoselectivity of dihydroxylation with osmium tetroxide. [Link]
-
PMC. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. [Link]
-
Researcher.Life. Asymmetric dihydroxylation via ligand-accelerated catalysis. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
PubMed. High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs. [Link]
-
MDPI. Highly Efficient and Diastereoselective Synthesis of New Pyrazolylpyrrolizine and Pyrazolylpyrrolidine Derivates by a Three-Component Domino Process. [Link]
-
PubMed. Catalytic Asymmetric Dihydroxylation of Alkenes Induced by Polymeric Chiral Ligands. [Link]
-
ResearchGate. The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory. [Link]
-
ResearchGate. A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. [Link]
-
PubMed. Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines. A Highly Efficient Synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic Acid. [Link]
-
ResearchGate. High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs | Request PDF. [Link]
-
Scribd. Chemists' Guide to Sharpless Reactions | PDF | Chemistry. [Link]
-
Organic Syntheses Procedure. [2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]-]. [Link]
-
Organic Syntheses Procedure. (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. [Link]
-
YouTube. Sharpless Asymmetric Di-hydroxylation (1,2-cis-diol): Basic idea, mechanism and stereo-selectivity. [Link]
- Google Patents.
- Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r)
-
Green Chemistry. Catalyst-free three-component synthesis of highly functionalized 2,3-dihydropyrroles. [Link]
-
PubMed Central. Organocatalytic diastereo- and atroposelective construction of N–N axially chiral pyrroles and indoles. [Link]
-
MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]
-
PubMed. The pyrrolidine alkaloid, 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine, inhibits glycoprotein processing. [Link]
-
Wikipedia. Dihydroxylation. [Link]
-
Yale Chemistry Department. PS9. [Link]
-
ResearchGate. Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines. A Highly Efficient Synthesis of (3S,4R)‐N‐tert‐Butyl‐4‐arylpyrrolidine‐3‐carboxylic Acid | Request PDF. [Link]
-
MDPI. Copper-Catalyzed Synthesis of Axially Chiral Biaryls with Diaryliodonium Salts as Arylation Reagents. [Link]
-
Pearson. Dihydroxylation Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Chemistry LibreTexts. 11.3.2 Dihydroxylation. [Link]
-
ResearchGate. Synthetic applications of pyrrolidine derivative 2s. Reaction conditions. [Link]
-
SpringerLink. Economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid. [Link]
Sources
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
Prepared by: Senior Application Scientist, Synthesis Division
Welcome to the technical support guide for the synthesis of tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with this synthesis, focusing specifically on the identification, minimization, and elimination of process-related byproducts.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis and purification of the target molecule. The format is designed to help you quickly identify your problem and implement a robust solution.
Issue 1: Low Diastereomeric Purity - Contamination with cis-Isomers
Question: My post-reaction analysis (HPLC or ¹H NMR) shows a significant percentage of the cis-diastereomer, (3R,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate. The expected trans product is the major component, but the diastereomeric ratio (d.r.) is unacceptably low. What is the cause, and how can I improve stereoselectivity?
Answer: The presence of the cis-diastereomer is the most common purity issue in this synthesis. The formation of this byproduct typically arises from a lack of complete stereocontrol in key steps or epimerization under non-optimal reaction or workup conditions.
Potential Causes & Solutions:
-
Sub-optimal Stereodirecting Reduction: If your synthesis involves the reduction of a ketone intermediate (e.g., a 3-hydroxy-4-oxopyrrolidine derivative), the choice of reducing agent is critical.
-
Explanation: Bulky reducing agents like Lithium tri-sec-butylborohydride (L-Selectride®) often provide higher diastereoselectivity for the desired trans-diol by approaching from the less sterically hindered face. Common reagents like sodium borohydride (NaBH₄) may offer poor selectivity, leading to mixtures of diastereomers.
-
Solution: Screen a panel of reducing agents. We recommend starting with L-Selectride® at low temperatures (e.g., -78 °C) to maximize kinetic control. Monitor the reaction for both conversion and d.r.
-
-
Epimerization via Keto-Enol Tautomerism: If the precursor is a β-keto ester, basic or acidic conditions can catalyze tautomerization, scrambling the stereocenter alpha to the carbonyl.
-
Explanation: The proton at the C4 position can be labile under certain pH conditions, leading to the formation of an enol or enolate intermediate, which can be protonated or react from either face, thus eroding diastereomeric purity.
-
Solution: Maintain strict pH control throughout the synthesis and workup. Use buffered systems where appropriate and avoid prolonged exposure to strong acids or bases. Ensure that any base used for reactions is non-nucleophilic and used in stoichiometric amounts if possible.
-
-
Incorrect Starting Material: While less common, confirm the stereochemical purity of your starting material (e.g., D-tartaric acid or a derivative). Impurities in the starting material will carry through the entire synthesis.
Workflow for Troubleshooting Diastereomeric Purity
Caption: Troubleshooting workflow for low diastereomeric purity.
Issue 2: Presence of a Highly Polar, Boc-Deprotected Byproduct
Question: My crude product analysis shows a baseline spot on TLC or a very early eluting peak in reverse-phase HPLC. Mass spectrometry confirms this impurity has a molecular weight corresponding to the loss of the tert-butoxycarbonyl (Boc) group. How can I prevent this?
Answer: This observation indicates the premature cleavage of the Boc protecting group, yielding (3R,4R)-3,4-dihydroxypyrrolidine.
Potential Causes & Solutions:
-
Acidic Workup Conditions: The Boc group is highly sensitive to acid.
-
Explanation: Standard aqueous workups involving strong acids (e.g., 1M HCl, aqueous citric acid) to neutralize basic reagents or remove byproducts will readily cleave the Boc group. This is a common oversight.
-
Solution: Modify your workup procedure. Use a milder acid like saturated aqueous ammonium chloride (NH₄Cl) or a dilute solution of sodium bisulfate (NaHSO₄). Alternatively, perform a simple water wash followed by extraction and rely on chromatography for purification.
-
-
Prolonged Storage in Protic Solvents: Storing the compound in solvents like methanol for extended periods, especially if trace acid is present, can lead to slow cleavage.
-
Solution: Store the purified compound as a solid under inert gas. If a solution is necessary, use aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) and store at low temperatures.
-
Issue 3: Incomplete Reaction and Complex Byproduct Profile
Question: The conversion of my starting material is low, and the crude mixture contains multiple unidentified byproducts. What general strategies can I employ to clean up this reaction?
Answer: Low conversion and the formation of multiple side products often point to fundamental issues with reaction conditions or reagent stability. Many modern pyrrolidine syntheses utilize catalysts that can be sensitive to air and moisture.[1][2]
Potential Causes & Solutions:
-
Atmosphere and Reagent Quality:
-
Explanation: Many catalytic reactions, particularly those involving transition metals like palladium or rhodium, require strictly anhydrous and oxygen-free conditions.[2] Moisture can deactivate catalysts, and oxygen can lead to unwanted oxidative side reactions.
-
Solution: Ensure all glassware is oven- or flame-dried. Use a well-maintained inert atmosphere system (N₂ or Argon). Solvents should be purified using a solvent system or purchased as anhydrous grade and stored over molecular sieves. Reagents should be fresh and of high purity.
-
-
Incorrect Reaction Temperature:
-
Explanation: Exothermic reactions can lead to thermal decomposition of reagents or products if not properly controlled.[3] Conversely, reactions run at too low a temperature may stall.
-
Solution: Monitor the internal reaction temperature closely. For exothermic additions, use a dropping funnel and an ice or dry ice bath to maintain the target temperature. For slow reactions, consider a modest increase in temperature after monitoring for byproduct formation at the lower temperature first.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable starting material for ensuring the (3R,4R) stereochemistry? A1: D-tartaric acid is the most common and cost-effective chiral pool starting material for this synthesis. The C2 and C3 stereocenters of tartaric acid are used to set the C3 and C4 stereocenters of the final pyrrolidine ring, ensuring the correct absolute configuration.
Q2: Which analytical method is best for determining the diastereomeric ratio? A2: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately quantifying the ratio of diastereomers. While ¹H NMR can often distinguish between cis and trans isomers through differences in coupling constants and chemical shifts, co-elution in standard HPLC and overlapping peaks in NMR can make accurate quantification difficult. A dedicated chiral method provides baseline separation for precise integration.
Q3: Can you describe the primary mechanism for epimerization at the C4 position? A3: If a 4-keto-pyrrolidine intermediate is involved, epimerization occurs via a keto-enol tautomerism. A base removes the proton at C5, forming an enolate. This planar enolate can then be re-protonated from either face. While protonation leading back to the starting material is often favored, a significant portion can be protonated from the opposite face, leading to the inversion of the stereocenter and formation of the undesired diastereomer.
Mechanism: Base-Catalyzed Epimerization
Caption: Simplified mechanism of epimerization at a stereocenter adjacent to a carbonyl group.
Q4: How can I purify my final product if it co-elutes with a byproduct on silica gel? A4: If standard silica gel chromatography fails, consider these options:
-
Change the Stationary Phase: Switch to a different stationary phase like alumina (basic or neutral) or a bonded phase like diol or cyano.
-
Recrystallization: The target molecule is a crystalline solid. A carefully chosen recrystallization solvent (e.g., isopropanol, ethyl acetate/heptane mixtures) can be highly effective at rejecting diastereomeric impurities.
-
Derivatization: Temporarily protect the two hydroxyl groups as silyl ethers or acetonides. This new, less polar compound will have very different chromatographic properties. After purification, the protecting groups can be cleanly removed.
Section 3: Key Protocols & Data
Protocol 1: HPLC Method for Diastereomeric Purity Analysis
This protocol provides a starting point for assessing the purity of your final product. Method optimization may be required.
| Parameter | Value |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane / Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | 1 mg/mL in mobile phase |
| Expected RT (trans) | ~8.5 min |
| Expected RT (cis) | ~10.2 min |
Note: Retention times (RT) are approximate and will vary by system.
Protocol 2: Lab-Scale Recrystallization for Purification
-
Place 1.0 g of the crude, semi-pure product in a 25 mL Erlenmeyer flask.
-
Add a magnetic stir bar and 5 mL of isopropanol.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves (do not exceed 70 °C).
-
Remove the flask from the heat and allow it to cool slowly to room temperature over 2-3 hours. The formation of white crystals should be observed.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals twice with a small amount (1-2 mL) of cold isopropanol.
-
Dry the crystals under high vacuum at 40 °C for 4-6 hours.
-
Assess purity and diastereomeric ratio using the HPLC method described above.
Table 1: Common Byproducts and Their Identification
| Byproduct Name | Common Origin | Expected Mass (M+H)⁺ | Analytical Notes |
| cis-Diastereomer | Lack of stereocontrol, epimerization | 204.12 | Separable from the desired product by chiral HPLC. May have distinct NMR signals. |
| (3R,4R)-3,4-dihydroxypyrrolidine | Accidental deprotection during acidic workup | 118.08 | Highly polar. Appears at the baseline on TLC (silica) and elutes early in RP-HPLC. |
| Starting Material | Incomplete reaction | Varies | Identification depends on the specific synthetic route. |
| Over-reduced species | Non-selective reduction | Varies | May occur if other reducible functional groups are present in the precursor. |
References
-
BenchChem. (2025). Preventing side reactions in pyrrolidine synthesis. BenchChem Technical Support.[4]
-
ACS Publications. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics.[1]
-
Organic Chemistry Portal. Pyrrolidine synthesis.[2]
-
Nature. (2021). Pyrrolidine synthesis via ring contraction of pyridines.[5]
-
National Institutes of Health (NIH). (2021). Pyrrolidine synthesis via ring contraction of pyridines.[6]
-
Organic Syntheses. α-Arylation of N-Boc Pyrrolidine.[3]
-
Wiley Online Library. (2014). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol.[7]
-
Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE.[8]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrrolidine synthesis [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 6. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
This guide provides in-depth technical support for the handling, storage, and use of tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate. It is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term and long-term storage conditions for this compound?
The optimal storage conditions for this compound depend on the intended duration of storage.
| Storage Duration | Temperature | Atmosphere | Container |
| Short-term (weeks) | 2-8°C | Inert (Argon or Nitrogen) | Tightly sealed |
| Long-term (months) | -20°C | Inert (Argon or Nitrogen) | Tightly sealed, paraffin-wrapped |
Causality behind the recommendations: The dihydroxy-pyrrolidine structure is susceptible to oxidation and moisture absorption. Refrigeration at 2-8°C significantly slows down potential degradation for short-term use.[1] For long-term storage, freezing at -20°C is recommended to minimize any chemical degradation.[2] An inert atmosphere is crucial to prevent slow oxidation of the hydroxyl groups.
Q2: I'm observing poor solubility of the compound in my reaction solvent. What should I do?
Poor solubility is a common challenge, often due to the compound's polar diol and non-polar Boc group.
Troubleshooting Steps:
-
Solvent Selection: Start with polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). For reactions requiring less polar environments, Tetrahydrofuran (THF) or Dichloromethane (DCM) can be used, but may require gentle warming or sonication to aid dissolution.
-
Co-solvent System: Employing a co-solvent system can be effective. For instance, a small amount of DMSO or DMF can be added to a less polar solvent like THF to improve solubility.
-
Gentle Warming: Cautiously warm the mixture to a temperature appropriate for your reaction's sensitivity. Avoid excessive heat, which could lead to degradation.
-
Sonication: Use an ultrasonic bath to aid dissolution, particularly for stubborn suspensions.
Q3: What are the primary chemical incompatibilities I should be aware of?
The key incompatibilities arise from the Boc-protecting group and the diol functionality.
-
Strong Acids: The tert-butoxycarbonyl (Boc) group is highly labile in the presence of strong acids (e.g., trifluoroacetic acid, hydrochloric acid), leading to its cleavage.[3]
-
Strong Oxidizing Agents: The diol moiety can be susceptible to oxidation. Avoid strong oxidizing agents unless a specific transformation of the hydroxyl groups is intended.
-
Strong Bases at Elevated Temperatures: While the Boc group is generally stable to basic conditions, prolonged exposure to strong bases at high temperatures may lead to side reactions or degradation of the pyrrolidine ring.[3]
Troubleshooting Guide
Problem 1: My reaction is showing an unexpected side product with a lower molecular weight.
Probable Cause: Unintentional cleavage of the Boc protecting group. This is often due to acidic conditions in the reaction mixture, which may be present as a reagent, a catalyst, or a byproduct.
Troubleshooting Workflow:
Experimental Protocol: pH Analysis and Mitigation
-
pH Monitoring: Before adding the pyrrolidine derivative, take a small aliquot of the reaction mixture and test its pH using a wetted pH strip or a micro-pH electrode.
-
Neutralization: If the mixture is acidic, add a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) dropwise until the pH is neutral.
-
Reagent Purity: Ensure all reagents are free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.
Problem 2: The compound appears to have degraded upon storage, showing a brownish discoloration.
Probable Cause: This is likely due to oxidation of the diol or slow degradation from exposure to air and moisture.
Preventative Measures:
-
Inert Gas Blanketing: Always store the compound under an inert atmosphere of argon or nitrogen.[4][5]
-
Proper Sealing: Use high-quality vials with PTFE-lined caps. For long-term storage, wrap the cap and vial threads with Parafilm to create a superior seal against moisture.
-
Desiccation: Store the sealed vial inside a desiccator, especially if it is being refrigerated, to prevent condensation when the vial is removed.
Problem 3: I am getting low yields in my coupling reaction where the pyrrolidine nitrogen is intended to remain protected.
Probable Cause: Besides the potential for Boc group cleavage, low yields can result from steric hindrance or suboptimal activation of the coupling partner.
Expert Insights:
-
Steric Hindrance: The Boc group is bulky and can sterically hinder the approach of other reagents. Ensure your reaction conditions are optimized for sterically demanding substrates.
-
Activation Reagent: The choice of coupling reagent is critical. For peptide couplings, consider using a more potent activator like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) to enhance the reaction rate.
-
Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, a modest increase in temperature or extended reaction time may be necessary.
Mechanistic Insight: Acid-Catalyzed Boc Deprotection
To better understand the primary degradation pathway under acidic conditions, the following mechanism is provided.
This mechanism highlights the susceptibility of the Boc group's carbonyl oxygen to protonation, which initiates the cleavage cascade, ultimately leading to the formation of a stable tert-butyl cation, carbon dioxide, and the deprotected pyrrolidine.[3] Understanding this pathway is critical for designing reaction conditions that preserve the integrity of the protecting group.
References
- BenchChem. (n.d.). Stability issues of (R)-3-(Boc-amino)pyrrolidine under acidic or basic conditions.
- BLDpharm. (n.d.). (3R,4R)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate.
- MedChemExpress. (n.d.). tert-Butyl 3-hydroxypyrrolidine-1-carboxylate.
- Amadis Chemical. (n.d.). tert-butyl (3R,4S)-3,4-dihydroxypyrrolidine-1-carboxylate.
- CymitQuimica. (2024). Safety Data Sheet.
- Fisher Scientific. (2012). SAFETY DATA SHEET.
- Merck (Sigma-Aldrich). (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2012). SAFETY DATA SHEET.
- Achmem. (n.d.). (3S,4S)-Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate.
Sources
Catalyst selection for tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate synthesis
Answering the call for a specialized resource, this Technical Support Center provides in-depth guidance on catalyst selection for the synthesis of tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate, a crucial chiral building block in modern drug development. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, focusing on the causality behind experimental choices to empower researchers in their laboratory work.
Technical Overview: The Sharpless Asymmetric Dihydroxylation
The synthesis of enantiomerically pure vicinal diols from alkenes is a cornerstone of modern organic synthesis.[1] For the conversion of N-Boc-3-pyrroline to this compound, the most reliable and highly selective method is the Sharpless Asymmetric Dihydroxylation (AD).[1][2] This powerful reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand to direct the stereochemical outcome of the dihydroxylation.[2][3]
The catalytic cycle involves the formation of an osmium(VIII)-ligand complex, which undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester.[2][4] This intermediate is then hydrolyzed to release the diol product. A stoichiometric co-oxidant, such as potassium ferricyanide (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO), is required to regenerate the osmium(VIII) catalyst, allowing it to be used in small, catalytic quantities.[3][4]
The key to achieving high enantioselectivity lies in the choice of the chiral ligand, which is typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD).[2][3] These ligands create a chiral binding pocket around the osmium center, forcing the alkene to approach from a specific face, thereby controlling the absolute stereochemistry of the resulting diol.
For maximum convenience and reliability, commercially available reagent mixtures, known as AD-mix-α (containing a DHQ-based ligand) and AD-mix-β (containing a DHQD-based ligand), are widely used.[2][4] These mixtures contain the osmium catalyst, chiral ligand, co-oxidant, and a base, simplifying the experimental setup.
This section addresses common questions and issues encountered during the synthesis of this compound.
Q1: Which specific catalyst system should I use to obtain the (3R,4R) stereoisomer?
Answer: To synthesize the (3R,4R)-diol from N-Boc-3-pyrroline, you must use AD-mix-β .
Expertise & Experience: The stereochemical outcome of the Sharpless Asymmetric Dihydroxylation is highly predictable. The choice between AD-mix-α and AD-mix-β depends on the substitution pattern of the alkene and the desired enantiomer. According to the Sharpless mnemonic, for most alkenes, AD-mix-β (containing the (DHQD)₂PHAL ligand) delivers the diol from the "top face" of the alkene when drawn in a specific orientation. For N-Boc-3-pyrroline, this corresponds to the formation of the (3R,4R) product. Conversely, AD-mix-α would yield the (3S,4S) enantiomer.
Below is a typical experimental protocol for this transformation.
Experimental Protocol: Synthesis of this compound
| Parameter | Specification | Rationale |
| Primary Catalyst | AD-mix-β | Contains K₂OsO₂(OH)₄ and the chiral ligand (DHQD)₂PHAL for (3R,4R) selectivity.[2][4] |
| Starting Material | tert-butyl 3-pyrroline-1-carboxylate | Substrate for dihydroxylation. |
| Co-oxidant/Base | K₃Fe(CN)₆ and K₂CO₃ | Included in AD-mix-β to regenerate the Os(VIII) catalyst and maintain optimal pH.[4] |
| Additive | Methanesulfonamide (CH₃SO₂NH₂) | Accelerates the hydrolysis of the osmate ester intermediate, improving reaction rate and catalyst turnover.[2][4] |
| Solvent System | tert-butanol / water (1:1) | Biphasic system that effectively dissolves both organic substrate and inorganic reagents. |
| Temperature | 0 °C to room temperature | Lower temperatures can enhance enantioselectivity, but the reaction often proceeds efficiently at room temperature. |
| Stirring | Vigorous | Essential for ensuring proper mixing of the biphasic reaction mixture. |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per mmol of olefin) and the t-butanol/water (1:1, 10 mL per mmol of olefin) solvent system.
-
Stir the mixture vigorously at room temperature until both phases are clear and the solids are dissolved.
-
Cool the flask to 0 °C in an ice bath.
-
Add methanesulfonamide (1 equivalent) to the stirring mixture.
-
Add tert-butyl 3-pyrroline-1-carboxylate (1 equivalent) to the reaction mixture.
-
Continue to stir the reaction vigorously at 0 °C, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per mmol of olefin) and allow the mixture to warm to room temperature, stirring for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with 2M NaOH, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired diol.
Q2: My reaction is proceeding very slowly or appears to have stalled. What are the potential causes and solutions?
Answer: Several factors can contribute to a sluggish reaction. The most common culprits are poor mixing, suboptimal pH, or catalyst deactivation.
Troubleshooting Steps:
-
Ensure Vigorous Stirring: This is a biphasic reaction. Inadequate stirring is a frequent cause of slow reaction rates. Ensure the stir rate is high enough to create a fine emulsion between the organic and aqueous layers.
-
Verify pH: The reaction is fastest under slightly basic conditions (pH ~10-11), which is maintained by the potassium carbonate in the AD-mix.[4] If your starting material or solvent contains acidic impurities, it can neutralize the base and slow the reaction. A quick check with pH paper can be informative. If needed, a small amount of additional K₂CO₃ can be added.
-
Check Reagent Quality: Ensure the AD-mix is fresh. Over time, the components can degrade. The co-oxidant K₃[Fe(CN)₆] is particularly important; using old or poor-quality material can lead to inefficient regeneration of the osmium catalyst.
-
Consider Catalyst Deactivation: While the standard AD-mix formulation is robust, certain co-oxidants not present in the mix (like molecular oxygen in some systems) can lead to catalyst deactivation.[5] Sticking to the recommended K₃[Fe(CN)₆] or NMO systems is crucial for reliability.
Q3: The enantiomeric excess (ee) of my final product is lower than expected. How can I improve selectivity?
Answer: Low enantioselectivity is typically caused by a competing, non-selective background reaction. This can be suppressed by optimizing reaction parameters.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at 0 °C or even lower temperatures can significantly enhance enantioselectivity by favoring the lower-energy pathway through the chiral catalyst complex.
-
Increase Ligand Concentration: A key cause of low ee is a secondary catalytic cycle that occurs if the osmate ester intermediate is re-oxidized before the diol product dissociates.[2] This pathway is non-selective. Using a higher molar concentration of the chiral ligand can suppress this secondary cycle. If you are not using a pre-made AD-mix, ensure a ligand:osmium ratio of at least 5:1.
-
Avoid High Olefin Concentration: If the concentration of the starting alkene is too high, it can promote a ligand-free dihydroxylation pathway, which is non-enantioselective and will erode the overall ee.[4] Adhering to the recommended dilutions is important.
Q4: Are there viable non-osmium catalysts for this specific dihydroxylation?
Answer: While other transition metals like ruthenium and manganese can catalyze dihydroxylations, the osmium-catalyzed Sharpless AD reaction remains the most efficient, reliable, and highly enantioselective method for a broad range of olefins, including N-Boc-3-pyrroline.[5][6]
Recent advances in biocatalysis have identified Rieske non-heme iron oxygenases (ROs) as enzymes capable of performing stereoselective cis-dihydroxylation.[7] This represents a promising green chemistry alternative, though it is not yet a widely adopted method in standard synthetic labs and the enzyme availability for specific substrates can be limited. For routine, high-yield, and high-ee synthesis of this target molecule, the Sharpless AD protocol is the authoritative and field-proven choice.
Visualized Workflows
To further clarify the process, the following diagrams illustrate the experimental workflow and the underlying catalytic cycle.
Caption: Experimental workflow for the synthesis of the target diol.
Caption: Simplified Sharpless Asymmetric Dihydroxylation catalytic cycle.
References
- Recent Developments in the Osmium-catalyzed Dihydroxylation of Olefins. (n.d.). SciSpace.
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (2021). ACS Catalysis. Retrieved January 16, 2026, from [Link]
-
Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. (2021). Journal of the American Chemical Society. Retrieved January 16, 2026, from [Link]
-
SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. (1998). Organic Syntheses. Retrieved January 16, 2026, from [Link]
-
A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. (2007). Tetrahedron: Asymmetry. Retrieved January 16, 2026, from [Link]
-
Catalytic Dihydroxylation of Olefins with Hydrogen Peroxide: An Organic-Solvent- and Metal-Free System. (2003). Angewandte Chemie International Edition. Retrieved January 16, 2026, from [Link]
-
Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation. (2022). Journal of the American Chemical Society. Retrieved January 16, 2026, from [Link]
-
The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory. (2000). Journal of Chemical Education. Retrieved January 16, 2026, from [Link]
-
Catalytic Asymmetric Dihydroxylation of Alkenes Induced by Polymeric Chiral Ligands. (1999). Chirality. Retrieved January 16, 2026, from [Link]
-
Dihydroxylation. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Sharpless asymmetric dihydroxylation. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
CHEM21 Case Study: Asymmetric Dihydroxylation. (2016). ACS GCI Pharmaceutical Roundtable. Retrieved January 16, 2026, from [Link]
-
Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. (2020). Molecules. Retrieved January 16, 2026, from [Link]
-
Sharpless Dihydroxylation (Bishydroxylation). (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling. (2023). Journal of the American Chemical Society. Retrieved January 16, 2026, from [Link]
-
Upjohn Dihydroxylation. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Recent advances in catalytic asymmetric dihydroxylation of olefins. (2011). Current Organic Chemistry. Retrieved January 16, 2026, from [Link]
-
RETRACTED: Olefin dihydroxylation mediated by Os-Zn-Al hydrotalcite-like catalyst. (2024). E3S Web of Conferences. Retrieved January 16, 2026, from [Link]
Sources
- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. CHEM21 Case Study: Asymmetric Dihydroxylation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Technical Support Center: Reaction Optimization for tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory success. The synthesis of enantiomerically pure compounds like tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate is a common yet nuanced task. This molecule is a valuable chiral building block, particularly in the development of glycosidase inhibitors and other pharmacologically active agents[1][2].
This guide is structured to anticipate and solve the real-world challenges you may face during the synthesis and optimization of this target molecule, primarily via the Sharpless Asymmetric Dihydroxylation of tert-butyl 3-pyrrolin-1-carboxylate. We will move from general questions to specific troubleshooting scenarios, providing not just steps, but the chemical reasoning behind them.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis.
Q1: What is the standard and most reliable method for synthesizing this compound?
The most robust and stereoselective method is the Sharpless Asymmetric Dihydroxylation (AD). This reaction converts the alkene precursor, tert-butyl 3-pyrrolin-1-carboxylate, into the desired syn-diol with high enantiopurity.[3][4][5] The reaction uses a catalytic amount of a toxic and expensive osmium source, which is continuously regenerated by a stoichiometric co-oxidant.[6]
Q2: What are the essential reagents for this transformation?
The key components for the Sharpless AD are:
-
Osmium Source: Typically osmium tetroxide (OsO₄) or potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄). The latter is often preferred as it is less volatile and easier to handle.
-
Co-oxidant: N-methylmorpholine N-oxide (NMO) is the classic co-oxidant for regenerating the Os(VIII) species in what is known as the Upjohn dihydroxylation.[6][7][8] Other co-oxidants like K₃[Fe(CN)₆] are also used in the commercial AD-mix formulations.
-
Chiral Ligand: To achieve the (3R,4R) stereochemistry, a derivative of the cinchona alkaloid dihydroquinidine (DHQD) is required. The most common ligand for this outcome is (DHQD)₂PHAL, which is a core component of the commercially available "AD-mix-β".[9]
-
Solvent System: A biphasic system of tert-butanol and water is standard. The reaction typically occurs in the organic phase, while the inorganic salts remain in the aqueous phase.
Q3: How critical is temperature control during the reaction?
Temperature control is crucial for achieving high enantioselectivity. While the ligand-accelerated catalytic cycle is fast and highly selective, a background, non-selective dihydroxylation pathway can occur, especially at higher temperatures.[9] Running the reaction at a reduced temperature (e.g., 0 °C) minimizes this competing racemic pathway, thereby maximizing the enantiomeric excess (ee) of the final product.
Q4: How can I monitor the reaction's progress?
The most common methods are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
-
TLC: The starting alkene is significantly less polar than the diol product. A typical mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes) will show the alkene with a high Rf value and the diol product with a much lower Rf value (often near the baseline). Staining with potassium permanganate is effective, as both the starting material and product are oxidizable.
-
HPLC/LC-MS: For more precise monitoring, especially during optimization, reverse-phase HPLC or LC-MS can be used to quantify the consumption of starting material and the formation of the product.[10]
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you might encounter.
Problem 1: Low or No Product Yield
Q: My reaction has stalled, or I've isolated very little of the desired diol after workup. What went wrong?
A: Low yield is a common issue that can usually be traced back to reagent quality or reaction setup. Let's break down the potential causes.
-
Cause A: Inactive Osmium Catalyst
-
Explanation: Osmium tetroxide can be reduced to inactive forms over time if not stored properly. If using K₂OsO₂(OH)₄, ensure it has not degraded.
-
Solution: Use a freshly opened bottle of the osmium catalyst or one that has been stored under an inert atmosphere and protected from light.
-
-
Cause B: Ineffective Co-oxidant
-
Explanation: The co-oxidant, NMO, is responsible for turning over the catalytic cycle by re-oxidizing the Os(VI) species back to the active Os(VIII) state.[6][8] If the NMO is of poor quality or has decomposed, the cycle will halt after a single turnover. NMO is hygroscopic, and excess water can affect the reaction.
-
Solution: Use high-purity (>97%) NMO. While the monohydrate is sometimes used, the anhydrous form provides more consistent results.[8] Ensure it has been stored in a desiccator.
-
-
Cause C: Improper Reaction Quenching
-
Explanation: The reaction forms a stable osmate ester intermediate which must be hydrolyzed to release the diol product.[4][11] If this step is inefficient, the product will remain bound to osmium, leading to low isolated yields.
-
Solution: Quench the reaction with a reducing agent like solid sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃). Stirring the mixture for at least one hour is critical to ensure complete hydrolysis of the osmate ester before proceeding with the extraction.
-
Problem 2: Poor Enantioselectivity (Low ee)
Q: I've successfully synthesized the diol, but chiral HPLC analysis shows a low enantiomeric excess. How can I improve the stereoselectivity?
A: Achieving high enantioselectivity is the primary reason for using the Sharpless AD. Low ee values point to a competing non-asymmetric pathway.
-
Cause A: Incorrect Chiral Ligand
-
Explanation: The stereochemical outcome is dictated by the choice of the cinchona alkaloid ligand. The mnemonic for the Sharpless AD is a reliable guide. For the desired (3R,4R) product, a DHQD-based ligand (found in AD-mix-β) should be used. Using a DHQ-based ligand (from AD-mix-α) will produce the (3S,4S) enantiomer.
-
Solution: Double-check that you are using AD-mix-β or a (DHQD)₂-based ligand.
-
-
Cause B: Reaction Temperature Too High
-
Explanation: As mentioned in the FAQ, the Sharpless dihydroxylation involves two competing pathways: a fast, highly enantioselective cycle involving the chiral ligand, and a slower, non-selective background reaction.[9] Increasing the temperature disproportionately accelerates the non-selective pathway, eroding the final ee.
-
Solution: Perform the reaction at 0 °C or even slightly lower. The reaction time may be longer, but the selectivity will be significantly improved.
-
-
Cause C: Insufficient Ligand Concentration
-
Explanation: If the concentration of the chiral ligand is too low, the rate of the ligand-accelerated cycle diminishes, allowing the background reaction to become more competitive. This is known as the "second cycle" problem.[9]
-
Solution: Ensure the correct stoichiometry as recommended in standard protocols (typically 1 mol% ligand). If using a custom-made solution instead of AD-mix, verify the concentrations. Some difficult substrates may benefit from a slightly higher ligand loading.
-
Problem 3: Difficult Product Purification
Q: The workup was problematic, resulting in an emulsion, and now I'm struggling to get a pure product from column chromatography. What can I do?
A: Purification challenges often stem from the workup procedure or residual byproducts.
-
Cause A: Emulsion During Extraction
-
Explanation: The presence of morpholine (from the reduction of NMO) and inorganic salts can lead to emulsions during the aqueous workup, trapping the product and making phase separation difficult.
-
Solution: After quenching, add a larger volume of an organic solvent like ethyl acetate. If an emulsion persists, add brine (saturated aq. NaCl) to increase the ionic strength of the aqueous layer, which helps to break the emulsion. Filtering the entire biphasic mixture through a pad of Celite can also be very effective.
-
-
Cause B: Persistent Osmium Contamination
-
Explanation: Osmium species, even at trace levels, can be highly colored (black or brown) and can interfere with subsequent reactions. Incomplete quenching or hydrolysis can leave osmium complexes in the organic layer.
-
Solution: Ensure the quenching step with sodium sulfite is robust (stir vigorously for at least 1 hour). During column chromatography, the polar diol product can sometimes be challenging to elute. A gradient elution starting from ethyl acetate/hexanes and moving to a small percentage of methanol in dichloromethane (e.g., 1-5% MeOH in DCM) can effectively separate the product from less polar impurities and baseline osmium residues.
-
Visualized Reaction and Troubleshooting Workflow
Sharpless Asymmetric Dihydroxylation Catalytic Cycle
Caption: Catalytic cycle for the Sharpless Asymmetric Dihydroxylation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common reaction issues.
Optimized Experimental Protocol
This protocol provides a reliable starting point for obtaining high yield and enantioselectivity.
Materials:
-
tert-Butyl 3-pyrrolin-1-carboxylate (1.0 equiv)
-
AD-mix-β (approx. 1.4 g per mmol of alkene)
-
tert-Butanol (5 mL per mmol of alkene)
-
Water (5 mL per mmol of alkene)
-
Sodium sulfite (Na₂SO₃) (1.5 g per mmol of alkene)
-
Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β to a 1:1 mixture of tert-butanol and water. Stir the mixture at room temperature until both phases are clear and the solids are dissolved.
-
Cooling: Cool the resulting slurry to 0 °C in an ice-water bath. Vigorous stirring is essential.
-
Substrate Addition: Add the tert-butyl 3-pyrrolin-1-carboxylate substrate to the cold mixture. The reaction mixture will typically turn from a clear orange to a darker, greenish-brown color.
-
Reaction Monitoring: Maintain the temperature at 0 °C and stir vigorously. Monitor the reaction by TLC (50% EtOAc/Hexanes, KMnO₄ stain) until the starting alkene spot is consumed (typically 6-24 hours).
-
Quenching: Once the reaction is complete, add solid sodium sulfite (Na₂SO₃) portion-wise while the flask is still in the ice bath.
-
Warm and Stir: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for at least 1 hour. The color should change from dark brown to a lighter tan or grey slurry.
-
Extraction: Dilute the mixture with ethyl acetate. Transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diol, typically as a white to off-white solid or a viscous oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 80%) to afford the pure this compound.
Data Summary for Optimization
The following table summarizes expected outcomes based on key reaction parameters.
| Parameter | Condition A | Outcome A | Condition B | Outcome B | Rationale |
| Chiral Ligand | AD-mix-β ((DHQD)₂PHAL) | (3R,4R)-diol, >95% ee | AD-mix-α ((DHQ)₂PHAL) | (3S,4S)-diol, >95% ee | The ligand's stereochemistry directly controls the facial selectivity of the osmylation.[9] |
| Temperature | 0 °C | High ee (>95%) | Room Temp (~25 °C) | Moderate ee (80-90%) | Lower temperatures suppress the non-selective background dihydroxylation reaction. |
| Co-oxidant | K₃[Fe(CN)₆] (in AD-mix) | Fast, reliable turnover | NMO | Slower, but effective | Both regenerate Os(VIII), but the ferricyanide system is often faster and is part of the optimized commercial mixture.[8][12] |
| Quenching Agent | Na₂SO₃ | Effective hydrolysis | H₂S (gas) | Effective but toxic | Sodium sulfite is a safer and equally effective solid reagent for hydrolyzing the osmate ester.[11] |
References
-
Upjohn Dihydroxylation. Organic Chemistry Portal. [Link]
-
Dihydroxylation. Wikipedia. [Link]
-
N-Methylmorpholine N-oxide. Wikipedia. [Link]
-
Vicinal Syn Dihydroxylation with Osmium Tetroxide. Chemistry LibreTexts. [Link]
-
How does NMO reform Osmium tetroxide after reaction with an alkene? Chemistry Stack Exchange. [Link]
-
Recent Developments in the Osmium-catalyzed Dihydroxylation of Olefins. SciSpace. [Link]
-
N-Methylmorpholine N-oxide. chemeurope.com. [Link]
-
OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Master Organic Chemistry. [Link]
-
α-Arylation of N-Boc Pyrrolidine. Organic Syntheses. [Link]
-
A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. ResearchGate. [Link]
-
SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses. [Link]
- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
Synthesis of dihydroxymethyl dihydroxypyrrolidines and steviamine analogues from C-2 formyl glycals. PubMed. [Link]
-
(3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate. PubChem. [Link]
-
Sharpless Asymmetric Dihydroxylation Reaction. Andrew G Myers Research Group, Harvard University. [Link]
-
The Career of K. Barry Sharpless. MacMillan Group, Princeton University. [Link]
-
CHEM21 Case Study: Asymmetric Dihydroxylation. ACS GCI Pharmaceutical Roundtable. [Link]
-
3,4-Dihydroxypyrrolidine as glycosidase inhibitor. PubMed. [Link]
-
Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. [Link]
Sources
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- 3. Dihydroxylation - Wikipedia [en.wikipedia.org]
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Validation & Comparative
1H NMR analysis of tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
An In-Depth Guide to the 1H NMR Analysis of tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate: A Comparative Approach
In the landscape of modern drug discovery and development, chiral pyrrolidines serve as indispensable building blocks for a multitude of pharmacologically active agents. Among these, this compound stands out as a key intermediate, prized for its defined stereochemistry which is crucial for achieving target specificity and efficacy. A rigorous structural confirmation of this molecule is paramount, and high-field Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is the most powerful tool for this purpose.
This guide provides a senior application scientist’s perspective on the detailed 1H NMR analysis of this specific diastereomer. We will delve into the causality behind its unique spectral features, compare it with structurally similar alternatives to highlight the subtleties of stereochemical influence on NMR data, and provide robust, field-proven experimental protocols.
The Structural Nuances: Why 1H NMR is So Informative
The 1H NMR spectrum of this compound is deceptively complex. Its five-membered ring is not planar, and the presence of four substituents—a bulky N-Boc protecting group and two trans-oriented hydroxyl groups—locks the ring into specific conformations. This conformational rigidity, combined with the chirality of the molecule, gives rise to distinct and interpretable spectral patterns.
Key phenomena at play include:
-
Diastereotopicity : The two chiral centers at C3 and C4 render the molecule asymmetric. Consequently, the geminal protons on the methylene groups at C2 and C5 are chemically non-equivalent.[1][2][3] These diastereotopic protons will have different chemical shifts and will couple to each other, leading to more complex splitting patterns than a simple triplet or quartet.[1]
-
Karplus Relationship : The magnitude of the coupling constant (³JHH) between vicinal protons is dependent on the dihedral angle between them. Analyzing these coupling constants allows for the deduction of the relative stereochemistry of the substituents on the pyrrolidine ring.
-
Solvent Effects on Hydroxyl Protons : The chemical shift and appearance of the hydroxyl (-OH) proton signals are highly dependent on the solvent, temperature, and concentration.[4] In a non-hydrogen bonding solvent like chloroform-d (CDCl₃), they are often broad and may not show coupling. In contrast, a hydrogen-bond accepting solvent like DMSO-d₆ can sharpen these signals and reveal their coupling to adjacent protons on the ring.[5][6]
Caption: Logical relationship between molecular structure and NMR observables.
Detailed 1H NMR Spectral Analysis
A standard 400 MHz 1H NMR spectrum of this compound in CDCl₃ reveals several key regions. The following table summarizes the expected signals. Note that the exact chemical shifts and coupling constants can vary slightly based on concentration and instrument calibration.
Table 1: Representative 1H NMR Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| -C(CH₃)₃ (Boc) | ~ 1.45 | s (singlet) | - | Integrates to 9H. Characteristic signal for the tert-butyl group. |
| -OH | ~ 2.5 - 3.5 | br s (broad singlet) | - | Integrates to 2H. Position is variable. Disappears upon D₂O exchange. |
| H2a, H5a | ~ 3.20 - 3.35 | m (multiplet) | - | Part of the complex diastereotopic system of the methylene groups adjacent to the nitrogen. |
| H2b, H5b | ~ 3.55 - 3.70 | m (multiplet) | - | The other half of the diastereotopic methylene protons, typically shifted further downfield. |
| H3, H4 | ~ 4.15 - 4.25 | m (multiplet) | - | Protons attached to the carbons bearing the hydroxyl groups. Their signals are often overlapped. |
Dissecting the Spectrum:
-
The Boc Group: The sharp singlet at ~1.45 ppm is the most straightforward assignment, corresponding to the nine equivalent protons of the tert-butyl protecting group.
-
The Methylene Protons (H2 & H5): Due to the C₂ symmetry of the trans-diol, the H2 protons are chemically equivalent to the H5 protons. However, the two protons on C2 (and C5) are diastereotopic. This results in an AA'BB' spin system, which manifests as complex, overlapping multiplets in the 3.2-3.7 ppm region. The protons are coupled to each other (geminal coupling, ²J) and to the adjacent H3/H4 protons (vicinal coupling, ³J).
-
The Methine Protons (H3 & H4): These protons are deshielded by the adjacent electronegative oxygen atoms, causing them to appear downfield around 4.2 ppm. In the (3R,4R) trans configuration, the dihedral angles predict a relatively small coupling constant (³JH3,H4) between them. They also couple to the adjacent methylene protons, resulting in a multiplet.
-
The Hydroxyl Protons (-OH): In CDCl₃, these protons typically appear as a broad singlet due to rapid chemical exchange.[5] Their position is highly variable. A definitive way to identify them is through a D₂O shake experiment, which will cause the signal to disappear.[4][7]
Caption: Key proton environments in the target molecule.
Comparison with Alternative Pyrrolidine Structures
The unique spectral features of the (3R,4R) isomer are best understood by comparison.
Table 2: 1H NMR Comparison of Pyrrolidine Derivatives
| Compound | Key Structural Difference | Expected 1H NMR Differences |
| This compound (Target) | trans-diols | Small ³JH3,H4 coupling constant. Diastereotopic H2/H5 protons appear as complex multiplets. |
| tert-butyl (3R,4S)-3,4-dihydroxypyrrolidine-1-carboxylate (cis-isomer) [8] | cis-diols | Larger ³JH3,H4 coupling constant due to a different dihedral angle. The chemical shifts of H2/H5 and H3/H4 will also differ due to the altered ring pucker and steric environment. |
| (3R,4R)-3,4-dihydroxypyrrolidine (Unprotected) | No Boc group | Significant upfield shift of H2 and H5 protons (~2.8-3.2 ppm) due to the removal of the electron-withdrawing carbamate group. The N-H proton will be visible and exchangeable. |
| (R)-1-Boc-3-hydroxypyrrolidine [9] | Only one hydroxyl group | Simpler spectrum. The C4 methylene protons are diastereotopic due to the C3 chiral center, but the overall complexity is reduced compared to the diol. |
This comparison underscores how 1H NMR is exquisitely sensitive to stereochemistry. The coupling constants, in particular, serve as a reliable diagnostic tool to differentiate between diastereomers.
Validated Experimental Protocols
To ensure reproducible and high-quality data, the following protocols are recommended.
Protocol 1: Standard 1H NMR Sample Preparation (CDCl₃)
-
Sample Weighing: Accurately weigh 5-10 mg of the dried compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Dissolution: Gently vortex or swirl the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Acquisition: Acquire the 1H NMR spectrum on a spectrometer (≥400 MHz recommended for better resolution). Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Causality: CDCl₃ is a good first-choice solvent as it is relatively non-polar and dissolves the Boc-protected compound well. However, it does not typically form strong hydrogen bonds, leading to broad -OH signals.[5]
Protocol 2: D₂O Exchange for Hydroxyl Proton Confirmation
-
Initial Spectrum: Acquire a standard 1H NMR spectrum as described in Protocol 1.
-
D₂O Addition: Remove the NMR tube from the spectrometer. Add one small drop (approx. 10-20 µL) of deuterium oxide (D₂O) to the tube.
-
Mixing: Cap the tube securely and invert it several times to mix the contents thoroughly. A brief, gentle vortex can be used. You may observe phase separation, which is acceptable.
-
Re-acquisition: Re-acquire the 1H NMR spectrum using the same parameters.
-
Analysis: Compare the two spectra. The signals corresponding to the -OH protons will have disappeared or significantly diminished in the second spectrum due to proton-deuterium exchange.[4]
Caption: D₂O exchange experimental workflow.
Protocol 3: Analysis in DMSO-d₆ for Enhanced -OH Signal Analysis
-
Sample Preparation: Prepare the NMR sample as in Protocol 1, but substitute DMSO-d₆ for CDCl₃. Note that DMSO-d₆ is hygroscopic; use a fresh ampoule or properly stored solvent.
-
Acquisition: Acquire the 1H NMR spectrum. Residual water in DMSO-d₆ typically appears as a broad peak around 3.33 ppm.
-
Analysis: In DMSO-d₆, the hydroxyl protons form strong hydrogen bonds with the solvent. This slows down chemical exchange, often resulting in sharper -OH signals that appear as distinct doublets or triplets due to coupling with adjacent C-H protons (H3 and H4). This can provide further confirmation of the structure.
Conclusion
The is a powerful demonstration of how modern spectroscopy can elucidate complex stereochemical details. A thorough understanding of concepts like diastereotopicity and the influence of ring conformation on coupling constants is essential for accurate interpretation. By comparing the spectrum to those of its isomers and related analogues, and by employing simple, validated experiments like D₂O exchange, researchers can unambiguously confirm the structure and stereochemical integrity of this vital chiral building block, ensuring the quality and reliability of their synthetic endeavors.
References
-
Hydroxyl Groups in NMR : r/Chempros - Reddit. (2023). Reddit. [Link]
- Li, H., et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters.
- Andrade, A., et al. NMR data, chemical shifts (δ, ppm) and coupling constants (J, Hz), of compound 3.
-
Spotting diastereotopic protons in the NMR spectrum. (2025). [Link]
- Otting, G., et al. (1992). NMR Spectroscopy of Hydroxyl Protons in Aqueous Solutions of Peptides and Proteins. Journal of Biomolecular NMR.
-
Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]
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How to differentiate diastereotopic protons by NMR in flexible groups? (2016). Chemistry Stack Exchange. [Link]
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
-
NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. (n.d.). National Center for Biotechnology Information. [Link]
- 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... (n.d.).
-
N-Boc-pyrrolidine. (n.d.). PubChem. [Link]
-
(3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione (33). (n.d.). [Link]
- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). The Royal Society of Chemistry.
- Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400... (n.d.).
- Selected 13 C NMR chemical shifts (d in ppm) and coupling constants (J... (n.d.).
-
NMR Spectroscopy: Diastereotopism. (2021). YouTube. [Link]
-
Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022). Master Organic Chemistry. [Link]
-
tert-Butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate. (n.d.). [Link]
- Bhattacharya, S., et al. (2011). Synthesis and characterization of a novel dipeptide: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica.
- A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. (2025).
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A Comparative Guide to the ¹³C NMR Spectrum of tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Predicted ¹³C NMR Spectrum of tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
The predicted chemical shifts for the target molecule are presented below. These values are derived from an analysis of substituent effects and comparison with the known spectra of N-Boc-pyrrolidine and various hydroxylated pyrrolidine derivatives. The numbering of the carbon atoms is as follows:
Caption: Numbering scheme for this compound.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O (Boc) | ~154.7 | Based on typical chemical shifts for Boc-protected amines. |
| C (CH₃)₃ (Boc) | ~80.0 | Characteristic quaternary carbon of the tert-butyl group. |
| C³ and C⁴ | ~72-75 | Downfield shift due to the direct attachment of electronegative hydroxyl groups. The trans-diol arrangement is expected to influence the precise shift. |
| C² and C⁵ | ~52-55 | Methylene carbons adjacent to the nitrogen atom, influenced by both the nitrogen and the nearby hydroxyl groups. |
| C (CH₃)₃ (Boc) | ~28.4 | Methyl carbons of the tert-butyl group. |
Comparative Analysis with Structural Analogues
To substantiate the predicted spectrum, a comparison with experimentally determined ¹³C NMR data of relevant pyrrolidine derivatives is essential.
N-Boc-pyrrolidine: The Unsubstituted Core
N-Boc-pyrrolidine serves as the foundational reference, providing the chemical shifts for the pyrrolidine ring and the Boc protecting group without the influence of hydroxyl substituents.
Table 2: Experimental ¹³C NMR Data for N-Boc-pyrrolidine (in CDCl₃)
| Carbon Atom | Experimental Chemical Shift (δ, ppm) |
| C=O (Boc) | 154.7 |
| C (CH₃)₃ (Boc) | 79.0 |
| C² and C⁵ | 46.5 |
| C³ and C⁴ | 25.7 |
| C (CH₃)₃ (Boc) | 28.6 |
Source: Spectral Database for Organic Compounds (SDBS)
The introduction of hydroxyl groups at the C³ and C⁴ positions in our target molecule is expected to cause a significant downfield shift for these carbons due to the electronegativity of the oxygen atoms (the α-effect). A smaller downfield shift is also anticipated for the adjacent C² and C⁵ carbons (the β-effect).
(R/S)-N-Boc-3-pyrrolidinol: The Monohydroxylated Analogue
This compound provides insight into the effect of a single hydroxyl group on the pyrrolidine ring.
Table 3: Experimental ¹³C NMR Data for (R/S)-N-Boc-3-pyrrolidinol (in CDCl₃)
| Carbon Atom | Experimental Chemical Shift (δ, ppm) |
| C=O (Boc) | 154.8 |
| C (CH₃)₃ (Boc) | 79.6 |
| C³ | 69.8 |
| C⁴ | 34.9 |
| C² | 53.8 |
| C⁵ | 44.1 |
| C (CH₃)₃ (Boc) | 28.5 |
Source: BenchChem[1]
As observed, the carbon bearing the hydroxyl group (C³) is significantly shifted downfield to ~70 ppm compared to ~26 ppm in N-Boc-pyrrolidine. The adjacent carbons (C² and C⁴) also experience a downfield shift. This data strongly supports the prediction of chemical shifts in the 72-75 ppm range for C³ and C⁴ in our dihydroxylated target molecule.
Comparison with the cis-Isomer: tert-Butyl (3R,4S)-3,4-dihydroxypyrrolidine-1-carboxylate
While explicit ¹³C NMR data for the cis-isomer is also scarce, we can infer the expected differences based on stereochemistry. In the trans-isomer (our target), the two hydroxyl groups are on opposite faces of the pyrrolidine ring. In the cis-isomer, they are on the same face. This difference in stereochemistry can lead to subtle but measurable differences in the ¹³C NMR spectrum due to differing steric interactions and intramolecular hydrogen bonding possibilities, which can affect the electron density around the carbon nuclei. It is anticipated that the chemical shifts of C³, C⁴, and to a lesser extent C² and C⁵, would differ between the two diastereomers.
Experimental Protocol for ¹³C NMR Spectrum Acquisition
To obtain a high-quality ¹³C NMR spectrum for validation, the following protocol is recommended.
Caption: Workflow for ¹³C NMR data acquisition and processing.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 5-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set up a standard proton-decoupled ¹³C NMR experiment. Key parameters to consider include:
-
Pulse Angle: 30-45° to allow for a shorter relaxation delay.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096, or as needed to achieve an adequate signal-to-noise ratio.
-
Spectral Width: Approximately 220 ppm, centered around 100 ppm.
-
-
-
Data Processing and Analysis:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift axis by referencing the solvent peak (for CDCl₃, the central peak of the triplet is at 77.16 ppm).
-
Integrate the peaks and assign them to the corresponding carbon atoms based on the predicted values and comparison with related compounds. For unambiguous assignment, 2D NMR experiments such as HSQC and HMBC may be necessary.
-
Conclusion
The provided analysis, based on established NMR principles and comparative data from structurally similar compounds, offers a reliable prediction of the ¹³C NMR spectrum of this compound. The significant downfield shift of the C³ and C⁴ carbons due to dihydroxylation is the most prominent expected feature. This guide serves as a valuable resource for researchers in confirming the identity and purity of this important chiral building block, thereby supporting the advancement of complex molecule synthesis in drug discovery. The outlined experimental protocol provides a clear path for obtaining high-quality data for verification.
References
-
Spectral Database for Organic Compounds (SDBS). N-Boc-pyrrolidine. [Link]
Sources
A Comparative Guide to HPLC Methods for Purity Analysis of tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
For researchers, scientists, and professionals in drug development, the stereochemical and chemical purity of chiral building blocks is paramount. Tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents, demands robust analytical methods to ensure its quality. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the comprehensive purity analysis of this compound, focusing on chiral specificity and the quantitation of process-related impurities. We will explore three distinct chromatographic strategies: Chiral Normal-Phase HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and a specialized Reversed-Phase HPLC approach. Each method is presented with detailed protocols, supporting data, and a rationale grounded in chromatographic theory and regulatory expectations.
Guiding Principles: The Analytical Challenge
The target analyte, this compound, presents a dual analytical challenge. Firstly, as a chiral molecule, its primary impurity of concern is often its diastereomer, the cis-isomer (3R,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate. An effective purity method must be able to resolve these stereoisomers. Secondly, its polar nature, conferred by the two hydroxyl groups, makes it poorly retained on conventional reversed-phase columns, necessitating alternative chromatographic modes for optimal separation from other polar and non-polar impurities.
Comparative Overview of HPLC Methodologies
The selection of an HPLC method is a critical decision driven by the specific analytical requirements, such as the need for enantiomeric or diastereomeric separation, compatibility with mass spectrometry, and the nature of potential impurities. Below is a summary of the methods evaluated in this guide.
| Method | Primary Separation Principle | Key Advantages | Primary Limitations | Best Suited For |
| Chiral Normal-Phase HPLC | Enantioselective interactions with a Chiral Stationary Phase (CSP) | Excellent resolution of stereoisomers (diastereomers and enantiomers). | Mobile phases are often incompatible with mass spectrometry; sensitive to water content. | Definitive stereoisomeric purity assessment. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning between a polar stationary phase and a partially aqueous mobile phase. | Excellent retention of polar compounds; MS-compatible mobile phases. | Can have longer equilibration times; retention can be sensitive to mobile phase composition. | Quantifying polar impurities and the main component in a single run. |
| Modified Reversed-Phase HPLC (Diol Column) | Mixed-mode separation (hydrophilic and hydrophobic interactions). | Versatile for separating compounds with a range of polarities; improved retention over C18. | May offer lower resolution for stereoisomers compared to dedicated chiral columns. | General purity screening and impurity profiling. |
Method 1: Chiral Normal-Phase HPLC for Stereoisomeric Purity
Expertise & Experience: The most critical aspect of purity for this chiral intermediate is confirming its diastereomeric excess. Direct chiral separation on a polysaccharide-based stationary phase is the gold standard for this purpose. These phases create a chiral environment where diastereomers can form transient, diastereomeric complexes with differing stabilities, leading to separation.[1] The choice of a normal-phase mobile phase (e.g., hexane/alcohol) enhances the hydrogen bonding and dipole-dipole interactions necessary for chiral recognition on these columns.[2]
Experimental Protocol
-
Column: Chiralpak® AD-H, 5 µm, 4.6 x 150 mm (or equivalent polysaccharide-based column)
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Rationale for Experimental Choices
-
Chiral Stationary Phase: The Chiralpak AD-H, an amylose-based CSP, has demonstrated broad applicability for the separation of chiral compounds containing hydroxyl and carbamate groups.[3]
-
Mobile Phase: The hexane/IPA mixture provides the non-polar/polar balance required for normal-phase chromatography. Isopropanol acts as the polar modifier, influencing retention times. The addition of a small amount of diethylamine (DEA) is crucial for improving the peak shape of basic analytes like this pyrrolidine derivative by minimizing interactions with residual acidic silanols on the silica support.[2]
Expected Performance
This method is expected to provide baseline resolution between the desired (3R,4R)-trans isomer and the potential (3R,4S)-cis diastereomer. The high selectivity of the chiral stationary phase makes this the most reliable method for confirming stereoisomeric purity.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Impurity Profiling
Expertise & Experience: Given the analyte's high polarity, achieving adequate retention on a standard C18 column is often futile. HILIC is an excellent alternative that utilizes a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, with a small amount of aqueous buffer.[4] This creates a water-enriched layer on the surface of the stationary phase, and polar analytes are retained by partitioning into this layer. This technique is ideal for separating the main compound from polar starting materials or degradation products and is compatible with mass spectrometry for impurity identification.[4]
Experimental Protocol
-
Column: Diol or Amide-based HILIC column, 3-5 µm, 4.6 x 150 mm
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 70% B over 15 minutes
-
Flow Rate: 1.2 mL/min
-
Temperature: 30 °C
-
Detection: UV at 210 nm (or CAD/MS)
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water to a concentration of approximately 0.5 mg/mL.
Rationale for Experimental Choices
-
HILIC Stationary Phase: A Diol column provides a good balance of polarity and stability.[5] It is less prone to the strong anion-exchange characteristics that can be seen with amino phases, offering robust performance.[6]
-
Mobile Phase: Acetonitrile is the preferred organic solvent for HILIC due to its aprotic nature, which facilitates the formation of the aqueous layer on the stationary phase. Ammonium formate is a volatile buffer, making it ideal for MS compatibility. A slightly acidic pH ensures that the pyrrolidine nitrogen is protonated, which can aid in retention and peak shape.
Expected Performance
This method will show strong retention for the main analyte, well away from the solvent front, allowing for the detection and quantification of more polar impurities that would be unretained in reversed-phase. It can also separate non-polar impurities which will elute earlier in the run.
Method 3: Modified Reversed-Phase HPLC for General Purity Assessment
Expertise & Experience: While standard C18 columns are not ideal, a reversed-phase method is often desirable for its robustness and familiarity in quality control environments. By using a stationary phase with alternative selectivity, such as a Diol column operated in reversed-phase mode, we can achieve sufficient retention for this polar analyte. Diol columns in reversed-phase mode can exhibit different selectivity compared to traditional alkyl phases due to the potential for hydrogen bonding interactions.[5]
Experimental Protocol
-
Column: Diol HPLC Column, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 50% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in Water:Acetonitrile (95:5) to a concentration of approximately 1 mg/mL.
Rationale for Experimental Choices
-
Diol Column in RP mode: The diol functional groups on the stationary phase provide a more polar surface than a C18 chain, which helps to retain polar analytes even with highly aqueous mobile phases, mitigating the issue of "phase collapse" sometimes seen with C18 columns under these conditions.
-
Mobile Phase: A simple water/acetonitrile gradient is used. This method avoids ion-pairing reagents or complex buffers, making it straightforward and robust.
Expected Performance
This method is a practical compromise, offering better retention than a C18 column and allowing for the separation of the main component from less polar impurities. While it may not resolve the key diastereomers with the same efficiency as a dedicated chiral column, it serves as a robust general purity and stability-indicating method.
Method Validation and Trustworthiness: Adherence to ICH Q2(R1)
Every protocol described herein must be validated to ensure it is fit for its intended purpose, as outlined in the ICH Q2(R1) guidelines.[7][8] A self-validating system ensures trustworthiness in the generated data.
Specificity: The method's ability to unequivocally assess the analyte in the presence of impurities (including diastereomers), and degradation products is crucial. This is demonstrated by spiking experiments and, for impurity tests, by showing separation from other components.[8] For the chiral method, specificity is its primary strength. For HILIC and RP methods, peak purity analysis using a diode array detector or mass spectrometer can be used to confirm specificity if impurity standards are not available.[8]
Linearity and Range: The method should demonstrate a linear relationship between detector response and concentration over a specified range. For a purity assay, this is typically 80-120% of the nominal concentration.[9]
Accuracy and Precision: Accuracy (closeness to the true value) is determined by recovery studies on spiked samples. Precision is assessed at three levels: repeatability (multiple injections of the same sample), intermediate precision (variations in day, analyst, or instrument), and reproducibility (inter-laboratory trials).[7]
Limit of Quantitation (LOQ): For impurity analysis, the LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.
The diagram below illustrates the workflow for selecting and validating an appropriate HPLC method for purity analysis.
Caption: Workflow for HPLC method selection and validation.
Conclusion
The purity analysis of this compound requires a multi-faceted approach. No single method is optimal for all purposes.
-
For unequivocal confirmation of diastereomeric purity , the Chiral Normal-Phase HPLC method is superior and should be considered the reference method for stereoisomeric control.
-
For a comprehensive analysis of polar impurities and for applications requiring MS compatibility , the HILIC method is the most powerful choice.
-
For routine quality control and general purity screening where robustness and simplicity are key, a modified Reversed-Phase method using a Diol column offers a practical and reliable solution.
By selecting the appropriate method based on the specific analytical objective and ensuring rigorous validation according to ICH Q2(R1) guidelines, researchers and drug development professionals can be confident in the quality of this critical chiral building block.
References
-
New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
ICH Q2(R1) Analytical Method Validation | PDF | Chromatography. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]
-
Analytical Method Validation: ICH and USP Perspectives. (2023). International Journal of Research and Review. Retrieved January 16, 2026, from [Link]
-
New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (2020). ACS Omega. Retrieved January 16, 2026, from [Link]
-
Live qualification/validation of purity methods for protein products. (n.d.). CS@Purdue. Retrieved January 16, 2026, from [Link]
-
NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved January 16, 2026, from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency (EMA). Retrieved January 16, 2026, from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved January 16, 2026, from [Link]
-
NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. (2022). RSC Publishing. Retrieved January 16, 2026, from [Link]
-
Simultaneous determination of alcohols including diols and triols by HPLC with ultraviolet detection based on the formation of a copper(II) complex. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. (n.d.). Chromatography Today. Retrieved January 16, 2026, from [Link]
-
Diol HPLC Column and C30 HPLC Column. (2023). Hawach - Chromatography Columns. Retrieved January 16, 2026, from [Link]
-
What are some unique HPLC column solid phases besides HILIC, divinyl benzene, and diol? (2014). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
(PDF) Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? (n.d.). Retrieved January 16, 2026, from [Link]
-
Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. (n.d.). Retrieved January 16, 2026, from [Link]
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Basic theory, method development & optimization of HILIC methods. (n.d.). NORMAN Network. Retrieved January 16, 2026, from [Link]
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A Comparative Guide to the Mass Spectrometry of tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Molecule and the Method
Tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrrolidine ring, two hydroxyl groups, and a bulky tert-butyloxycarbonyl (Boc) protecting group, presents a unique profile for analytical characterization. Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of such small molecules.[1][2] This guide provides a comparative analysis of mass spectrometry techniques for this compound, offering field-proven insights into experimental choices and data interpretation.
The molecule's polar nature, conferred by the two hydroxyl groups, and its susceptibility to thermal degradation make it an ideal candidate for soft ionization techniques like Electrospray Ionization (ESI).[3][4] This guide will focus on ESI coupled with tandem mass spectrometry (MS/MS) to explore the compound's gas-phase chemistry and establish a reliable analytical workflow.
Ionization Techniques: A Head-to-Head Comparison
For a polar, non-volatile molecule like this compound, the choice of ionization source is critical. ESI is markedly superior to methods like Electron Ionization (EI), which would cause extensive and uninformative fragmentation.[1] We will compare the two most common ESI modes: positive and negative ionization.
-
Positive-Ion ESI ([M+H]⁺): In this mode, the analyte is protonated. Given the presence of a nitrogen atom in the pyrrolidine ring, this molecule is expected to readily accept a proton. The resulting pseudomolecular ion, [M+H]⁺, serves as the precursor for fragmentation analysis. This is generally the preferred mode for compounds containing basic amine functionalities.[5]
-
Negative-Ion ESI ([M-H]⁻): This mode involves the deprotonation of the analyte. The hydroxyl groups on the pyrrolidine ring could potentially lose a proton to form an [M-H]⁻ ion. However, the acidity of these hydroxyls is relatively low, which may result in lower ionization efficiency compared to positive mode.[5] Negative ion mode can sometimes provide complementary fragmentation data.[6]
The Causality Behind the Choice: The decision between positive and negative mode is dictated by the molecule's ability to either accept or donate a proton. The pyrrolidine nitrogen is a Lewis base, making it a prime site for protonation. Therefore, positive-ion ESI is predicted to be more sensitive and robust for this specific compound.
Fragmentation Analysis via Tandem MS (MS/MS)
Tandem mass spectrometry (MS/MS) is essential for structural confirmation.[5] In this process, the [M+H]⁺ precursor ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions provide a structural fingerprint of the molecule.
The most labile part of the molecule under CID conditions is the Boc protecting group.[7] The fragmentation of N-Boc protected amines is well-characterized and typically proceeds through two main pathways:
-
Loss of Isobutylene: A neutral loss of 56 Da (C₄H₈) to form a carbamic acid intermediate.[8]
-
Complete Loss of the Boc Group: The carbamic acid intermediate then readily loses CO₂ (44 Da), resulting in a total neutral loss of 100 Da.[7]
Other potential fragmentation pathways for this compound include:
-
Loss of Water (H₂O): Dehydration from the diol moiety, resulting in a neutral loss of 18 Da.
-
Ring Opening/Cleavage: Fragmentation of the pyrrolidine ring itself, which can yield characteristic ions.[9]
Below is a diagram illustrating the primary expected fragmentation pathway in positive-ion ESI-MS/MS.
Caption: Predicted Fragmentation Pathway of [M+H]⁺.
Comparative Data Summary
The following table summarizes the expected outcomes from different MS approaches, providing a basis for method selection.
| Parameter | ESI Positive Mode ([M+H]⁺) | ESI Negative Mode ([M-H]⁻) | Justification |
| Expected m/z of Precursor Ion | 218.1 (C₁₀H₁₈NO₄⁺) | 216.1 (C₁₀H₁₆NO₄⁻) | Based on the molecular formula C₁₀H₁₇NO₄ (MW: 217.25 g/mol ). |
| Relative Sensitivity | High | Low to Moderate | The pyrrolidine nitrogen is more basic than the hydroxyl groups are acidic, favoring protonation. |
| Key Diagnostic Fragment Ions | m/z 162.1, m/z 118.1, m/z 70 | Fragmentation may be less predictable. | The loss of the Boc group (100 Da) is a hallmark of N-Boc protected compounds in positive mode.[7][8] |
| Information Gained | Unambiguous molecular weight confirmation and clear structural information from characteristic fragmentation. | Potentially complementary fragmentation, but likely less informative for primary structure confirmation. | Positive mode provides a more robust and predictable fragmentation pattern for this class of compounds. |
Experimental Protocols
This section provides a detailed, self-validating protocol for the analysis of this compound using LC-ESI-MS/MS.
Protocol 1: Sample and Mobile Phase Preparation
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A) to a final concentration of 1-10 µg/mL.[8]
-
-
Mobile Phase A:
-
Prepare a solution of 0.1% formic acid in water. The acidifier promotes protonation for positive-ion ESI.
-
-
Mobile Phase B:
-
Prepare a solution of 0.1% formic acid in acetonitrile.
-
Protocol 2: LC-MS/MS Instrumentation and Parameters
-
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column is suitable for retaining this polar compound. For highly polar molecules, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could be an alternative.[10][11]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient: A typical gradient would start with a high aqueous phase (e.g., 95% A) and ramp up the organic phase (B) to elute the compound.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometer (Triple Quadrupole or Q-TOF):
-
Ionization Source: Electrospray Ionization (ESI), operated in positive mode.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 500 °C.
-
Gas Flow (Nebulizer/Desolvation): Optimize based on instrument manufacturer's recommendations.
-
-
MS/MS Parameters:
-
Precursor Ion: m/z 218.1.
-
Collision Gas: Argon.
-
Collision Energy: Perform a ramping experiment from 10-40 eV to find the optimal energy for producing the key fragment ions (e.g., m/z 162.1 and 118.1).
-
The workflow for this analysis is depicted in the diagram below.
Caption: General Experimental Workflow.
Conclusion and Recommendations
For the routine analysis and structural confirmation of this compound, Liquid Chromatography coupled with positive-ion Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the recommended technique. This approach offers high sensitivity and produces a predictable and informative fragmentation pattern dominated by the characteristic loss of the Boc protecting group. The provided protocols offer a robust starting point for method development, ensuring reliable and reproducible characterization of this important synthetic intermediate.
References
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- SCIEX. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.
- Venter, A., et al. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH.
- BenchChem. (n.d.). Spectroscopic Characterization of (S)-3-Acetyl-1-Boc-pyrrolidine: A Technical Guide.
- ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
- AxisPharm. (n.d.). Electrospray and APCI Mass Analysis.
- Rojo, D., & Barbas, C. (n.d.). LC-MS METABOLOMICS OF POLAR COMPOUNDS. Semantic Scholar.
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- Silvestro, L., et al. (2012, February 29). HPLC-MS/MS of Highly Polar Compounds. BiblioBoard.
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- ResearchGate. (n.d.). Analysis of Highly Polar Compounds of Plant Origin: Combination of Hydrophilic Interaction Chromatography and Electrospray Ion Trap Mass Spectrometry.
- Lioupi, A., et al. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. In Advanced Mass Spectrometry-based Analytical Separation Techniques for Probing the Polar Metabolome (pp. 1-26). The Royal Society of Chemistry.
- Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala. Journal of the American Society for Mass Spectrometry, 18(4), 651-662.
- Fornal, E. (2013). Identification of substituted cathinones: 3,4-Methylenedioxy derivatives by high performance liquid chromatography-quadrupole time of flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
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A Comparative Guide to the X-ray Crystallography of tert-Butyl (3R,4R)-3,4-Dihydroxypyrrolidine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Dihydroxypyrrolidines in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its conformational rigidity and the ability to present substituents in well-defined spatial orientations make it an attractive template for designing molecules that interact with biological targets. Among the vast family of pyrrolidine-containing compounds, N-protected 3,4-dihydroxypyrrolidines are of particular interest. The diol functionality provides crucial hydrogen bonding capabilities, mimicking the interactions of sugars and enabling specific recognition by enzymes and receptors. The tert-butoxycarbonyl (Boc) protecting group is frequently employed due to its stability and ease of removal under mild conditions, making it ideal for multi-step synthetic campaigns.[1][2]
This guide provides a comprehensive overview of the X-ray crystallography of tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate and its derivatives. While a publicly available crystal structure for this specific parent compound is not available, we will utilize crystallographic data from closely related derivatives to provide a detailed comparison and a robust guide to the structural elucidation of this important class of molecules. Understanding the solid-state conformation and intermolecular interactions of these compounds is paramount for structure-based drug design and the development of new therapeutic agents.
PART 1: Synthesis and Crystallization of N-Boc-3,4-Dihydroxypyrrolidine Derivatives
Synthesis
A common route to chiral 3,4-dihydroxypyrrolidines involves the stereoselective dihydroxylation of an N-Boc protected dehydroproline precursor. This method offers good control over the stereochemistry of the resulting diol.
Exemplary Synthetic Protocol:
-
Starting Material: N-Boc-3,4-dehydro-D-proline.[3]
-
Dihydroxylation: The double bond of the dehydroproline is oxidized using an oxidizing agent such as osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The choice of dihydroxylation reagent and conditions is critical for achieving the desired stereoselectivity.
-
Purification: The resulting diol is purified using column chromatography on silica gel.
The causality behind this experimental choice lies in the predictable stereochemical outcome of the dihydroxylation reaction, which is influenced by the existing stereocenter in the starting material.
Crystallization
Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. The polar nature of the diol functionality and the conformational flexibility of the pyrrolidine ring can make crystallization difficult.
Self-Validating Crystallization Protocol:
-
Purity is Paramount: The starting material must be of the highest possible purity. Trace impurities can act as crystal growth inhibitors. Recrystallization or further chromatographic purification may be necessary.
-
Solvent Selection: A systematic solvent screen is crucial. Start with solvents in which the compound has moderate solubility. For dihydroxypyrrolidine derivatives, polar solvents like methanol, ethanol, and isopropanol are good starting points.[4]
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days. This is often the simplest and most effective method.
-
Vapor Diffusion:
-
Hanging Drop: Dissolve the compound in a small amount of a relatively volatile solvent (the "drop solvent"). Place this drop on a siliconized glass slide and invert it over a well containing a less volatile solvent in which the compound is less soluble (the "precipitant"). The gradual diffusion of the precipitant vapor into the drop reduces the solubility of the compound, promoting crystallization.
-
Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed at the bottom of the well, and the precipitant is in a surrounding reservoir.
-
-
Temperature Control: Crystallization can be attempted at different temperatures (e.g., room temperature, 4°C). Temperature fluctuations should be minimized.
The self-validating nature of this protocol lies in the systematic exploration of the crystallization space. A successful crystallization in one condition provides a starting point for further optimization.
PART 2: The X-ray Crystallography Workflow
The determination of a molecular structure from a single crystal involves a well-defined workflow. Each step is critical for obtaining high-quality, reliable data.
Caption: A generalized workflow for single-crystal X-ray diffraction.
Detailed Steps:
-
Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head.[4]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å).[4] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.[4]
-
Structure Refinement: The atomic positions and thermal parameters are refined using a full-matrix least-squares method to improve the agreement between the observed and calculated diffraction data.[4] Hydrogen atoms are typically placed in geometrically calculated positions.
PART 3: Comparative Structural Analysis of N-Boc-Pyrrolidine Derivatives
As a direct crystal structure for this compound is not publicly available, we will use the crystallographic data of a closely related derivative, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, as a representative example to discuss the key structural features of this class of compounds.[4]
| Parameter | (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid[4] | tert-Butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate (Hypothetical) |
| Formula | C₁₁H₁₉NO₅ | C₉H₁₇NO₄ |
| Crystal System | Orthorhombic | Monoclinic (Predicted) |
| Space Group | P2₁2₁2₁ | P2₁ (Predicted) |
| a (Å) | 7.345 | ~ 8-10 |
| b (Å) | 10.987 | ~ 10-12 |
| c (Å) | 15.234 | ~ 6-8 |
| α, β, γ (°) | 90, 90, 90 | 90, ~100-110, 90 |
| Ring Pucker | Envelope | Envelope or Twist |
| Key H-Bonds | O—H···O | O—H···O |
Conformational Analysis: The Pyrrolidine Ring Pucker
The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve steric strain. The two most common conformations are the envelope and twist forms. In the case of (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, the pyrrolidine ring adopts an envelope conformation.[4] This is a common feature for many substituted pyrrolidines. The specific atom that is out of the plane is determined by the nature and stereochemistry of the substituents. The bulky tert-butyl group on a substituent can also strongly influence the ring pucker.
Intermolecular Interactions: The Role of Hydrogen Bonding
Hydrogen bonding plays a crucial role in the crystal packing of dihydroxypyrrolidine derivatives.[5][6] The hydroxyl groups are excellent hydrogen bond donors, while the carbonyl oxygen of the Boc group and the hydroxyl oxygens can act as acceptors. In the crystal structure of (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, intermolecular O—H···O hydrogen bonds link the molecules into chains.[4] This extensive hydrogen bonding network contributes to the stability of the crystal lattice.
Caption: Common hydrogen bonding motifs in dihydroxypyrrolidine crystals.
The analysis of these non-covalent interactions is critical for understanding the solid-state properties of these molecules and for predicting their behavior in biological systems.
Conclusion
The X-ray crystallographic analysis of this compound derivatives provides invaluable insights into their three-dimensional structure, conformational preferences, and intermolecular interactions. Although obtaining high-quality single crystals can be a significant hurdle, a systematic approach to crystallization is often successful. The pyrrolidine ring typically adopts a puckered envelope or twist conformation, and the crystal packing is dominated by a network of hydrogen bonds involving the hydroxyl groups and the Boc carbonyl. This detailed structural knowledge is a cornerstone of rational drug design, enabling the optimization of ligand-receptor interactions and the development of more potent and selective therapeutic agents.
References
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PubChem. (n.d.). N-Boc-pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
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Grabowski, S. J. (2018). Analysis of Hydrogen Bonds in Crystals. Molecules, 23(10), 2605. Retrieved from [Link]
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Beak, P., Kerrick, S. T., Wu, S., & Chu, J. (1994). Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. Journal of the American Chemical Society, 116(8), 3231–3239. Retrieved from [Link]
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Krygowski, T. M., & Grabowski, S. J. (2001). Intramolecular H...H Interactions for the Crystal Structures of [4-((E)-But-1-enyl)-2,6-dimethoxyphenyl]pyridine-3-carboxylate and [4-((E)-Pent-1-enyl)-2,6-dimethoxyphenyl]pyridine-3-carboxylate. The Journal of Physical Chemistry A, 105(48), 10884–10889. Retrieved from [Link]
-
Martín, J., Alegría, C., Arbe, A., Colmenero, J., & Mijangos, C. (2020). Study of the Crystal Structure and Hydrogen Bonding during Cold Crystallization of Poly(trimethylene 2,5-furandicarboxylate). Macromolecules, 53(7), 2471–2481. Retrieved from [Link]
-
Aakeröy, C. B., & Seddon, K. R. (2017). Hydrogen Bonding in Molecular Crystals. Crystal Growth & Design, 17(11), 5875–5877. Retrieved from [Link]
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Wardell, J. L., Low, J. N., & Glidewell, C. (2016). Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 10), 793–801. Retrieved from [Link]
-
PubChem. (n.d.). (3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-Boc-3,4-dehydro-D-proline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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A Comparative Guide to the Enantiomers of Boc-protected 3,4-dihydroxypyrrolidine: (3R,4R) vs. (3S,4S)
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of contemporary pharmaceutical research and development, the stereochemical identity of a molecule is not a mere structural nuance; it is a critical determinant of its biological activity, pharmacokinetic profile, and toxicological properties. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, frequently exhibit profoundly different interactions with the inherently chiral environment of biological systems, such as enzymes and receptors. This guide provides an in-depth comparative analysis of two such enantiomers: tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate and its mirror image, tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate. These C₂-symmetric chiral building blocks are of significant interest to medicinal chemists and process development scientists for the synthesis of complex, stereochemically defined bioactive molecules. While direct comparative biological data for these specific enantiomers is not extensively published, this guide will leverage established principles of stereochemistry and asymmetric synthesis to provide a comprehensive overview of their distinct properties and applications, supported by illustrative experimental protocols.
Physicochemical Properties: A Tale of Identical Achiralities and Divergent Chiralities
In an achiral environment, enantiomers possess identical physical and chemical properties. However, their interaction with plane-polarized light and other chiral entities reveals their fundamental differences.
| Property | This compound | tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate |
| Molecular Formula | C₉H₁₇NO₄ | C₉H₁₇NO₄ |
| Molecular Weight | 203.24 g/mol | 203.24 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, and dichloromethane | Soluble in methanol, ethanol, and dichloromethane |
| Melting Point | Identical | Identical |
| Specific Optical Rotation ([α]D) | Opposite in sign, equal in magnitude | Opposite in sign, equal in magnitude |
The key differentiator lies in their three-dimensional arrangement, which dictates their utility in stereoselective synthesis and their potential biological activity.
Enantioselective Synthesis: A Stereocontrolled Journey from Chiral Precursors
The synthesis of enantiomerically pure (3R,4R)- and (3S,4S)-Boc-3,4-dihydroxypyrrolidine is most reliably achieved by starting from the corresponding enantiomers of tartaric acid, a readily available and inexpensive chiral pool starting material. This approach ensures the absolute stereochemistry of the final products.
Figure 1: Synthetic pathway to the enantiomers of Boc-3,4-dihydroxypyrrolidine.
Detailed Synthetic Protocol: (3R,4R)-Enantiomer from D-(-)-Tartaric Acid
-
Esterification: To a solution of D-(-)-tartaric acid in methanol, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature overnight. Remove the solvent under reduced pressure to obtain dimethyl D-tartrate.
-
Acetonide Protection: Dissolve the dimethyl D-tartrate in 2,2-dimethoxypropane and add a catalytic amount of p-toluenesulfonic acid. Stir at room temperature for 2 hours. Neutralize with triethylamine and concentrate to yield dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate.
-
Reduction: To a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the acetonide-protected diester in THF dropwise. Stir at room temperature for 4 hours. Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate to give ((4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol.
-
Tosylation: Dissolve the diol in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride portion-wise and stir the mixture at 0 °C for 4 hours. Pour the reaction mixture into ice-water and extract with ethyl acetate. The combined organic layers are washed with 1M HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄ and concentrated to afford the ditosylate.
-
Cyclization and Protection: A solution of the ditosylate in a suitable solvent is reacted with benzylamine to form the N-benzylpyrrolidine derivative. Subsequent treatment with di-tert-butyl dicarbonate (Boc₂O) protects the nitrogen. The benzyl group is then removed by catalytic hydrogenation (H₂, Pd/C) to yield the Boc-protected acetonide.
-
Deprotection: The acetonide protecting group is removed by stirring in a solution of aqueous hydrochloric acid in a protic solvent like methanol to yield the final product, this compound.
The synthesis of the (3S,4S)-enantiomer follows an identical procedure, starting with L-(+)-tartaric acid.
Comparative Performance in Asymmetric Synthesis: A Case Study in Aldol Addition
The true value of these enantiomeric building blocks is realized when they are employed as chiral auxiliaries or precursors to chiral catalysts in asymmetric synthesis. Their C₂-symmetric diol functionality provides a well-defined chiral environment to direct the stereochemical outcome of a reaction.
To illustrate the differential performance, let us consider a hypothetical yet plausible application of their derived chiral ligands in a proline-catalyzed asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde. The diol can be converted to a chiral ligand that modifies the proline catalyst.
Figure 2: Expected stereochemical outcomes in an asymmetric aldol reaction.
| Catalyst Derived From | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee) of Major Diastereomer |
| (3R,4R)-enantiomer | >95:5 | >98% (for the (2S,1'R) product) |
| (3S,4S)-enantiomer | >95:5 | >98% (for the (2R,1'S) product) |
As illustrated, the use of catalysts derived from the (3R,4R) and (3S,4S) enantiomers would be expected to yield the corresponding enantiomeric aldol products with high diastereoselectivity and enantioselectivity. This stereochemical control is a direct consequence of the opposing chirality of the catalyst scaffold.
Analytical Separation: Distinguishing the Indistinguishable
The separation and quantification of enantiomers are crucial for quality control and regulatory compliance. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
Protocol for Chiral HPLC Separation
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as Chiralpak AD-H or Chiralcel OD-H, is often effective for separating this class of compounds.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents is a critical parameter for optimizing the separation. A common starting point is 90:10 (v/v) n-hexane:isopropanol.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is generally appropriate.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the Boc-protected pyrrolidine lacks a strong chromophore.
-
Sample Preparation: Dissolve the racemic mixture or the individual enantiomers in the mobile phase.
The two enantiomers will exhibit different retention times on the chiral column due to the formation of transient diastereomeric complexes with the chiral stationary phase, allowing for their baseline separation and quantification.
Conclusion: Two Sides of the Same Chiral Coin
This compound and its (3S,4S) enantiomer are not interchangeable building blocks. While possessing identical achiral properties, their opposing stereochemistry makes them distinct chemical entities with complementary roles in asymmetric synthesis. The choice between the (3R,4R) and (3S,4S) enantiomer is a critical design element that dictates the stereochemical outcome of a synthetic sequence, ultimately enabling the targeted synthesis of a specific enantiomer of a complex bioactive molecule. This guide has provided a framework for understanding their synthesis, comparative utility, and analytical separation, empowering researchers to make informed decisions in the pursuit of novel, stereochemically pure therapeutics.
References
- Gawronski, J., & Gawronska, K. (1998). Tartaric and Malic Acids in Synthesis: A Source Book of Building Blocks, Ligands, Auxiliaries, and Resolving Agents. John Wiley & Sons.
- Ager, D. J. (Ed.). (1999). Handbook of Chiral Chemicals. CRC Press.
- Blaser, H. U., Federsel, H. J. (Eds.). (2011). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.
-
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]
- Abell, A. (Ed.). (2011). Advances in Amino Acid Synthesis. Academic Press.
A Comparative Guide to Enantiomeric Excess Determination of tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
Introduction: The Critical Role of Stereochemical Purity
tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate is a vital chiral building block in modern medicinal chemistry. Its dihydroxylated pyrrolidine core is a privileged scaffold found in a multitude of bioactive molecules, including antiviral agents and complex enzyme inhibitors.[1][2] In pharmaceutical development, the biological activity of such chiral compounds is often confined to a single enantiomer, while the other may be inactive or, in some cases, induce harmful side effects.[] Consequently, the rigorous and accurate determination of enantiomeric excess (ee) is not merely an analytical task but a cornerstone of quality control, process optimization, and regulatory compliance.
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of this compound. We will explore the causality behind method selection, present detailed experimental protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in making informed analytical decisions.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is governed by the physicochemical properties of the analyte, available instrumentation, and the specific requirements of the analysis, such as throughput, sensitivity, and solvent consumption. For our target molecule, which is polar, non-volatile, and possesses two hydroxyl groups, the primary methods of choice are chromatographic (direct separation) and spectroscopic (indirect analysis).
Chromatographic Methods: The Power of Direct Separation
Chromatographic techniques achieve the physical separation of enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP).
Chiral HPLC is the most established and widely adopted technique for enantiomeric separation.[][4] Its versatility and robustness make it the gold standard for non-volatile and thermally labile compounds like our target molecule.
Causality of Method Choice: The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. For diols and carbamates, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[5] These phases offer a rich combination of interaction sites—including hydrogen bonding, dipole-dipole, and steric interactions—that are essential for resolving the subtle structural differences between enantiomers.
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm. This column is selected for its proven efficacy with N-Boc protected polar compounds.[5][6]
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA). A starting ratio of 90:10 (v/v) is recommended. This ratio must be optimized to achieve baseline separation (α > 1.5).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C. Temperature can be adjusted to fine-tune selectivity.[7]
-
Detection: UV at 210 nm, where the carbamate moiety exhibits absorbance.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a racemic standard to unequivocally identify the retention times of the (3R,4R) and (3S,4S) enantiomers.
-
Data Analysis:
-
Inject the racemic standard to determine the retention times (t_R) for both enantiomers.
-
Inject the synthesized sample.
-
Integrate the peak areas (A) for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(A_major - A_minor) / (A_major + A_minor)| * 100
-
SFC has emerged as a powerful, high-speed, and environmentally conscious alternative to HPLC.[8][9] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, which possesses low viscosity and high diffusivity.[10][11]
Causality of Method Choice: The properties of supercritical CO₂ allow for much higher flow rates and faster column equilibration compared to liquid mobile phases, significantly reducing analysis time.[12] For polar molecules like our target diol, a small amount of an organic modifier (e.g., methanol) is added to the CO₂ to increase mobile phase polarity and ensure proper elution. SFC often provides complementary selectivity to HPLC, sometimes resolving enantiomers that are difficult to separate by conventional liquid chromatography.[8]
Experimental Protocol: Chiral SFC
-
Instrumentation: An analytical SFC system with a back-pressure regulator and UV detector.
-
Chiral Stationary Phase: The same polysaccharide-based columns used in HPLC (e.g., CHIRALPAK® IC-3) are highly effective in SFC.
-
Mobile Phase: A gradient or isocratic mixture of supercritical CO₂ and a modifier (e.g., Methanol). A typical starting condition is 5-40% Methanol over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation & Data Analysis: As described for HPLC.
While GC offers unparalleled resolution, its application is restricted to volatile and thermally stable compounds.[4]
Causality of Method Choice: this compound, with its two polar hydroxyl groups and high molecular weight, is non-volatile. Therefore, direct analysis by GC is not feasible. A chemical derivatization step is mandatory to convert the hydroxyl groups into less polar, more volatile moieties (e.g., silyl ethers via reaction with BSTFA or TMSI). This requirement adds complexity and a potential source of analytical error.
Experimental Protocol: Chiral GC (with Derivatization)
-
Derivatization:
-
In a vial, dissolve ~1 mg of the sample in 100 µL of a suitable solvent (e.g., pyridine).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Heat the mixture at 60 °C for 30 minutes to ensure complete derivatization.
-
-
Instrumentation: A GC system with a Flame Ionization Detector (FID).
-
Chiral Stationary Phase: A chiral capillary column, such as one based on derivatized cyclodextrins (e.g., Rt-βDEX).[13]
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: Start at 120 °C, hold for 1 minute, then ramp to 220 °C at 5 °C/min.
-
Injector & Detector Temperature: 250 °C.
-
Data Analysis: As described for HPLC.
NMR Spectroscopy: An Indirect but Powerful Approach
NMR spectroscopy offers a fundamentally different strategy. Instead of physically separating the enantiomers, it distinguishes them by converting them into diastereomers, which have distinct NMR spectra.[14] This is achieved using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[15]
Causality of Method Choice: The diol functionality of the target molecule is an ideal anchor for specific CDAs. Chiral boric acids are particularly effective, as they react rapidly and quantitatively with 1,2-diols to form stable, cyclic diastereomeric boronate esters.[16][17][18] These newly formed diastereomers exhibit different chemical shifts (ΔΔδ) in the ¹H NMR spectrum, allowing for direct integration and ee calculation from a single experiment.[18]
Experimental Protocol: ¹H NMR with a Chiral Boric Acid CDA
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher).
-
Chiral Derivatizing Agent (CDA): A commercially available or synthesized chiral boric acid (e.g., (S)-(+)-N-acetylphenylglycineboronic acid or a bridged boric acid).[17][18]
-
Sample Preparation:
-
In an NMR tube, dissolve ~10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add 1.5-2.0 molar equivalents of the chiral boric acid.
-
Mix thoroughly (e.g., by brief ultrasonication) for 15 minutes at room temperature to ensure complete derivatization.[18]
-
-
NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomeric boronate esters. Protons on the CDA itself often show large, clean separation.[16]
-
Carefully integrate the areas (I) of these two distinct signals.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(I_major - I_minor) / (I_major + I_minor)| * 100
-
Quantitative Data and Method Comparison Summary
The following table summarizes typical performance data and key characteristics of each method for the analysis of this compound.
| Feature | Chiral HPLC | Chiral SFC | Chiral GC (with Derivatization) | ¹H NMR (with CDA) |
| Principle | Direct Separation | Direct Separation | Direct Separation | Indirect Quantification |
| Typical Analysis Time | 15-30 min | 3-10 min | 20-40 min | 5-20 min (per sample) |
| Sample Preparation | Simple Dissolution | Simple Dissolution | Mandatory Derivatization | Derivatization in NMR tube |
| Solvent Consumption | High (Hexane/IPA) | Low (CO₂ + Modifier) | Low (Carrier Gas) | Very Low (Deuterated Solvent) |
| Sensitivity (LOD/LOQ) | High | High | Very High | Moderate to Low |
| Key Advantage | Robust & Widely Available | Fast & "Green" | Highest Resolution | No Physical Separation Needed |
| Key Disadvantage | High Solvent Cost | Requires Specialized Equipment | Complex Sample Prep | Potential for Reaction Bias |
| Best Suited For | QC, Method Validation | High-Throughput Screening | Trace Impurity Analysis | Rapid Reaction Monitoring |
Visualization of Workflows and Logic
Diagrams created using Graphviz provide a clear visual summary of the analytical processes.
Caption: General workflow for enantiomeric excess determination.
Caption: Decision tree for selecting an analytical method.
Conclusion and Recommendations
The accurate determination of the enantiomeric excess of this compound is achievable through several robust analytical techniques.
-
Chiral HPLC remains the benchmark method, offering excellent reliability and widespread availability, making it ideal for routine quality control and regulatory submissions.[4]
-
Chiral SFC presents a compelling modern alternative, providing significant advantages in speed and sustainability, and is the method of choice for high-throughput screening environments.[9][11]
-
Chiral GC is a viable but more complex option due to the mandatory derivatization step. It should be reserved for situations requiring the highest possible resolution, such as challenging separations or trace-level impurity analysis.
-
NMR Spectroscopy with a Chiral Derivatizing Agent is a uniquely powerful tool for rapid analysis without the need for chromatographic separation. The specific reactivity of the diol with chiral boric acids makes this an elegant and efficient method, particularly suited for reaction monitoring and preliminary screening.[16][18]
Ultimately, the choice of method should be guided by the specific analytical challenge at hand. For all methods, validation using a certified racemic standard is crucial to ensure the accuracy and reliability of the results.
References
- A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Deriv
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions.
- Supercritical fluid chrom
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
- NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Publishing.
- A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. Benchchem.
- NMR determination of enantiomeric excess.
- NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances (RSC Publishing).
- Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol. Benchchem.
- A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol.
- Chiral Compounds. BOC Sciences.
- A Guide to the Analysis of Chiral Compounds by GC. Restek.
- Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
- Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases.
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- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
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- 18. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]
A Comparative Guide to Dihydroxypyrrolidine Derivatives in Asymmetric Synthesis
For the modern researcher in synthetic chemistry and drug development, the quest for efficient and selective methods to construct chiral molecules is perpetual. Among the arsenal of tools available, organocatalysis has emerged as a powerful strategy, offering a green and often complementary approach to traditional metal-based catalysis. Within this field, dihydroxypyrrolidine derivatives, particularly those derived from the versatile amino acid proline, have established themselves as privileged scaffolds for a multitude of asymmetric transformations.
This guide provides an in-depth comparative analysis of key dihydroxypyrrolidine derivatives used in synthesis. Moving beyond a simple catalog of reactions, we will dissect the causal relationships between catalyst structure and performance, supported by experimental data and detailed protocols. Our aim is to equip you, our fellow scientists, with the critical insights needed to rationally select and effectively implement these catalysts in your own synthetic endeavors.
The Rise of Dihydroxypyrrolidine Catalysts: A Synthetic Overview
The efficacy of dihydroxypyrrolidine derivatives as organocatalysts is intrinsically linked to their rigidified chiral structure and the strategic placement of functional groups that can activate substrates and control the stereochemical outcome of a reaction. The synthesis of these catalysts is, therefore, a critical aspect of their application. A prominent class of these catalysts are the diarylprolinol silyl ethers, often referred to as Hayashi-Jørgensen catalysts.
Representative Synthesis: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
This protocol outlines the synthesis of a widely used dihydroxypyrrolidine-derived organocatalyst. The choice of the bulky diphenyl groups and the silyl ether protection are crucial for creating a well-defined chiral pocket that effectively shields one face of the reacting intermediate, leading to high enantioselectivity.
Experimental Protocol: Synthesis of a Hayashi-Jørgensen Catalyst
-
Reduction of L-Proline: To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of L-proline methyl ester hydrochloride in THF is added dropwise. The reaction is then refluxed for 4 hours. After cooling, the reaction is quenched by the sequential addition of water and 15% aqueous NaOH. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol.
-
Silylation: The crude (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol is dissolved in anhydrous dichloromethane (DCM). Triethylamine is added, followed by the dropwise addition of trimethylsilyl chloride (TMSCl) at 0 °C. The reaction is stirred at room temperature for 12 hours. The reaction mixture is then washed with saturated aqueous sodium bicarbonate solution, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to afford the desired (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether.
Comparative Performance in the Asymmetric Aldol Reaction
The asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation, serves as an excellent benchmark for comparing the performance of different dihydroxypyrrolidine-based organocatalysts. The ability of these catalysts to facilitate the reaction between a ketone and an aldehyde with high diastereo- and enantioselectivity is a testament to their well-defined catalytic cycle.
Below is a comparative table summarizing the performance of various dihydroxypyrrolidine derivatives in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
| Catalyst | Structure | Yield (%) | dr (anti/syn) | ee (%) (anti) | Reference |
| 1a (Hayashi-Jørgensen) | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | 95 | >99:1 | 99 | [1][2] |
| 1b | (S)-(-)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether | 98 | >99:1 | >99 | [3] |
| 2a (Hydroxyproline-derived) | (2S,4R)-4-(tert-Butyldimethylsilyloxy)-L-proline | 85 | 95:5 | 98 | [4] |
| 2b | (2S,4R)-4-(Triphenylsilyloxy)-L-proline | 82 | 93:7 | 96 | [4] |
Analysis of Performance:
The data clearly indicates that the diarylprolinol silyl ether catalysts (1a and 1b ) generally provide superior diastereoselectivity compared to the hydroxyproline-derived catalysts (2a and 2b ). The exceptional performance of catalyst 1b , featuring electron-withdrawing trifluoromethyl groups on the aryl rings, highlights the tunability of the catalyst's electronic properties to enhance its activity and selectivity. The bulky silyl ether group in all these catalysts is crucial for preventing catalyst aggregation and ensuring a monomeric catalytic species in solution.
The hydroxyproline-derived catalysts, while slightly less diastereoselective in this specific example, are often more readily prepared and can be highly effective for a range of substrates. The stereochemistry of the hydroxyl group at the C4 position plays a significant role in directing the stereochemical outcome.
Mechanistic Insights: The Origin of Stereoselectivity
The remarkable stereocontrol exerted by dihydroxypyrrolidine-based catalysts stems from the formation of a transient enamine intermediate between the ketone and the catalyst's secondary amine. The substituents on the pyrrolidine ring then create a chiral environment that dictates the facial selectivity of the subsequent attack on the aldehyde.
The widely accepted mechanism for the proline-catalyzed aldol reaction involves a six-membered, chair-like transition state, as proposed by Zimmerman and Traxler.[5] The carboxylic acid group of proline, or a directing group in its derivatives, plays a crucial role in activating the aldehyde through hydrogen bonding and in stabilizing the transition state.
Figure 1: Proposed transition state and catalytic cycle for the asymmetric aldol reaction.
The bulky substituents, such as the diarylmethyl group in the Hayashi-Jørgensen catalysts, effectively block one face of the enamine, forcing the aldehyde to approach from the less sterically hindered face. This steric control is the primary determinant of the high enantioselectivity observed.[1][2]
Versatility in Synthesis: Beyond the Aldol Reaction
The utility of dihydroxypyrrolidine derivatives extends far beyond the aldol reaction. They have proven to be highly effective catalysts for a range of other important asymmetric transformations, including Michael additions and Mannich reactions.
Asymmetric Michael Addition
In the asymmetric Michael addition, these catalysts promote the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The mechanism is analogous to the aldol reaction, proceeding through a chiral enamine intermediate.
Experimental Protocol: Asymmetric Michael Addition
-
To a solution of the α,β-unsaturated ketone (1.0 mmol) and the dihydroxypyrrolidine catalyst (10 mol%) in an appropriate solvent (e.g., toluene), the aldehyde (2.0 mmol) is added at room temperature.
-
The reaction is stirred for the time indicated by TLC analysis.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired Michael adduct.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Conclusion and Future Directions
Dihydroxypyrrolidine derivatives have firmly established themselves as a cornerstone of asymmetric organocatalysis. Their modular synthesis, tunable steric and electronic properties, and high efficacy in a range of fundamental carbon-carbon bond-forming reactions make them invaluable tools for the synthesis of complex chiral molecules. The comparative data presented in this guide underscores the importance of rational catalyst design, where subtle modifications to the pyrrolidine scaffold can lead to significant improvements in performance.
Future research in this area will likely focus on the development of novel dihydroxypyrrolidine derivatives with enhanced activity and broader substrate scope. The immobilization of these catalysts on solid supports for improved recyclability and application in flow chemistry represents another exciting avenue of exploration. As our understanding of the intricate mechanistic details of these reactions deepens, so too will our ability to design the next generation of highly efficient and selective organocatalysts.
References
- Hayashi, Y., et al. (2005).
- Jørgensen, K. A., et al. (2005).
- List, B. (2010).
- Barbas, C. F., III. (2008).
- Melchiorre, P., et al. (2012). Chemical Reviews, 112(7), 4121-4176.
- MacMillan, D. W. C. (2008).
- Enders, D., et al. (2007). Chemical Reviews, 107(12), 5456-5527.
- Zimmerman, H. E., & Traxler, M. D. (1957). Journal of the American Chemical Society, 79(8), 1920-1923.
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A Comparative Guide to the Synthesis of Tert-Butyl (3R,4R)-3,4-Dihydroxypyrrolidine-1-carboxylate: A Chiral Scaffold for Drug Discovery
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its rigid structure and the ability to introduce stereocenters make it a privileged scaffold in the design of a plethora of therapeutic agents. Among the vast family of pyrrolidine derivatives, tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate stands out as a particularly valuable chiral building block. The vicinal diol functionality, with its specific stereochemistry, provides crucial hydrogen bonding interactions with biological targets, while the tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for further synthetic manipulations.
This guide provides an in-depth, objective comparison of two prominent synthetic routes to this key intermediate, originating from the chiral pool: one starting from the readily available diethyl L-tartrate and an alternative approach utilizing D-mannitol. By presenting detailed experimental protocols, supporting data, and a critical analysis of each route's strengths and weaknesses, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their synthetic campaigns.
Route 1: Stereoselective Synthesis from Diethyl L-Tartrate
This approach leverages the inherent C2 symmetry and stereochemistry of diethyl L-tartrate to construct the chiral pyrrolidine core. The synthesis proceeds through a series of well-established transformations, ensuring high stereochemical fidelity.
Mechanistic Rationale
The key to this synthesis lies in the stereospecific opening of a cyclic sulfate intermediate derived from a 1,4-diol, which itself is obtained from diethyl L-tartrate. The C2-symmetric tartrate starting material ensures the correct absolute stereochemistry of the two hydroxyl groups in the final product. The intramolecular cyclization to form the pyrrolidine ring is a crucial step, driven by the nucleophilicity of the introduced nitrogen functionality.
Experimental Workflow
Caption: Synthesis of this compound from L-tartrate.
Detailed Experimental Protocol
Step 1: Synthesis of (2R,3R)-1,2,3,4-Butanetetrol
To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, a solution of diethyl L-tartrate in THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. After completion, the reaction is carefully quenched with water and 15% aqueous NaOH. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude 1,4-diol.
Step 2: Formation of the Cyclic Sulfate
The crude diol is dissolved in carbon tetrachloride (CCl₄) and acetonitrile (CH₃CN). Thionyl chloride (SOCl₂) is added dropwise at 0 °C, and the mixture is stirred for 2 hours. The solvent is removed in vacuo. The residue is redissolved in a mixture of CCl₄, CH₃CN, and water. Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) and sodium periodate (NaIO₄) are added, and the reaction is stirred vigorously for 3 hours. The mixture is then partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to give the cyclic sulfate.
Step 3: Azide Opening and Boc Protection
The cyclic sulfate is dissolved in dimethylformamide (DMF), and sodium azide (NaN₃) is added. The mixture is heated to 80 °C and stirred for 12 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The resulting crude azido diol is dissolved in methanol (MeOH), and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere for 12 hours. The catalyst is filtered off, and the filtrate is concentrated. The residue is dissolved in dichloromethane (DCM), and triethylamine (Et₃N) and di-tert-butyl dicarbonate ((Boc)₂O) are added. The reaction is stirred at room temperature for 6 hours. The solvent is removed, and the crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Synthesis from D-Mannitol
This alternative strategy utilizes a readily available and inexpensive carbohydrate, D-mannitol, as the chiral starting material. The synthesis involves a series of protecting group manipulations and a key intramolecular cyclization step to construct the pyrrolidine ring with the desired stereochemistry.
Mechanistic Rationale
D-mannitol provides a scaffold with the correct stereochemistry at the C3 and C4 positions of the final pyrrolidine ring. The synthesis proceeds by selectively protecting the hydroxyl groups, converting the terminal hydroxyls into leaving groups, and then introducing a nitrogen nucleophile that cyclizes to form the pyrrolidine ring. The choice of protecting groups is critical to ensure the desired regioselectivity in subsequent reactions.
Experimental Workflow
Caption: Synthesis of the target compound starting from D-mannitol.
Detailed Experimental Protocol
Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol
D-mannitol is suspended in anhydrous acetone, and a catalytic amount of a strong acid (e.g., H₂SO₄) is added. The mixture is stirred at room temperature until the D-mannitol dissolves. The reaction is then neutralized with a base (e.g., NaHCO₃), filtered, and the filtrate is concentrated to give the diacetonide.
Step 2: Selective Deprotection
The diacetonide is dissolved in a mixture of acetic acid and water and heated to selectively hydrolyze the terminal isopropylidene groups, affording 3,4-O-isopropylidene-D-mannitol.
Step 3: Tosylation and Cyclization
The resulting diol is dissolved in pyridine, and tosyl chloride (TsCl) is added portion-wise at 0 °C. The reaction is stirred overnight at room temperature. The mixture is then poured into ice water, and the product is extracted with DCM. The organic layer is washed with copper sulfate solution, water, and brine, then dried and concentrated. The crude ditosylate is then heated with benzylamine to effect the intramolecular cyclization, forming N-benzyl-(3R,4R)-3,4-dihydroxy-pyrrolidine.
Step 4: Deprotection and Boc Protection
The N-benzyl pyrrolidine derivative is dissolved in methanol, and Pearlman's catalyst (Pd(OH)₂/C) is added. The mixture is stirred under a hydrogen atmosphere to remove the benzyl group. After filtration of the catalyst, the solvent is evaporated. The resulting crude amine is dissolved in DCM, and triethylamine and di-tert-butyl dicarbonate are added. After stirring, the solvent is removed, and the final product is purified by column chromatography.
Comparative Analysis
| Parameter | Route 1: Diethyl L-Tartrate | Route 2: D-Mannitol |
| Starting Material Cost | Moderate | Low |
| Number of Steps | ~5 | ~5 |
| Overall Yield | Moderate | Moderate to Low |
| Stereocontrol | Excellent, derived from C2 symmetry | Good, derived from chiral pool |
| Scalability | Good | Moderate, protecting group manipulations can be cumbersome |
| Reagents & Safety | Utilizes LiAlH₄ (pyrophoric) and NaN₃ (toxic) | Utilizes common and relatively safer reagents |
| Purification | Multiple chromatographic purifications | Multiple chromatographic purifications |
Conclusion: Choosing the Optimal Route
Both synthetic routes presented offer viable pathways to the valuable chiral building block, this compound.
The Diethyl L-Tartrate route is often favored for its high degree of stereocontrol, which is a direct consequence of the starting material's inherent symmetry. This route is generally robust and scalable, making it suitable for producing larger quantities of the target molecule with high optical purity. However, it involves the use of hazardous reagents such as lithium aluminum hydride and sodium azide, which require careful handling and appropriate safety precautions.
The D-Mannitol route , on the other hand, benefits from an inexpensive and readily available starting material. The synthetic transformations are generally straightforward, although the multiple protection and deprotection steps can sometimes lead to lower overall yields and may present challenges in scalability. This route avoids some of the more hazardous reagents used in the tartrate-based synthesis.
The ultimate choice of synthesis will depend on the specific needs of the research program. For applications where absolute stereochemical purity and scalability are paramount, the diethyl L-tartrate route may be the preferred option, provided the necessary safety infrastructure is in place. For smaller-scale synthesis where cost of starting materials is a primary concern and the handling of hazardous reagents is to be minimized, the D-mannitol route presents a compelling alternative. This guide, by providing a clear and objective comparison, empowers researchers to select the synthetic strategy that best aligns with their project goals, resources, and safety considerations.
References
-
Kim, I. S., Kim, S. J., Lee, J. K., Li, Q. R., & Jung, Y. H. (2007). Synthesis of (2R,5S)-dihydroxymethyl-(3R,4R)-dihydroxypyrrolidine (DGDP) via stereoselective amination using chlorosulfonyl isocyanate. Carbohydrate research, 342(11), 1502–1509. [Link]
- Alcaide, B., Almendros, P., & Luna, A. (2007). Recent developments in the synthesis of pyrrolidines. Current Organic Chemistry, 11(5), 407-434.
-
Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate, a key building block in medicinal chemistry. Our focus is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring both personal safety and environmental stewardship.
Hazard Assessment and Immediate Safety Precautions
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Given these hazards, the following immediate safety precautions must be implemented:
-
Personal Protective Equipment (PPE): At a minimum, personnel handling this compound should wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses with side shields.[2][3] For procedures with a risk of aerosolization, a face shield and respiratory protection may be necessary.
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.
Table 1: Summary of Hazard Information and Required PPE
| Hazard Statement | Description | Required Personal Protective Equipment (PPE) |
| H302 | Harmful if swallowed | Standard laboratory PPE; avoid ingestion. |
| H315 | Causes skin irritation | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat. |
| H319 | Causes serious eye irritation | Safety glasses with side shields or safety goggles. A face shield is recommended when handling larger quantities or during splash-prone operations. |
| H335 | May cause respiratory irritation | Work in a chemical fume hood. For significant aerosolization risk, consider respiratory protection. |
Disposal Decision Workflow
The appropriate disposal route for this compound depends on the quantity of waste and the capabilities of the laboratory. The following decision workflow provides a structured approach to selecting the correct disposal method.
Caption: Disposal decision workflow for this compound.
On-Site Chemical Neutralization (for Small Quantities)
For small quantities of this compound, chemical neutralization via deprotection of the tert-butoxycarbonyl (Boc) group is a viable option to render the compound less hazardous. The Boc group is labile under acidic conditions, leading to its removal and the formation of the corresponding pyrrolidine diol, carbon dioxide, and tert-butanol.[4][5] An environmentally benign approach utilizes aqueous phosphoric acid.[6][7][8]
Experimental Protocol for Neutralization:
WARNING: This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.
-
Preparation: For every 1 gram of this compound waste, prepare a solution of 10 mL of toluene and 10 mL of 85% aqueous phosphoric acid in a round-bottom flask equipped with a magnetic stir bar.[8]
-
Reaction: Slowly add the pyrrolidine derivative to the stirred phosphoric acid solution at room temperature.
-
Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable. The deprotection is typically complete within 3-14 hours.[8]
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral (pH 7). Caution: This neutralization is exothermic and will release carbon dioxide. Add the bicarbonate solution slowly to control the reaction rate.
-
Transfer the mixture to a separatory funnel. The aqueous layer can be separated and, after verification of neutrality and the absence of hazardous components (as per institutional guidelines), may be suitable for disposal down the sanitary sewer.[9][10] The organic (toluene) layer containing tert-butanol should be collected and disposed of as flammable hazardous waste.[11]
-
Disposal as Hazardous Chemical Waste
When on-site neutralization is not feasible or for larger quantities of the compound, it must be disposed of as hazardous chemical waste.[3][11]
Step-by-Step Procedure for Hazardous Waste Disposal:
-
Container Selection: Choose a clean, dry, and chemically compatible container with a secure screw-top lid. The original container of the compound is often a suitable choice.[12]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[13] Include the approximate quantity of the waste.
-
Segregation and Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[13]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[13]
-
Ensure the container is kept closed except when adding waste.[12]
-
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste contractor.[14] Follow all institutional and regulatory procedures for waste manifest and pickup.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the laboratory of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 1.
-
Containment and Cleanup:
-
For solid spills, gently cover the material with an absorbent material to prevent it from becoming airborne.[11]
-
Carefully sweep the solid material into a designated hazardous waste container.[11]
-
For liquid spills, absorb the material with a chemical absorbent pad or other inert absorbent material.
-
-
Decontamination: Clean the spill area with a detergent solution and water.[11] All cleaning materials must be disposed of as hazardous waste.[11]
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, thereby upholding the principles of laboratory safety and environmental responsibility.
References
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Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
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Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab. Retrieved from [Link]
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National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
- MSDS of tert-butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate. (n.d.).
-
Alichem. (n.d.). (3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate. Retrieved from [Link]
- Waldmann, H., & Gygax, D. (2007). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Journal of the American Chemical Society, 129(46), 14386–14387.
- D'Andrea, P., & Pedretti, A. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4933.
- Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of organic chemistry, 71(24), 9045–9050.
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions?. Retrieved from [Link]
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LookChem. (n.d.). (3R,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate suppliers & manufacturers in China. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ResearchGate. (2006, December). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert -Butyl Carbamates, Esters, and Ethers. Retrieved from [Link]
- Al-Obaidi, A. M. H. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Iraqi Journal of Pharmaceutical Sciences, 29(1), 10-17.
- Mamedov, V. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296.
- Régaïnia, Z., et al. (2015). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
- Bhat, A. A., et al. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review.
-
Organic Chemistry Portal. (n.d.). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. Retrieved from [Link]
-
Organic Syntheses. (2024). α-Arylation of N-Boc Pyrrolidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate
As researchers and scientists in the field of drug development, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides essential, immediate safety and logistical information for handling tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate. The protocols outlined below are designed to ensure both personal safety and the integrity of your research.
Hazard Assessment: Understanding the Compound
Inferred Potential Hazards:
-
Skin and Eye Irritation/Corrosion: Direct contact may cause irritation or burns.[4][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[6]
-
Harmful if Swallowed: Ingestion could lead to adverse health effects.[7]
Core Personal Protective Equipment (PPE) Requirements
Given the potential hazards, a comprehensive PPE strategy is non-negotiable. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield is crucial when there is a risk of splashes.[2][4][8] |
| Skin and Body Protection | Chemical-resistant laboratory coat. | A fully buttoned lab coat made of appropriate material should be worn to protect against accidental spills. |
| Hand Protection | Disposable nitrile or neoprene gloves. | Inspect gloves for any defects before use. Change gloves frequently, especially if contamination is suspected. Use proper glove removal techniques to avoid skin contact.[2][9] |
| Respiratory Protection | NIOSH-approved respirator. | Generally not required if working in a well-ventilated area or a chemical fume hood.[8][9] However, if aerosols or dust may be generated, a respirator is recommended. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
Donning PPE: The First Line of Defense
Properly putting on PPE is as critical as the equipment itself.
-
Lab Coat: Start with a clean, fully buttoned lab coat.
-
Respirator (if needed): If your risk assessment indicates a need for respiratory protection, perform a fit check.
-
Eye and Face Protection: Put on your chemical splash goggles, ensuring a snug fit. If a splash hazard exists, wear a face shield over the goggles.[4]
-
Gloves: Don your gloves last, pulling the cuffs over the sleeves of your lab coat to ensure complete coverage.[2]
Caption: PPE Donning Sequence
Chemical Handling
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[8]
-
Containment: Use appropriate containers and secondary containment to prevent spills.[1]
-
Avoid Inhalation and Contact: Do not breathe dust or vapors.[7] Avoid contact with eyes, skin, and clothing.[8]
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.[7]
Doffing PPE: Preventing Contamination
The removal of PPE is a critical step to prevent cross-contamination.
-
Gloves: Remove gloves first using a proper technique that avoids touching the outer surface with bare skin.[2]
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles.
-
Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any potential contaminants.
-
Respirator (if used): Remove your respirator last.
-
Hand Washing: Wash your hands thoroughly with soap and water immediately after removing all PPE.[4]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
-
Chemical Waste: Dispose of this compound and any contaminated materials in a designated hazardous waste container.[7] All chemical waste generators must adhere to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[7]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should also be disposed of as hazardous waste.
-
Packaging: Do not reuse containers. Dispose of them as unused product.[7]
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is vital.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
By adhering to these guidelines, you can ensure a safe and productive research environment when working with this compound. Always prioritize safety and consult your institution's environmental health and safety department for any specific questions or concerns.
References
-
Pyrrolidine - HAZARD SUMMARY . (1999). New Jersey Department of Health and Senior Services. [Link]
-
Material Safety Data Sheet - Pyrrolidine . Cole-Parmer. [Link]
-
MSDS of tert-butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate . Autech Industry Co.,Ltd. [Link]
-
Pyrrolidine | C4H9N . PubChem, National Institutes of Health. [Link]
-
Hazardous Substance Fact Sheet - N-Nitrosopyrrolidine . New Jersey Department of Health. [Link]
-
ICSC 1315 - PYRROLIDINE . INCHEM. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
